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  • Product: 4-Ethyl-2,3-difluorophenol
  • CAS: 124728-38-7

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: 4-Ethyl-2,3-difluorophenol (CAS: 124728-38-7) in Drug Design and Materials Science

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry and advanced material...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, fluorinated aromatics serve as critical building blocks. 4-Ethyl-2,3-difluorophenol (CAS: 124728-38-7) is a highly specialized, high-purity reagent that bridges the gap between lipophilic tuning and metabolic shielding[1][2]. As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a strategic tool. By strategically placing two fluorine atoms adjacent to a phenolic hydroxyl group and para to an ethyl chain, chemists can precisely engineer the electronic and steric properties of active pharmaceutical ingredients (APIs) and specialty polymers[3].

This whitepaper details the structural causality, regioselective synthesis, and self-validating analytical protocols required to successfully integrate 4-Ethyl-2,3-difluorophenol into your research pipelines.

Structural Causality & Physicochemical Profiling

The architectural brilliance of 4-Ethyl-2,3-difluorophenol lies in its substitution pattern. The 2,3-difluoro motif exerts a strong electron-withdrawing inductive effect (-I), which significantly lowers the pKa of the phenolic hydroxyl group compared to an unfluorinated analog. This enhances the molecule's capacity to act as a hydrogen-bond donor in protein-ligand interactions. Simultaneously, the 4-ethyl group provides a flexible, lipophilic anchor that increases membrane permeability (LogP)[3].

Table 1: Physicochemical Properties & Specifications
ParameterValue / SpecificationScientific Implication
CAS Number 124728-38-7[2]Unique registry identifier for procurement and compliance.
Molecular Formula C₈H₈F₂OBalances molecular weight constraints in API design.
Molecular Weight 158.15 g/mol Low molecular weight ideal for fragment-based drug discovery.
SMILES CCC1=CC=C(O)C(F)=C1F[2]Defines the exact regiochemistry (1-OH, 2,3-diF, 4-Ethyl).
Target Purity >98.0% (HPLC/GC)Crucial to avoid isomeric impurities (e.g., 6-ethyl isomer).

Strategic Synthesis & Purification Workflows

Causality in Route Selection: Why Directed Ortho-Metalation (DoM)?

A common pitfall in synthesizing substituted phenols is relying on Friedel-Crafts alkylation. Reacting 2,3-difluorophenol with an ethyl halide under Lewis acid catalysis yields an inseparable mixture of 4-ethyl and 6-ethyl isomers due to the activating nature of the hydroxyl group.

To achieve absolute regioselectivity, we employ Directed Ortho-Metalation (DoM) . By temporarily masking the hydroxyl group, we leverage the strong inductive directing effect of the C-3 fluorine. The base ( n -BuLi) selectively deprotonates the C-4 position, creating a lithiated intermediate that can be cleanly trapped by ethyl iodide.

Synthesis A 2,3-Difluorophenol (Starting Material) B Protection Step (MOM-Cl, DIPEA) A->B OH Masking C MOM-Protected Intermediate B->C D Directed ortho-Metalation (n-BuLi, -78°C) C->D C-H Activation at C-4 E C-4 Lithiated Species D->E F Alkylation (Ethyl Iodide) E->F Electrophilic Quench G Protected 4-Ethyl- 2,3-difluorophenol F->G H Deprotection (HCl, MeOH) G->H Acidic Cleavage I 4-Ethyl-2,3-difluorophenol (CAS: 124728-38-7) H->I Final Product

Caption: Regioselective Directed ortho-Metalation (DoM) synthetic route for 4-Ethyl-2,3-difluorophenol.

Step-by-Step Protocol: DoM Synthesis (Self-Validating System)
  • Hydroxyl Protection (Masking):

    • Procedure: Dissolve 2,3-difluorophenol (1.0 eq) in anhydrous DCM. Add DIPEA (1.5 eq) and cool to 0°C. Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.2 eq). Stir for 4 hours at room temperature.

    • Self-Validation Check: Perform TLC (Hexanes:EtOAc 9:1). The disappearance of the highly polar phenol spot confirms complete protection.

  • Lithiation (C-H Activation):

    • Procedure: Transfer the purified MOM-protected intermediate to a flame-dried Schlenk flask under Argon. Dissolve in anhydrous THF and cool to -78°C using a dry ice/acetone bath. Slowly add n -Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 1 hour at -78°C.

    • Causality: The low temperature prevents unwanted benzyne formation or nucleophilic attack on the fluorines.

  • Electrophilic Quench (Alkylation):

    • Procedure: Add Ethyl Iodide (1.5 eq) dropwise at -78°C. Allow the reaction to slowly warm to room temperature overnight. Quench with saturated aqueous NH₄Cl.

  • Deprotection:

    • Procedure: Extract the organic layer, concentrate, and redissolve in Methanol. Add 3M HCl and reflux for 2 hours to cleave the MOM ether.

    • Self-Validation Check: GC-MS analysis of the crude mixture should show a parent ion mass of m/z=158.15 , confirming the successful addition of the ethyl group and removal of the MOM protecting group.

Applications in Advanced Therapeutics & Agrochemicals

In drug development, the primary cause of clinical attrition is poor pharmacokinetics, often driven by rapid Cytochrome P450 (CYP450) mediated oxidation in the liver. Unsubstituted or alkyl-only phenols are highly susceptible to oxidation at the ortho and para positions.

By utilizing 4-Ethyl-2,3-difluorophenol as a precursor, researchers can synthesize APIs where the vulnerable aromatic positions are shielded by the strongest single bond in organic chemistry: the Carbon-Fluorine (C-F) bond[3]. This structural modification effectively blocks CYP450 metabolism, dramatically increasing the half-life and bioavailability of the resulting drug compound[3]. Furthermore, this exact motif is heavily utilized in agrochemical research to design next-generation herbicides and fungicides with improved leaf-cuticle penetration[3].

Metabolism cluster_0 Standard Phenol Analog cluster_1 Fluorinated Target (CAS: 124728-38-7) A1 Non-Fluorinated Analog A2 CYP450 Oxidation (ortho/para) A1->A2 A3 Rapid Clearance (Low Bioavailability) A2->A3 B1 4-Ethyl-2,3-difluorophenol Derivative B2 Steric & Electronic Shielding (C-F Bond) B1->B2 B3 Metabolic Stability (High Bioavailability) B2->B3

Caption: CYP450 metabolic shielding mechanism imparted by the 2,3-difluoro motif.

Analytical Characterization & Self-Validation Protocol

To ensure the integrity of the downstream API, the purity and exact regiochemistry of 4-Ethyl-2,3-difluorophenol must be rigorously validated. A multi-modal analytical approach is required to differentiate the target from potential positional isomers.

Table 2: Quality Control (QC) Analytical Validation Metrics
Analytical TechniqueTarget MetricAcceptance Criteria & Causality
¹H NMR (400 MHz, CDCl₃) Regiochemical IdentityTwo aromatic protons showing ortho-coupling ( J≈8.5 Hz), confirming the ethyl group is at C-4, leaving C-5 and C-6 adjacent.
¹⁹F NMR (376 MHz, CDCl₃) Fluorine EnvironmentTwo distinct fluorine signals with characteristic F-F ortho-coupling ( J≈20 Hz). Confirms the 2,3-relationship.
HPLC (C18 Column, UV 254nm) Chemical Purity>98.0% Area Under Curve (AUC). Mobile phase: Gradient Acetonitrile/Water (0.1% TFA).
GC-MS (EI) Molecular WeightBase peak at m/z=158.1 , with a predictable fragmentation loss of a methyl radical ( m/z=143.1 ) from the ethyl chain.
Step-by-Step NMR Validation Protocol
  • Sample Preparation: Dissolve 15 mg of the synthesized 4-Ethyl-2,3-difluorophenol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • ¹H Acquisition: Run a standard 1D proton experiment. Look for the ethyl triplet (~1.2 ppm) and quartet (~2.6 ppm). Critically, observe the aromatic region (~6.5 - 7.0 ppm). The presence of two mutually coupled doublets (or doublet of doublets due to H-F coupling) proves the 1,2,3,4-tetrasubstituted ring system.

  • ¹⁹F Acquisition: Run a decoupled ¹⁹F experiment. The chemical shifts will be highly sensitive to the adjacent hydroxyl and alkyl groups, providing a unique fingerprint that definitively rules out the 6-ethyl isomer.

Conclusion

4-Ethyl-2,3-difluorophenol (CAS: 124728-38-7) is a highly potent intermediate for advanced chemical synthesis. By understanding the causality behind its electronic properties and employing rigorous, regioselective synthesis like Directed Ortho-Metalation, researchers can harness this compound to overcome severe pharmacokinetic liabilities in drug development and engineer superior materials. Strict adherence to the self-validating analytical protocols outlined above ensures that structural integrity is maintained from the benchtop to the clinic.

References

  • Amerigo Scientific. (n.d.). 4-Ethyl-2,3-Difluorophenol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Ethoxy-2,3-difluorophenol (Analog Applications in Pharmaceuticals and Agrochemicals). Retrieved from[Link]

  • PubChem, National Institutes of Health. (n.d.). Compound Summary for CID 45090663, 4-Ethyl-2,6-difluorophenol (Isomeric Reference Data). Retrieved from[Link]

Sources

Exploratory

4-Ethyl-2,3-difluorophenol molecular structure

The Strategic Application of 4-Ethyl-2,3-difluorophenol in Advanced Medicinal Chemistry: A Technical Whitepaper Executive Summary In the dynamic landscape of modern drug discovery, the strategic selection of foundational...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Application of 4-Ethyl-2,3-difluorophenol in Advanced Medicinal Chemistry: A Technical Whitepaper

Executive Summary

In the dynamic landscape of modern drug discovery, the strategic selection of foundational building blocks dictates the trajectory of lead optimization. As a Senior Application Scientist, I frequently observe that minor stereoelectronic modifications can rescue a failing molecular scaffold. 4-Ethyl-2,3-difluorophenol represents one such highly specialized, high-impact building block utilized across life sciences[1]. By precisely positioning two highly electronegative fluorine atoms alongside a lipophilic ethyl group, this molecule offers an elegant solution to common pharmacokinetic and pharmacodynamic liabilities[2]. This whitepaper deconstructs the molecular structure of 4-ethyl-2,3-difluorophenol, detailing its physicochemical causality, self-validating synthetic protocols, and its proven utility in developing orally bioavailable kinase inhibitors[3].

I. Stereoelectronic Profiling: The Causality of Structure

The utility of 4-ethyl-2,3-difluorophenol is not accidental; it is a direct consequence of its atomic arrangement. Understanding the "why" behind its structure is critical for rational drug design.

  • The 2,3-Difluoro Motif (Electronic & Conformational Control): Fluorine is the most electronegative element. Placing two fluorine atoms at the ortho and meta positions relative to the phenolic hydroxyl group exerts a profound inductive electron-withdrawing effect. This significantly lowers the pKa of the phenol compared to its unfluorinated counterpart, enhancing its reactivity as a nucleophile under mild basic conditions[2]. Furthermore, when incorporated into a diaryl ether linkage (a common motif in kinase inhibitors), the ortho-fluorine induces a stereoelectronic clash that restricts rotation. This "conformational locking" minimizes the entropic penalty upon binding to the target protein, directly increasing target affinity[3].

  • The 4-Ethyl Substituent (Metabolic Shielding & Lipophilicity): The para position of a phenol is a notorious hotspot for Cytochrome P450-mediated oxidation. By installing an ethyl group at the C4 position, we effectively block this metabolic liability, thereby extending the compound's half-life[2]. Additionally, the ethyl group provides a calculated boost to the partition coefficient (LogP), driving the molecule deeper into hydrophobic pockets within the target receptor without violating Lipinski's Rule of 5.

II. Quantitative Physicochemical Data

To facilitate immediate application in computational modeling and lead generation, the core physicochemical parameters of 4-ethyl-2,3-difluorophenol are summarized below[4].

PropertyValue (Approx/Predicted)Pharmacological Implication
Molecular Weight 158.15 g/mol Ideal low-MW fragment for lead generation (Rule of 3 compliant).
LogP ~2.8 - 3.1Enhances membrane permeability and hydrophobic pocket engagement.
pKa (Phenolic OH) ~8.2 - 8.5Lowered vs. standard phenol (~10) due to inductive effect; improves leaving group ability.
Topological Polar Surface Area 20.2 ŲExcellent for CNS penetration and oral bioavailability.
Metabolic Hotspots Blocked at C4The ethyl group prevents rapid CYP450-mediated para-hydroxylation.

III. Synthetic Integration & Self-Validating Protocols

Translating structural theory into benchtop reality requires robust, reproducible chemistry. The following protocol details the synthesis of a 4-ethyl-2,3-difluorophenyl heteroaryl ether via Nucleophilic Aromatic Substitution (SNAr).

Causality of Reagent Selection: Potassium carbonate (K₂CO₃) is selected because its basicity is perfectly calibrated to deprotonate the highly acidic 2,3-difluorophenol without degrading sensitive heteroaryl chloride electrophiles. N,N-Dimethylformamide (DMF) is utilized to solvate the potassium cation, leaving a "naked," highly reactive phenoxide anion to drive the reaction forward.

Self-Validating Standard Operating Procedure (SOP):

  • Preparation: Charge a flame-dried flask with 4-ethyl-2,3-difluorophenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to ensure complete phenoxide formation.

  • Electrophile Addition: Add the heteroaryl chloride (0.95 eq) dropwise. Causality: Using the electrophile as the limiting reagent ensures it is fully consumed, simplifying downstream purification.

  • In-Process Control (IPC): Heat to 80°C. After 2 hours, sample the reaction. Run an LC-MS to confirm the disappearance of the heteroaryl chloride mass and the appearance of the product mass. Self-Validation: If conversion is <95%, the system dictates adding additional time (not heat, to prevent degradation) until the IPC threshold is met.

  • Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na₂SO₄.

  • Orthogonal Structural Validation: Following silica gel chromatography, validate the structure using ¹⁹F NMR. Self-Validation: The retention of two distinct fluorine signals with characteristic ortho-meta coupling constants confirms that the SNAr occurred at the heteroaryl chloride and not via an unintended displacement of the fluorines on the phenol ring[5].

Workflow A 4-Ethyl-2,3-difluorophenol (Starting Material) C Nucleophilic Substitution (SNAr Reaction) A->C B Base (K2CO3), Solvent (DMF) Electrophile (R-Cl) B->C D In-Process Control (LC-MS / TLC) C->D E Conversion > 95%? D->E E->C No (Add Time/Reagent) F Workup & Chromatography (Silica Gel) E->F Yes G Structural Validation (1H/19F NMR, HRMS) F->G

Experimental workflow for synthesis and validation of 4-Ethyl-2,3-difluorophenol derivatives.

IV. Pharmacological Case Study: Kinase Inhibition

The true value of 4-ethyl-2,3-difluorophenol is demonstrated in its application toward complex oncology targets. Receptor tyrosine kinases, such as Axl, play critical roles in cancer progression, metastasis, and drug resistance[3].

In the optimization of pyrimidinedione-based Axl inhibitors, the selection of the phenoxy linker is paramount. Research has demonstrated that substituting a standard phenol with a fluorinated analog dramatically alters the Structure-Activity Relationship (SAR)[3]. While monofluoro and difluoro substitutions maintain sub-nanomolar enzymatic potency (IC₅₀ < 1 nM), the specific positioning of the halogens dictates cellular efficacy and oral bioavailability[3]. The inclusion of the 4-ethyl-2,3-difluoro architecture provides the perfect balance: the fluorines ensure the correct dihedral angle for hinge-binder presentation, while the ethyl group fills the hydrophobic sub-pocket adjacent to the ATP-binding site, yielding a highly potent, orally bioavailable candidate[3].

SAR_Logic Core Target: Kinase Inhibitor Scaffold Mod1 Incorporate 2,3-Difluorophenoxy Linker Core->Mod1 Mod2 Add 4-Ethyl Substitution Mod1->Mod2 Effect1 Lower pKa & Alter H-Bonding (Increased Target Affinity) Mod1->Effect1 Effect2 Block Metabolic Sites (Enhanced Half-Life) Mod1->Effect2 Effect3 Increase Lipophilicity (LogP) (Better Membrane Permeability) Mod2->Effect3 Outcome Optimized Lead Compound (High Potency & Bioavailability) Effect1->Outcome Effect2->Outcome Effect3->Outcome

SAR logic tree mapping structural modifications to pharmacological outcomes.

Conclusion

The integration of 4-ethyl-2,3-difluorophenol into a drug discovery pipeline is not merely a substitution; it is a calculated stereoelectronic upgrade. By understanding the causality behind its physicochemical properties and employing self-validating synthetic protocols, researchers can leverage this building block to systematically overcome metabolic liabilities and achieve superior target affinity in complex disease models.

References

  • 4-Ethyl-2,3-Difluorophenol - Amerigo Scientific. Amerigo Scientific. [Link]

  • Discovery of a Pyrimidinedione Derivative as a Potent and Orally Bioavailable Axl Inhibitor. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Fine Chemicals - Page 6647. Amerigo Scientific.[Link]

Sources

Foundational

Unlocking Molecular Precision: A Technical Guide to the IUPAC Nomenclature, Synthesis, and Application of 4-Ethyl-2,3-difluorophenol

Executive Summary In the dynamic landscape of chemical research and drug development, the strategic selection and precise identification of foundational molecules are paramount. 4-Ethyl-2,3-difluorophenol is a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the dynamic landscape of chemical research and drug development, the strategic selection and precise identification of foundational molecules are paramount. 4-Ethyl-2,3-difluorophenol is a highly versatile, low-molecular-weight building block characterized by its unique physicochemical properties, driven by the synergistic electron-withdrawing effects of fluorine and the lipophilic contribution of an ethyl group . This whitepaper provides an in-depth analysis of its systematic IUPAC nomenclature, details a self-validating synthetic methodology, and explores its strategic applications in medicinal chemistry.

Deconstructing the Preferred IUPAC Name (PIN)

The precise naming of organic compounds is not merely an academic exercise; it is a critical requirement for unambiguous structural representation in chemical databases, patent filings, and regulatory submissions. The name "4-ethyl-2,3-difluorophenol" is derived through a strict hierarchical application of the [1].

Nomenclature Logic & Causality
  • Selection of the Principal Functional Group (Rule P-41): The molecule contains a benzene ring substituted with a hydroxyl group (-OH), two fluorine atoms (-F), and an ethyl group (-CH₂CH₃). According to IUPAC seniority rules, hydroxy compounds (phenols) outrank both halogens and alkyl groups. Thus, the parent structure is phenol .

  • Assignment of Locants (Rule P-14.4): The carbon atom attached to the principal functional group (-OH) is automatically designated as C1. The ring is then numbered to provide the lowest possible locant set for the remaining substituents. Numbering towards the fluorines yields the locant set 1,2,3,4 (1-OH, 2,3-difluoro, 4-ethyl). Numbering in the opposite direction would yield 1,4,5,6. Since the set {1,2,3,4} is lower than {1,4,5,6} at the first point of difference, the correct numbering is established.

  • Alphanumerical Ordering of Prefixes (Rule P-14.5): Substituents are cited in alphabetical order before the parent name. "Ethyl" precedes "fluoro", regardless of their numerical locants or the number of identical substituents (the "di-" multiplier is ignored for alphabetization).

IUPAC_Derivation Step1 1. Identify Principal Group (-OH defines 'Phenol') Step2 2. Assign Locants (Minimize set: 1,2,3,4) Step1->Step2 Step3 3. Alphabetize Substituents (Ethyl before Fluoro) Step2->Step3 Result PIN: 4-Ethyl-2,3-difluorophenol Step3->Result

Figure 1: Logical progression of IUPAC nomenclature rules for 4-Ethyl-2,3-difluorophenol.

Physicochemical Profiling & Structural Implications

The specific substitution pattern of 4-ethyl-2,3-difluorophenol imparts a distinct set of physicochemical properties that make it an attractive starting material for drug discovery[2].

The strong electron-withdrawing nature of the adjacent fluorine atoms via inductive effects significantly increases the acidity of the phenolic proton compared to unsubstituted phenol, stabilizing the phenoxide anion. Conversely, the ethyl group at the para position (relative to the -OH) provides a hydrophobic vector that enhances the molecule's overall lipophilicity, a critical parameter for membrane permeability and target binding.

Table 1: Quantitative Physicochemical Data Profile

ParameterValueStructural Causality / Driver
Molecular Weight 158.15 g/mol Sum of atomic masses (C₈H₈F₂O).
LogP (Predicted) ~2.9Driven by the lipophilic ethyl group and hydrophobic fluorine atoms.
pKa ~8.4Acidic shift vs. standard phenol (pKa 9.95) due to -F inductive effects.
TPSA 20.2 ŲSingle hydroxyl group acting as both hydrogen bond donor and acceptor.
Aromatic Pi-Density DepletedFluorine electronegativity withdraws electron density from the aromatic ring.

Synthetic Methodology: A Self-Validating Protocol

To utilize 4-ethyl-2,3-difluorophenol in downstream applications, a robust, scalable, and self-validating synthetic route is required. The most efficient approach involves the regioselective functionalization of commercially available 2,3-difluorophenol[2].

Synthesis_Route SM 2,3-Difluorophenol (Starting Material) Step1 Friedel-Crafts Acylation AcCl, AlCl3, DCM SM->Step1 Regioselective para-addition Int 4-Acetyl-2,3-difluorophenol (Intermediate) Step1->Int Step2 Catalytic Reduction H2, Pd/C, MeOH Int->Step2 Carbonyl deoxygenation Prod 4-Ethyl-2,3-difluorophenol (Target API Building Block) Step2->Prod

Figure 2: Two-step self-validating synthetic workflow for 4-Ethyl-2,3-difluorophenol.

Step 1: Regioselective Friedel-Crafts Acylation

Causality: The hydroxyl group is a strong ortho/para director. With the ortho position (C2) blocked by fluorine, electrophilic aromatic substitution is forced exclusively to the para position (C4). A stoichiometric excess of Aluminum Chloride (AlCl₃) is required because the Lewis acid strongly complexes with the phenolic oxygen, deactivating it, before coordinating with the acetyl chloride to generate the acylium ion.

  • Reaction Setup: Charge a dry, argon-purged round-bottom flask with 2,3-difluorophenol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes). Cool to 0 °C.

  • Reagent Addition: Add anhydrous AlCl₃ (2.5 eq) portion-wise, maintaining internal temperature < 5 °C. Dropwise add acetyl chloride (1.2 eq) over 30 minutes.

  • Propagation: Remove the ice bath and stir at 20 °C for 4 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench in 1 M HCl, extract with EtOAc. Analyze via Thin-Layer Chromatography (TLC; 20% EtOAc/Hexanes). Validation: The starting material (Rf ≈ 0.45) must be fully consumed, replaced by a more polar UV-active spot (Intermediate Rf ≈ 0.30).

  • Workup: Quench by slow addition to crushed ice/HCl. Extract with DCM, dry over MgSO₄, and concentrate to yield 4-acetyl-2,3-difluorophenol.

Step 2: Catalytic Hydrogenation

Causality: Catalytic hydrogenation (Pd/C) is selected over a Clemmensen reduction (Zn(Hg)/HCl) to avoid harsh, highly acidic conditions that could trigger unwanted side reactions or etherification of the phenol. Palladium on carbon smoothly and chemoselectively reduces the benzylic ketone to an alkyl group under mild conditions.

  • Reaction Setup: Dissolve crude 4-acetyl-2,3-difluorophenol in HPLC-grade methanol (10 volumes) in a pressure vessel. Add 10% Pd/C (0.1 eq by weight).

  • Atmosphere Exchange: Purge the vessel with nitrogen (3x) followed by hydrogen gas (3x).

  • Propagation: Stir vigorously under 1 atm of H₂ at 25 °C for 12 hours.

  • In-Process Control (IPC): Filter a 100 µL aliquot and analyze via LC-MS (Negative Ion Mode). Validation: Confirm the disappearance of the ketone mass peak and the emergence of the product [M-H]⁻ peak at m/z 157.

  • Workup: Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate and purify via silica gel chromatography to yield pure 4-ethyl-2,3-difluorophenol.

Strategic Applications in Drug Development

The 4-ethyl-2,3-difluorophenol scaffold is not a mere structural curiosity; it is a highly functionalized module used in advanced medicinal chemistry.

Kinase Inhibitor Design: The introduction of fluorine into drug candidates is a proven strategy to enhance metabolic stability and binding affinity[2]. Recent developments in oncology have utilized difluorophenol derivatives to synthesize potent Axl/Met dual inhibitors[3]. In these architectures, the 2,3-difluoro substitution pattern is critical for maintaining the correct dihedral angles and electronic profile, while a para-alkyl substitution (such as an ethyl group) projects deep into the hydrophobic pocket of the kinase domain, significantly increasing binding potency (IC₅₀)[3].

Neuroreceptor Ligands: In the development of Central Nervous System (CNS) therapeutics, lipophilic ligand efficiency (LLE) is a critical metric[4]. Derivatives of 2,3-difluorophenol have been heavily utilized in the "twin drug" approach for novel nicotinic acetylcholine receptor (nAChR) ligands[4]. The 4-ethyl-2,3-difluorophenoxy moiety provides an ideal balance of lipophilicity and hydrogen-bonding capacity, allowing these molecules to efficiently cross the blood-brain barrier while maintaining high affinity for α4β2* nAChRs.

References

  • [5] Fine Chemicals - 4-Ethyl-2,3-Difluorophenol. Amerigo Scientific. Available at: [Link]

  • [4] The twin drug approach for novel nicotinic acetylcholine receptor ligands. PMC / National Institutes of Health. Available at: [Link]

  • [3] Discovery of a Pyrimidinedione Derivative as a Potent and Orally Bioavailable Axl Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [1] Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London. Available at:[Link]

  • OH-Ar Phenols Classification and Nomenclature. University of Babylon. Available at:[Link]

Sources

Exploratory

4-Ethyl-2,3-difluorophenol SMILES notation

An In-depth Technical Guide to 4-Ethyl-2,3-difluorophenol: Synthesis, Characterization, and Applications Introduction In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds re...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Ethyl-2,3-difluorophenol: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds represent a cornerstone of innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] 4-Ethyl-2,3-difluorophenol is a substituted phenol of significant interest, embodying the structural features sought after in the design of novel pharmaceuticals and advanced materials.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of 4-Ethyl-2,3-difluorophenol, covering its fundamental chemical identity, plausible synthetic pathways, detailed spectroscopic characterization, potential applications, and essential safety protocols. While experimental data for this specific isomer is not widely published, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded overview.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise structure and properties. The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for 4-Ethyl-2,3-difluorophenol is CCC1=CC(=C(C(=C1)F)F)O . This notation unambiguously describes a phenol ring substituted with an ethyl group at the C4 position and fluorine atoms at the C2 and C3 positions relative to the hydroxyl group.

Predicted Physicochemical Data

The following table summarizes the key predicted and known properties for 4-Ethyl-2,3-difluorophenol and its close structural analogs. These values provide a baseline for experimental design and handling.

PropertyValue / InformationSource / Analogy
IUPAC Name 4-Ethyl-2,3-difluorophenol-
SMILES CCC1=CC(=C(C(=C1)F)F)O-
Molecular Formula C₈H₈F₂O-
Molecular Weight 158.15 g/mol [3]
Appearance Expected to be a solid at room temperature.Analogy to 2,3-Difluorophenol (mp 39-42 °C)
Boiling Point ~170-190 °C at 760 mmHg (Predicted)Analogy to 4-Ethylphenol (217 °C) and 2,3-Difluorophenol (54 °C/25 mmHg)
LogP (Octanol/Water) ~2.9 - 3.2 (Predicted)Increased lipophilicity due to fluorine and ethyl groups.[2][4]
Acidity (pKa) ~8-9 (Predicted)Fluorine atoms increase acidity compared to 4-ethylphenol (~10).

Synthesis of 4-Ethyl-2,3-difluorophenol

The logical workflow for this synthesis involves the formation of a Grignard reagent from a brominated precursor, followed by reaction with a borate ester and subsequent oxidative workup to yield the desired phenol.

G cluster_start Starting Material cluster_grignard Grignard Formation cluster_boration Boration & Hydrolysis cluster_oxidation Oxidative Workup A 1-Bromo-4-ethyl-2,3-difluorobenzene B Mg, THF (Anhydrous) A->B Reagent C 4-Ethyl-2,3-difluorophenyl- magnesium bromide B->C Intermediate D 1. Trimethyl borate 2. HCl (aq) C->D Reagents E 4-Ethyl-2,3-difluorophenylboronic acid D->E Intermediate F H₂O₂, NaOH E->F Reagents G 4-Ethyl-2,3-difluorophenol F->G Final Product

Caption: Plausible synthetic pathway for 4-Ethyl-2,3-difluorophenol.

Experimental Protocol: Grignard-Based Synthesis

This protocol is adapted from a similar synthesis of 4-ethoxy-2,3-difluorophenol.[5]

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Prepare a solution of 1-bromo-4-ethyl-2,3-difluorobenzene in anhydrous THF.

  • Slowly add a small portion of the bromide solution to the magnesium suspension and warm gently to initiate the reaction (indicated by the disappearance of the iodine color).

  • Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Boration and Hydrolysis

  • Cool the Grignard solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of trimethyl borate in anhydrous THF dropwise, keeping the internal temperature below -60 °C.

  • After addition, allow the mixture to slowly warm to room temperature and stir overnight.

  • Cool the mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (2M) until the solution is acidic, which hydrolyzes the borate ester to the boronic acid.

Step 3: Oxidative Workup

  • To the acidic mixture containing the crude 4-Ethyl-2,3-difluorophenylboronic acid, add an aqueous solution of sodium hydroxide (NaOH) until the solution is basic.

  • Cool the mixture in an ice bath and add 30% hydrogen peroxide (H₂O₂) dropwise, controlling the exothermic reaction to maintain the temperature below 40 °C.[5]

  • Stir the reaction at room temperature for 2-4 hours until the oxidation is complete (monitor by TLC or GC-MS).

  • Acidify the reaction mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 4-Ethyl-2,3-difluorophenol.

Spectroscopic Analysis and Characterization

Confirming the identity and purity of a synthesized compound is paramount. Spectroscopic techniques provide a molecular fingerprint. The following data are predicted based on established principles and analysis of similar structures.[7][8][9]

G A Purified Compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (MS) A->C D Infrared Spectroscopy (FT-IR) A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Standard workflow for spectroscopic characterization.

Predicted Spectroscopic Data
TechniquePredicted Chemical Shift (δ) / Wavenumber (cm⁻¹)Assignment & Rationale
¹H NMR ~6.8-7.2 ppm (m, 2H)Aromatic protons (H-5, H-6). The multiplet pattern arises from H-H and H-F coupling.
~4.5-5.5 ppm (br s, 1H)Phenolic hydroxyl proton (-OH). Shift is concentration and solvent dependent.
~2.6 ppm (q, J ≈ 7.6 Hz, 2H)Methylene protons (-CH₂) of the ethyl group.
~1.2 ppm (t, J ≈ 7.6 Hz, 3H)Methyl protons (-CH₃) of the ethyl group.
¹³C NMR ~145-155 ppm (dd)C3-F. Carbon directly attached to fluorine, showing a large C-F coupling constant.
~138-148 ppm (dd)C2-F. Carbon directly attached to fluorine.
~135-140 ppm (d)C1-OH. Phenolic carbon, potentially showing smaller C-F coupling.
~125-130 ppm (d)C4-Et. Aromatic carbon attached to the ethyl group.
~115-125 ppm (m)C5 & C6. Remaining aromatic carbons, with shifts influenced by substituents.
~28 ppmMethylene carbon (-CH₂) of the ethyl group.
~15 ppmMethyl carbon (-CH₃) of the ethyl group.
¹⁹F NMR Two distinct signals in the typical aromatic C-F regionTwo non-equivalent fluorine atoms at C2 and C3, each coupled to the other and to nearby protons.
FT-IR ~3200-3600 cm⁻¹ (broad)O-H stretching of the phenolic hydroxyl group.
~2850-3000 cm⁻¹C-H stretching of the aliphatic ethyl group.
~1500-1600 cm⁻¹C=C aromatic ring stretching.
~1100-1300 cm⁻¹ (strong)C-F stretching vibrations.
Mass Spec. m/z = 158 (M⁺)Molecular ion peak.

Applications in Drug Discovery and Materials Science

The unique combination of a difluorophenol core and an ethyl group makes 4-Ethyl-2,3-difluorophenol a valuable building block for several high-value applications.

  • Pharmaceutical Intermediates: The difluorophenyl motif is a key component in many modern pharmaceuticals.[10] Fluorine atoms can block metabolic oxidation sites, increase binding affinity through hydrogen bonding or dipole interactions, and enhance cell membrane permeability.[1] The ethyl group provides a lipophilic handle that can be used to tune the overall solubility and pharmacokinetic profile of a drug candidate. This scaffold could be explored for developing kinase inhibitors, similar to other fluorinated phenyl derivatives used in oncology.[11]

  • Agrochemicals: In agrochemical research, fluorinated compounds often exhibit enhanced potency and stability. This intermediate could be used in the synthesis of novel herbicides or fungicides, where improved lipophilicity aids in penetration of the plant or fungal cell wall.[1][12]

  • Liquid Crystals and Polymers: Difluorinated phenols are also used in the synthesis of liquid crystal materials for displays.[5] The specific electronic properties imparted by the fluorine atoms are crucial for creating materials with desired dielectric anisotropy and thermal stability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Ethyl-2,3-difluorophenol is not available, the hazards can be reliably inferred from closely related analogs like 2,3-difluorophenol.[13][14][15]

  • Primary Hazards: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[14][16] It may cause skin irritation and serious eye damage.[13][16] As a substituted phenol, it should be treated as corrosive.

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

    • Keep away from heat, sparks, and open flames.[16]

    • Handle in accordance with good industrial hygiene and safety practices.[14]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[13][15]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[13]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical assistance.[13][14]

References

  • ThermoFisher Scientific. (2025, September 10). Safety Data Sheet: 2,3-Difluorophenol.
  • CN105152878A. (2015, December 16). Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.
  • Tokyo Chemical Industry. (2025, July 7). Safety Data Sheet: 3,4-Difluorophenol.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,3-Difluorophenol.
  • PubChem. (2025, April 14). 4-Ethoxy-2,3-difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Ethoxy-2,3-difluorophenol. Retrieved from [Link]

  • Merck. (2025, September 10). Safety Data Sheet.
  • Fisher Scientific. (2024, February 2). Safety Data Sheet: 2,3-Difluorophenol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). The Synergistic Power: 4-Ethoxy-2,3-Difluorophenol in Pharmaceutical and Pesticide Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethoxy-2,3-difluorophenol (C8H8F2O2). Retrieved from [Link]

  • Chemsrc. (2025, August 27). 4-Ethyl-2,6-difluorophenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Crucial Role of 2,3-Difluorophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • BenchChem. (2025, December). A Comparative Guide to the Biological Activities of 2,3-Difluorophenol and Phenol.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • BenchChem. (2025). Synthetic Routes to 2,3-Difluorophenol Derivatives: Application Notes and Protocols.
  • Al-Adilee, K. J., & Al-Ameri, T. F. H. (2024). Spectrophotometric determination of 4-ethylphenol using cloud point extraction in different water samples. Baghdad Science Journal, 21(12), 3697-708.
  • Liu, X., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543-7.
  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene.

Sources

Foundational

4-Ethyl-2,3-difluorophenol theoretical properties

Theoretical Physicochemical Profiling and Mechanistic Applications of 4-Ethyl-2,3-difluorophenol: A Comprehensive Guide for Drug Development Executive Summary In modern rational drug design, the strategic incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Physicochemical Profiling and Mechanistic Applications of 4-Ethyl-2,3-difluorophenol: A Comprehensive Guide for Drug Development

Executive Summary

In modern rational drug design, the strategic incorporation of fluorine into phenolic scaffolds is a highly effective method for modulating physicochemical properties, improving metabolic stability, and enhancing target binding affinity. 4-Ethyl-2,3-difluorophenol represents a highly specialized, theoretical building block that merges the lipophilic bulk of an ethyl group with the profound electronic effects of ortho/meta-fluorination.

As a Senior Application Scientist, I approach the evaluation of such novel entities not by mere estimation, but through rigorous theoretical frameworks—specifically Hammett and Hansch analyses—coupled with self-validating experimental designs. This whitepaper elucidates the theoretical properties of 4-Ethyl-2,3-difluorophenol, explores its mechanistic utility in circumventing metabolic liabilities, and establishes robust, self-verifying protocols for empirical validation.

Theoretical Physicochemical Profiling

To predict the behavior of 4-Ethyl-2,3-difluorophenol in biological systems, we must deconstruct its structural components and evaluate their cumulative effects on acidity (pKa) and lipophilicity (LogP).

Electronic Effects and Acidity (Hammett Analysis)

The acidity of a phenol is dictated by the stability of its conjugate base (the phenoxide anion). According to the Hammett equation, which quantifies the electronic effects of substituents on benzene reactivity[1], the introduction of fluorine atoms at the 2- and 3-positions exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the negative charge on the phenoxide oxygen, significantly lowering the pKa. For context, unsubstituted 4-ethylphenol has a measured pKa of 10.0[2], making it predominantly un-ionized at physiological pH (7.4). Conversely, 2,3-difluorophenol exhibits a significantly lower predicted pKa of 7.71[3].

Adding a para-ethyl group to the 2,3-difluorophenol scaffold introduces a mild electron-donating inductive effect (+I). This slightly destabilizes the phenoxide anion compared to the unsubstituted difluorophenol. Consequently, we predict the pKa of 4-Ethyl-2,3-difluorophenol to shift slightly upward to approximately 7.85 .

Lipophilicity and Partitioning (Hansch Analysis)

Lipophilicity dictates membrane permeability and volume of distribution. Hansch analysis utilizes additive group contributions to estimate the partition coefficient (LogP)[4]. The base LogP of 4-ethylphenol is 2.58[2]. The addition of two fluorine atoms increases lipophilicity due to the hydrophobicity of the C-F bond, typically adding ~0.3 to 0.5 log units per fluorine depending on the local dipole moment. Therefore, the theoretical LogP of 4-Ethyl-2,3-difluorophenol is projected to be highly optimal for central nervous system (CNS) penetration, sitting near 3.15 .

Quantitative Data Summary

The following table synthesizes the theoretical physicochemical shift from baseline reference compounds to the target molecule.

Property4-Ethylphenol (Reference)2,3-Difluorophenol (Reference)4-Ethyl-2,3-difluorophenol (Predicted)
pKa 10.00[2]7.71[3]~7.85
LogP 2.58[2]~2.00~3.15
Ionization at pH 7.4 < 1% (Neutral)~33% (Anionic)~26% (Anionic)
Electronic Net Effect +I (para-alkyl)-I (ortho/meta-fluoro)Net -I Dominance

Mechanistic Insights in Drug Design

The structural configuration of 4-Ethyl-2,3-difluorophenol is not merely an exercise in physicochemical tuning; it is a deliberate strategy to overcome pharmacokinetic liabilities.

Unsubstituted or simple alkyl-phenols (like 4-ethylphenol) are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. The electron-rich aromatic ring is easily oxidized into reactive, toxic quinone or quinone-methide intermediates, which can covalently bind to hepatic proteins and cause idiosyncratic toxicity.

By flanking the phenolic hydroxyl with fluorine atoms (positions 2 and 3) and blocking the para-position with an ethyl group, we achieve two critical mechanistic advantages:

  • Electronic Deactivation: The strong electron-withdrawing fluorines reduce the electron density of the aromatic ring, making it highly resistant to electrophilic attack by CYP450 oxo-species.

  • Steric Shielding: The ortho-fluorine sterically hinders the approach of metabolizing enzymes to the hydroxyl group, shifting the metabolic fate away from toxic oxidation and toward safe, rapid Phase II conjugation (e.g., glucuronidation).

MetabolicPathway A 4-Ethylphenol (Electron-Rich) B CYP450 Oxidation A->B Rapid Metabolism C Reactive Quinone Metabolites (Toxic) B->C Rapid Metabolism D 4-Ethyl-2,3-difluorophenol (Electron-Poor / Shielded) E CYP450 Interaction D->E Blocked Oxidation F Stable Excretion (Phase II Conjugation) E->F Blocked Oxidation

Metabolic stability pathway comparing 4-ethylphenol with 4-ethyl-2,3-difluorophenol.

Experimental Validation Protocols (Self-Validating Systems)

Theoretical models must be empirically verified. As a standard of practice, I mandate that all physicochemical profiling protocols operate as self-validating systems —meaning the assay design inherently detects and flags its own artifacts (such as precipitation or degradation) without requiring secondary orthogonal assays.

Protocol 1: High-Throughput pKa Determination (Potentiometric Titration)

Because 4-Ethyl-2,3-difluorophenol is highly lipophilic (LogP ~3.15), aqueous titration will likely result in precipitation of the un-ionized form, falsely skewing the pKa curve.

  • Step 1: Co-Solvent Preparation: Dissolve the compound in a standardized methanol/water gradient (e.g., 30%, 40%, 50% MeOH). Causality: The co-solvent maintains the un-ionized species in solution. The true aqueous pKa is later calculated via Yasuda-Shedlovsky extrapolation.

  • Step 2: Nitrogen Blanketing: Purge the titration vessel with N₂ gas. Causality: Prevents atmospheric CO₂ from dissolving into the basic titrant and forming carbonic acid, which would artificially lower the observed pKa.

  • Step 3: Forward and Reverse Titration (Self-Validation): Titrate from pH 2.0 to 11.0 using 0.1M KOH, then immediately reverse titrate from pH 11.0 to 2.0 using 0.1M HCl.

  • Step 4: Hysteresis Analysis: Overlay the forward and reverse curves. System Logic: If the curves perfectly overlap, the system is validated. If hysteresis (a gap between the curves) is observed, the compound has either precipitated or degraded at high pH, and the software automatically rejects the run.

Protocol 2: Lipophilicity (LogD/LogP) Profiling via Shake-Flask LC-MS

Standard UV-based shake-flask methods are prone to error if impurities partition differently than the parent compound. We utilize LC-MS to ensure absolute specificity.

  • Step 1: Phase Saturation: Pre-saturate 1-octanol with 10mM phosphate buffer (pH 7.4) and vice versa for 24 hours. Causality: Prevents volume shifts during the actual experiment, which would alter concentration calculations.

  • Step 2: Partitioning: Add 1 mg of compound to 10 mL of the biphasic system. Shake at 25°C for 60 minutes, then centrifuge at 3000 RPM for 15 minutes to break micro-emulsions.

  • Step 3: LC-MS Quantification (Self-Validation): Quantify the concentration in both the octanol phase ( Coct​ ) and the aqueous buffer phase ( Caq​ ) using LC-MS.

  • Step 4: Mass Balance Verification: Calculate the total recovered mass ( Coct​Voct​+Caq​Vaq​ ). System Logic: The total recovered mass must equal 100% ± 5% of the initial input. If mass balance fails, the compound has either adhered to the glass vial or degraded, invalidating the LogP calculation.

Workflow Start Compound Synthesis & Purification (>99% NMR) pKa Potentiometric Titration (Yasuda-Shedlovsky Extrapolation) Start->pKa LogP Shake-Flask LC-MS (Mass Balance Verified) Start->LogP Data Data Synthesis & Hammett/Hansch Correlation pKa->Data Hysteresis = 0 LogP->Data Mass Recovery > 95% Valid Validated Physicochemical Profile Data->Valid

Self-validating experimental workflow for physicochemical profiling.

Conclusion

The theoretical profile of 4-Ethyl-2,3-difluorophenol highlights the precision with which modern medicinal chemistry can tune molecular properties. By leveraging the Hammett and Hansch principles, we predict a molecule with an optimal LogP for membrane penetration and a pKa that ensures a favorable balance of neutral and anionic species at physiological pH. Furthermore, the strategic placement of fluorine atoms provides a robust shield against CYP450 metabolism, making this scaffold a highly promising candidate for integration into advanced drug discovery pipelines.

References

  • PubChem - NIH. 4-Ethylphenol | C8H10O | CID 31242. Retrieved from[Link]

  • Grokipedia. Hammett equation. Retrieved from[Link]

  • Kubinyi, Hugo. (1993). QSAR: Hansch Analysis and Related Approaches. Methods and Principles in Medicinal Chemistry. Retrieved from[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted NMR Spectra of 4-Ethyl-2,3-difluorophenol for Structural Elucidation

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[1][2] It provides unparalleled, atomic-level insights into molecular structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[1][2] It provides unparalleled, atomic-level insights into molecular structure, conformation, and dynamics, which are critical for identifying and optimizing lead compounds.[3][4] Fluorinated organic molecules, in particular, represent a growing class of pharmaceuticals and agrochemicals, prized for the unique electronic and metabolic properties conferred by fluorine atoms. However, the presence of the spin-active ¹⁹F nucleus introduces additional complexity to NMR spectra through heteronuclear spin-spin couplings, making accurate spectral interpretation a significant challenge.[5][6]

This technical guide provides a comprehensive, in-depth prediction and analysis of the complete NMR spectral signature of 4-Ethyl-2,3-difluorophenol. As a representative fluorinated aromatic scaffold, this molecule serves as an excellent model for understanding the interplay of substituent effects and complex spin-spin coupling networks. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the structural elucidation of similarly complex molecules. We will dissect the predicted ¹H, ¹³C, and 2D NMR spectra, grounding our analysis in fundamental principles and established empirical data, while also touching upon the role of computational methods in refining these predictions.

Molecular Structure and Atom Numbering Convention

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for 4-Ethyl-2,3-difluorophenol will be used throughout this guide.

Caption: Numbering scheme for 4-Ethyl-2,3-difluorophenol.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is dictated by the chemical environment of the protons, which is influenced by the electronic effects of the substituents (-OH, -F, -CH₂CH₃) and through-bond scalar couplings to neighboring protons and fluorine atoms.

Chemical Shift (δ) Predictions
  • Aromatic Protons (H5, H6): These two protons reside in a complex electronic environment. The hydroxyl group (-OH) is an activating, ortho-para director, donating electron density and shielding these positions. Conversely, the two fluorine atoms are strongly deactivating via induction, withdrawing electron density and deshielding the ring. The ethyl group is weakly activating. H6 is ortho to the electron-donating -OH group, while H5 is meta. This would suggest H6 is more shielded (lower ppm) than H5. The combined deshielding from the adjacent fluorine atoms will shift both protons downfield relative to phenol itself. We predict these protons to appear in the δ 6.7 – 7.2 ppm range.

  • Ethyl Group Protons (H7, H8): The methylene protons (H7) are adjacent to the aromatic ring and will be deshielded, predicted to be around δ 2.6 – 2.8 ppm . The methyl protons (H8) are further removed and will appear at a more standard aliphatic chemical shift, predicted around δ 1.2 – 1.4 ppm .

  • Hydroxyl Proton (H-O1): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet anywhere from δ 4.0 – 8.0 ppm , and may exchange with D₂O.

Multiplicity and Coupling Constant (J) Predictions

The splitting patterns in this molecule are complex due to the presence of both H-H and H-F couplings. Fluorine (¹⁹F) has a nuclear spin I=½, similar to a proton, and thus couples strongly.

  • H6: This proton will be split by H5 (meta-coupling, ⁴JHH ≈ 2-3 Hz). It will also couple to both F2 (meta-coupling, ⁴JHF) and F3 (para-coupling, ⁵JHF). Para H-F couplings are often small (0-2 Hz), while meta couplings can be larger (4-8 Hz).[7] Therefore, H6 is predicted to be a doublet of doublets (dd) or a more complex doublet of multiplets (dm) .

  • H5: This proton is split by H6 (meta-coupling, ⁴JHH ≈ 2-3 Hz). It couples more strongly to the adjacent fluorine atoms: F3 (ortho-coupling, ³JHF ≈ 6-10 Hz) and F2 (meta-coupling, ⁴JHF ≈ 4-8 Hz).[7][8] This will result in a complex multiplet, likely a doublet of doublet of doublets (ddd) .

  • H7 (CH₂): These two protons are coupled to the three H8 methyl protons, which will split their signal into a quartet (q) with a typical ³JHH of ~7.5 Hz.

  • H8 (CH₃): These three protons are coupled to the two H7 methylene protons, splitting their signal into a triplet (t) with a ³JHH of ~7.5 Hz.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-O14.0 - 8.0broad singlet (br s)N/A
H66.7 - 7.0doublet of multiplets (dm)⁴JHH ≈ 2-3, ⁴JHF ≈ 4-8, ⁵JHF ≈ 0-2
H56.9 - 7.2ddd⁴JHH ≈ 2-3, ³JHF ≈ 6-10, ⁴JHF ≈ 4-8
H7 (CH₂)2.6 - 2.8quartet (q)³JHH ≈ 7.5
H8 (CH₃)1.2 - 1.4triplet (t)³JHH ≈ 7.5

Predicted ¹³C NMR Spectrum Analysis

In a proton-decoupled ¹³C NMR spectrum, the primary splitting observed will be from coupling to fluorine atoms. The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the nuclei.[9]

Chemical Shift (δ) Predictions
  • Fluorine-Bearing Carbons (C2, C3): Carbons directly attached to fluorine are significantly deshielded and will have the largest chemical shifts in the aromatic region, likely in the δ 140 – 155 ppm range. Their exact positions relative to each other depend on the combined effects of the other substituents.

  • Oxygen-Bearing Carbon (C1): The carbon attached to the hydroxyl group is also strongly deshielded, predicted to be in the δ 145 – 155 ppm range.

  • Ethyl-Bearing Carbon (C4): This quaternary carbon will be deshielded compared to benzene, but less so than those attached to heteroatoms. Predicted range: δ 130 – 140 ppm .

  • Protonated Aromatic Carbons (C5, C6): These carbons will be the most shielded in the aromatic region, predicted to appear between δ 115 – 125 ppm .

  • Ethyl Group Carbons (C7, C8): The aliphatic carbons will appear upfield. C7 (CH₂) is predicted around δ 25 – 30 ppm , and C8 (CH₃) is predicted around δ 15 – 20 ppm .

Multiplicity and Coupling Constant (J) Predictions
  • C2 & C3: These carbons will exhibit very large one-bond C-F couplings (¹JCF), typically 240-260 Hz.[10] They will also show a smaller two-bond C-C-F coupling (²JCF) to the other fluorine. Thus, C2 will be a doublet of doublets (dd) due to coupling with F2 (¹JCF) and F3 (²JCF). Similarly, C3 will be a dd due to coupling with F3 (¹JCF) and F2 (²JCF).

  • C1: This carbon is two bonds away from both F2 and F3. It will be split into a doublet of doublets (dd) with typical ²JCF values of 15-25 Hz.[7]

  • C4: This carbon is two bonds from F3 and three bonds from F2. It will also appear as a doublet of doublets (dd) , with ²JCF ≈ 15-25 Hz and ³JCF ≈ 5-10 Hz.[7][11]

  • C5 & C6: These carbons will show smaller long-range couplings. C5 is two bonds from F3 and three from F2, while C6 is three bonds from F2 and four from F3. They will likely appear as complex multiplets or dd, with coupling constants in the 1-10 Hz range.

  • C7 & C8: The aliphatic carbons may show very small four- and five-bond C-F couplings, but these may not be resolved, and the signals could appear as sharp singlets.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C8 (CH₃)15 - 20singlet (s) or narrow m⁵JCF < 1
C7 (CH₂)25 - 30singlet (s) or narrow m⁴JCF ≈ 1-3
C6115 - 125doublet of doublets (dd)³JCF ≈ 5-10, ⁴JCF ≈ 1-3
C5118 - 128doublet of doublets (dd)²JCF ≈ 15-25, ³JCF ≈ 5-10
C4130 - 140doublet of doublets (dd)²JCF ≈ 15-25, ³JCF ≈ 5-10
C1145 - 155doublet of doublets (dd)²JCF ≈ 15-25 (to F2), ²JCF ≈ 15-25 (to F3)
C2140 - 155doublet of doublets (dd)¹JCF ≈ 240-260, ²JCF ≈ 15-25
C3140 - 155doublet of doublets (dd)¹JCF ≈ 240-260, ²JCF ≈ 15-25

Predicted 2D NMR Correlation Analysis

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex signals predicted above by revealing through-bond and through-space correlations.[12][13]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 4-Ethyl-2,3-difluorophenol, strong cross-peaks are predicted between H7 and H8 of the ethyl group. A weaker cross-peak is expected between the meta-coupled aromatic protons H5 and H6 .

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). The predicted correlations are: H5 to C5 , H6 to C6 , H7 to C7 , and H8 to C8 . This is the most reliable way to assign the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key predicted correlations include:

    • H8 (CH₃)C7 (²JCH) and C4 (³JCH)

    • H7 (CH₂)C8 (²JCH), C4 (²JCH), C5 (³JCH), and C3 (³JCH)

    • H5C4 (²JCH), C6 (²JCH), C3 (³JCH), and C1 (³JCH)

    • H6C5 (²JCH), C1 (²JCH), C4 (³JCH), and C2 (³JCH)

Visualization of Predicted 2D Correlations

Caption: Predicted ¹H-¹H COSY correlations.

HMBC_Correlations Key Predicted HMBC Correlations cluster_mol Key Predicted HMBC Correlations H8 H8 C4 C4 H8->C4 C7 C7 H8->C7 H7 H7 C3 C3 H7->C3 H7->C4 C5 C5 H7->C5 C8 C8 H7->C8 H5 H5 C1 C1 H5->C1 H5->C4 C6 C6 H5->C6 H6 H6 C2 C2

Caption: Key predicted long-range ¹H-¹³C HMBC correlations.

The Role of Computational Chemistry in NMR Prediction

While the predictions in this guide are based on established empirical rules and substituent effects, the highest level of accuracy is achieved by integrating computational chemistry methods.[14] Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a cornerstone for predicting NMR parameters like chemical shifts and coupling constants.[15][16] This approach allows for the direct comparison between theoretically calculated spectra for candidate structures and the experimental data, providing a powerful tool for structure verification and elucidation.[17]

The typical workflow involves optimizing the 3D geometry of the molecule at a given level of theory, followed by the GIAO calculation to determine the NMR shielding tensors, which are then converted into chemical shifts.[14]

dft_workflow start Proposed Structure (4-Ethyl-2,3-difluorophenol) dft_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) start->dft_opt giao_calc NMR Shielding Calculation (GIAO Method) dft_opt->giao_calc process Process Data (Reference & Scaling) giao_calc->process predict_spec Predicted NMR Spectrum (Chemical Shifts, J-Couplings) process->predict_spec compare Compare & Validate predict_spec->compare exp_spec Experimental NMR Spectrum exp_spec->compare

Caption: Workflow for NMR spectra prediction using DFT calculations.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental data for comparison with these predictions, a rigorous and standardized protocol is essential.

Objective: To acquire a full suite of 1D and 2D NMR spectra for the unambiguous structural assignment of 4-Ethyl-2,3-difluorophenol.

Materials:

  • 4-Ethyl-2,3-difluorophenol sample (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆)

  • NMR tubes (5 mm, high precision)

  • Internal standard (e.g., Tetramethylsilane - TMS, optional if referencing to residual solvent peak)

Instrumentation:

  • NMR Spectrometer (≥ 400 MHz recommended for better resolution)

  • Standard 5 mm broadband probe with Z-gradient capabilities

Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the 4-Ethyl-2,3-difluorophenol sample directly into a clean, dry vial. b. Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). c. Vortex the sample until fully dissolved. d. Transfer the solution into a clean, dry 5 mm NMR tube. e. Cap the tube securely.

  • Instrument Setup & Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity (observe the lock signal or a sharp solvent peak). d. Tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies. e. Set the sample temperature (e.g., 298 K).

  • 1D Spectra Acquisition: a. ¹H NMR:

    • Pulse sequence: Standard single pulse (e.g., 'zg30').
    • Acquire 16-32 scans.
    • Set spectral width to cover ~ -2 to 12 ppm.
    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). b. ¹³C{¹H} NMR:
    • Pulse sequence: Standard proton-decoupled single pulse (e.g., 'zgpg30').
    • Acquire 1024-4096 scans, depending on sample concentration.
    • Set spectral width to cover ~ -10 to 220 ppm.
    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm). c. ¹⁹F NMR (optional but recommended):
    • Pulse sequence: Standard single pulse.
    • Acquire 64-128 scans.
    • Set an appropriate spectral width for fluorinated aromatics.
  • 2D Spectra Acquisition: a. gCOSY (gradient-selected COSY):

    • Acquire with 256-512 increments in the F1 dimension and 2-4 scans per increment. b. gHSQC (gradient-selected HSQC):
    • Set parameters optimized for one-bond C-H coupling (~145 Hz).
    • Acquire with 256-512 increments in the F1 dimension and 4-8 scans per increment. c. gHMBC (gradient-selected HMBC):
    • Set parameters optimized for long-range C-H couplings (e.g., a delay corresponding to 8 Hz).
    • Acquire with 256-512 increments in the F1 dimension and 8-16 scans per increment.
  • Data Processing: a. Apply appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation. b. Phase correct all spectra manually. c. Perform baseline correction. d. Integrate the ¹H NMR spectrum. e. Pick peaks for all spectra and analyze the correlations in the 2D data to assign all signals.

Conclusion

The comprehensive NMR analysis of 4-Ethyl-2,3-difluorophenol reveals a molecule with a rich and complex spectral signature. The predicted ¹H NMR spectrum is characterized by distinct multiplets in the aromatic region, heavily influenced by both H-H and multi-bond H-F couplings. The ¹³C NMR spectrum is dominated by large one-bond C-F couplings for the fluorinated carbons and smaller, but structurally informative, long-range couplings for the rest of the aromatic system. Unambiguous assignment of these complex signals is not feasible with 1D data alone and relies heavily on the through-bond correlations provided by 2D experiments like COSY, HSQC, and HMBC. This guide provides a robust theoretical framework that, when combined with high-quality experimental data and potentially refined by computational DFT methods, enables the complete and confident structural elucidation of 4-Ethyl-2,3-difluorophenol and serves as a valuable case study for other complex, fluorinated molecules encountered in drug discovery and materials science.

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Foundational

The Fluorine Factor: A Technical Guide to the Biological Activity of Fluorinated Phenols

Abstract The strategic incorporation of fluorine into phenolic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of how the unique physicochemical properties of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into phenolic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of how the unique physicochemical properties of fluorine—including its high electronegativity, small steric footprint, and the exceptional strength of the carbon-fluorine bond—profoundly influence the biological activity of phenolic compounds. We will explore the causal relationships between fluorination and critical drug-like properties such as metabolic stability, receptor binding affinity, and membrane permeability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the application of fluorinated phenols in therapeutics.

Part 1: The Foundational Impact of Fluorine in Phenolic Scaffolds

The introduction of fluorine into a phenolic molecule is not a mere substitution but a strategic modification that can dramatically alter its pharmacological profile.[1] Unlike other halogens, fluorine is the most electronegative element and is only slightly larger than a hydrogen atom, allowing it to act as a "super-hydrogen" with powerful electronic effects.[2][3] This unique combination of properties is the primary driver behind the enhanced biological activities observed in many fluorinated pharmaceuticals, which now constitute approximately 20% of all marketed drugs.[4][5]

The core rationales for introducing fluorine into phenolic lead compounds are:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] This "metabolic blocking" at susceptible positions on the phenol ring or its substituents can increase a drug's half-life and bioavailability.[6]

  • Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing nature can significantly alter the acidity (pKa) of the phenolic hydroxyl group and the basicity of nearby functional groups.[2][3] This modulation affects the compound's ionization state at physiological pH, which in turn influences solubility, membrane permeability, and target binding.[4]

  • Increased Binding Affinity: The substitution of hydrogen with fluorine can enhance a ligand's binding affinity to its protein target.[2] This can occur through various mechanisms, including favorable electrostatic interactions, hydrogen bonding (where the fluorine acts as an acceptor), and conformational effects that lock the molecule into a more bioactive shape.[5][7]

Part 2: Unpacking the Physicochemical Consequences of Fluorination

The biological effects of fluorinated phenols are a direct consequence of fundamental changes in their molecular properties. Understanding these changes is critical for rational drug design.

Electronic Effects: pKa Modulation

The acidity of the phenolic hydroxyl group is a crucial determinant of its interaction with biological targets. Fluorine's strong inductive electron-withdrawing effect stabilizes the phenoxide anion formed upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa) of the phenol.

This effect is highly position-dependent. For instance, the pKa of o-fluorophenol is 8.7, which is significantly more acidic than p-fluorophenol (pKa 9.9) and phenol itself (pKa ~10.0).[8] This is because the inductive effect is strongest at the ortho position. This ability to fine-tune pKa is a powerful tool for optimizing a drug's solubility and its ability to interact with specific residues in a protein's active site.[9]

Table 1: Comparative pKa Values of Phenol and Monofluorinated Phenols

CompoundpKa ValueKey Observation
Phenol~10.0Baseline acidity.
o-Fluorophenol8.7Significant increase in acidity due to strong inductive effect.
m-Fluorophenol9.3Moderate increase in acidity.
p-Fluorophenol9.9Minor increase in acidity as the inductive effect weakens with distance.
Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the partition coefficient (LogP), is critical for a drug's ability to cross cellular membranes and reach its target. The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity, which can improve absorption and cell penetration.[2][4] This is a key strategy for enhancing the bioavailability of phenolic compounds, which might otherwise be too polar. For example, the addition of fluorine substituents to the stilbene (a type of polyphenol) structure has been shown to increase its permeability across bacterial membranes.[10][11]

Metabolic Blocking and Enhanced Stability

One of the most impactful applications of fluorination is to block metabolic oxidation.[3] Aromatic hydroxylation is a common metabolic pathway for phenolic compounds. By replacing a C-H bond at a metabolically labile site with a robust C-F bond, chemists can prevent this breakdown, prolonging the drug's therapeutic effect.[2][6] This strategy was instrumental in the development of drugs like Ezetimibe, where fluorine was incorporated to improve metabolic stability.[2]

G cluster_0 Metabolic Pathway of a Phenolic Compound cluster_1 Metabolic Blocking by Fluorination Parent Parent Phenol (R-Ph-OH) P450 Cytochrome P450 Enzymes Parent->P450 Metabolic Attack (C-H) Metabolite Oxidized Metabolite (HO-R-Ph-OH) P450->Metabolite Hydroxylation F_Parent Fluorinated Phenol (F-R-Ph-OH) F_P450 Cytochrome P450 Enzymes F_Parent->F_P450 Resistant to Attack (C-F) Blocked Metabolism Blocked (Increased Half-life) F_P450->Blocked Oxidation Prevented

Caption: Fluorination blocks oxidative metabolism by replacing a vulnerable C-H bond with a strong C-F bond.

Part 3: Key Biological Activities and Mechanisms

Fluorinated phenols exhibit a wide range of biological activities, often showing significantly enhanced potency compared to their non-fluorinated analogs.

Enzyme Inhibition

Fluorinated phenols are potent inhibitors of various enzymes.[12] The fluorine atom can enhance binding affinity and, in some cases, participate in the inhibitory mechanism itself.[13][14] For example, fluorinated ketones can act as transition-state analogue inhibitors of serine proteases, and 2-fluoro-2-deoxysugars can form stable covalent adducts with glycosidase enzymes.[13]

The mechanism of inhibition can be competitive, non-competitive, or mixed.[14][15] Fluorine can increase potency by:

  • Strengthening Binding: Forming favorable interactions within the active site.

  • Altering Conformation: Locking the inhibitor into a more favorable binding conformation.

  • Mechanism-Based Inhibition: Participating directly in the chemical inactivation of the enzyme.[13]

A study on flavones demonstrated that fluorination at the 3-position could enhance antioxidant activity, and other studies have shown that fluorinated flavonols exhibit enhanced cytotoxicity against cancer cells compared to the parent compounds.[16]

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, and fluorination can augment this activity.[10][17] The increased lipophilicity of fluorinated phenols can improve their ability to penetrate bacterial cell membranes, disrupting membrane integrity and function.[10][18] This can lead to leakage of cellular components and ultimately, cell death.

Receptor Modulation

In receptor-based drug design, the precise electronic and steric properties of a ligand are paramount. Fluorination provides a subtle yet powerful means to modify these properties to optimize receptor binding. By altering the pKa and conformational preferences of a phenolic ligand, fluorine substitution can switch a molecule from an agonist to an antagonist or significantly improve its binding selectivity and potency.[2][7]

Part 4: Experimental Protocols for Activity Assessment

To validate the biological activity of newly synthesized fluorinated phenols, a cascade of in vitro assays is essential.[19] These assays provide quantitative data on potency, selectivity, and cytotoxicity.[20][21]

Workflow for Biological Activity Screening

A typical workflow involves a primary screen to identify "hits," followed by secondary assays to confirm activity and determine the mechanism of action.

G start Synthesized Fluorinated Phenol primary Primary Screening (e.g., Enzyme Inhibition Assay) start->primary hit Active Compound ('Hit') primary->hit Activity > Threshold inactive Inactive Compound primary->inactive Activity < Threshold secondary Secondary Assays (e.g., Cell Viability, Selectivity) hit->secondary confirm Confirmed & Characterized Lead Compound secondary->confirm

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Role of Fluorine in Drug Design Abstract The strategic incorporation of the fluorine atom into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of Fluorine in Drug Design

Abstract

The strategic incorporation of the fluorine atom into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Its unique and powerful properties, stemming from its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacological profiles.[1][2][4][5][6] This guide provides a comprehensive overview of the multifaceted roles of fluorine in drug design, intended for researchers, scientists, and drug development professionals. We will delve into the causal mechanisms by which fluorine modulates metabolic stability, binding affinity, lipophilicity, and bioavailability, supported by field-proven insights and illustrative case studies.

The Fundamental Physicochemical Impact of Fluorine

The introduction of fluorine into a molecule can profoundly alter its intrinsic properties. Understanding these fundamental changes is critical to rationally designing fluorinated therapeutics.

Metabolic Stability: The Power of the C-F Bond

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][6][7][8][9] Drug candidates are often subject to metabolic degradation by enzymes such as the cytochrome P450 (CYP) superfamily, which can lead to rapid clearance and reduced efficacy.[4][10]

  • Blocking Metabolic "Soft Spots": The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[4][11][12] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively block oxidative metabolism at that position.[4][10][11] This strategy is particularly effective at benzylic positions or carbons alpha to heteroatoms, which are common sites of CYP-mediated hydroxylation.[4] The increased resistance to enzymatic attack prolongs the drug's half-life and improves its overall exposure.[9]

  • Altering Metabolic Pathways: Introducing fluorine can also redirect metabolic pathways away from the formation of undesirable or toxic metabolites.[4] For example, the replacement of a hydroxyl group with fluorine can prevent the formation of toxic quinone byproducts, as seen in the optimization of the antimalarial drug amodiaquine.[10]

Caption: Diagram illustrating how fluorine blocks metabolic oxidation.

Modulation of Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, potency, and clearance.[10] The effect of fluorine on lipophilicity is complex and context-dependent.[10]

  • General Trend: A single fluorine substitution for a hydrogen on an aromatic ring generally leads to an increase in lipophilicity.[1][10] This is attributed to the greater lipophilicity of the C-F bond compared to the C-H bond.[7]

  • Context is Key: The magnitude of the change in LogP upon fluorination is heavily influenced by the surrounding molecular environment.[10] For instance, the replacement of a hydroxyl or methoxy group with fluorine is expected to increase lipophilicity, as the oxygenated functionalities are more polar.[10] However, the presence of other functional groups, especially those capable of hydrogen bonding, can significantly alter this effect.[10]

Table 1: Impact of Fluorine Substitution on Lipophilicity (LogP)

Original GroupFluorine ReplacementGeneral Effect on LogPRationale
Hydrogen (-H)Fluorine (-F)IncreaseC-F bond is more lipophilic than C-H bond.[7]
Hydroxyl (-OH)Fluorine (-F)IncreaseLoss of a hydrogen-bond donor and a polar group.[10]
Methoxy (-OCH3)Fluorine (-F)Variable (often a smaller increase or even a decrease)Methoxy group is already more lipophilic than a hydroxyl group.[10]
Acidity/Basicity (pKa) Modulation

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly alter the acidity or basicity of nearby functional groups.[4][7][8][13] This pKa modulation is a crucial tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its target.[4][14]

  • Decreasing Basicity: Placing a fluorine atom near a basic nitrogen-containing group (e.g., an amine) will lower the pKa of its conjugate acid, making the group less basic.[4] This can be advantageous for improving oral bioavailability, as a less basic compound will be less protonated in the gut, facilitating passage through cell membranes.[1]

  • Increasing Acidity: Conversely, fluorine substitution near an acidic proton will lower its pKa, making it more acidic.[7][13]

Enhancing Pharmacodynamic Properties: The Role in Binding Affinity

The ultimate goal of drug design is to create a molecule that binds to its biological target with high affinity and selectivity. Fluorine can contribute to this in several ways, both directly and indirectly.[1][2][9]

  • Favorable Intermolecular Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with the protein target.[4] While organic fluorine is a weak hydrogen bond acceptor, it can form productive interactions, including C-F···H-N and C-F···H-C hydrogen bonds, within the binding pocket.[1][15]

  • Conformational Control (Gauche Effect): The presence of a polar C-F bond can influence the conformational preferences of a molecule through the gauche effect.[4] This effect describes the tendency of a C-F bond to be oriented gauche (at a 60° dihedral angle) to another electronegative substituent. This can help to lock the drug molecule into its bioactive conformation, the specific shape required for optimal binding to the target, thereby increasing potency.[4][8]

Caption: The gauche effect stabilizing a bioactive conformation.

Improving Pharmacokinetic Profiles: Bioavailability and Beyond

The physicochemical changes induced by fluorination directly translate to improved pharmacokinetic (ADME) properties.[6]

  • Enhanced Membrane Permeability: By modulating lipophilicity and reducing the basicity of amines, fluorination can significantly enhance a drug's ability to cross biological membranes.[1][6][9] This leads to improved oral absorption and bioavailability.[5][9][14]

  • Increased Brain Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Increased lipophilicity due to fluorination can aid in this process.[9] For example, the fluorine atom on proline can improve pharmacokinetic properties and blood-brain barrier permeability.[4]

Potential Downsides and Considerations: The "Dark Side" of Fluorine

While highly beneficial, the use of fluorine is not without potential pitfalls. The C-F bond, though strong, is not invincible.[11][12]

  • Metabolic Defluorination: In some cases, drug-metabolizing enzymes can cleave the C-F bond, releasing fluoride ions.[11] This can lead to the formation of reactive metabolites or, in cases of long-term high-dose therapy, potential toxicity such as skeletal fluorosis.[11] The antifungal agent voriconazole, for instance, has been associated with elevated plasma fluoride levels and periostitis in some patients.[11][12]

  • Formation of Toxic Metabolites: The metabolism of certain fluorinated compounds can lead to the formation of toxic byproducts. A notable example is the release of fluoroacetate, a known toxin, from the N-dealkylation of a fluoroethylamine moiety.[12]

A thorough understanding of a molecule's metabolic profile is crucial to mitigate these risks.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To evaluate the impact of fluorination on metabolic stability, an in vitro assay using liver microsomes is a standard industry practice.

Objective: To determine the rate of metabolic clearance of a parent compound and its fluorinated analog.

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a stock solution of the test compounds (parent and fluorinated analog) and a positive control (e.g., a rapidly metabolized drug like verapamil) in a suitable organic solvent (e.g., DMSO).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a cofactor solution containing NADPH (an essential cofactor for CYP450 enzymes) in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM, and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to each well.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a "stop solution" (typically cold acetonitrile containing an internal standard). The acetonitrile precipitates the microsomal proteins.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining test compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • A longer half-life for the fluorinated analog compared to the parent compound indicates improved metabolic stability.

Case Studies: Fluorine in Action

The success of fluorination strategies is evident in the large number of fluorinated drugs on the market.[2][16]

  • Fluoxetine (Prozac®): This well-known antidepressant contains a trifluoromethyl (-CF3) group. This group enhances its lipophilicity, facilitating its entry into the central nervous system.

  • Sitagliptin (Januvia®): A drug for type 2 diabetes, Sitagliptin features a trifluoromethyl group and a fluorinated phenyl ring. These substitutions were strategically introduced to block potential sites of metabolism, thereby increasing the drug's half-life and allowing for once-daily dosing.

  • Atorvastatin (Lipitor®): One of the best-selling drugs of all time, this cholesterol-lowering agent contains a fluorophenyl group. The fluorine atom contributes to enhanced binding affinity to its target enzyme, HMG-CoA reductase.

Conclusion

Fluorine is far more than a simple hydrogen mimic; it is a powerful tool that allows medicinal chemists to rationally modulate multiple molecular properties simultaneously.[1] From enhancing metabolic stability and fine-tuning physicochemical properties to improving binding affinity and pharmacokinetic profiles, the strategic use of fluorine has proven to be a highly successful approach in drug discovery.[1][2][5][6] While potential liabilities must be carefully assessed, the continued development of new synthetic fluorination methods and a deeper understanding of fluorine's complex effects ensure that this "magic bullet" atom will remain a central element in the future of pharmaceutical design.[3][14]

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
  • Gazzaley, A., et al. (2024).
  • Lin, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Gao, Y., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Unknown Author. (2024).
  • Unknown Author. (2024).
  • Unknown Author. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews.
  • Apollo Scientific. (2026). Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences.
  • Singh, I., et al. (2023). Role of Fluorine in Drug Design and Drug Action.
  • Asad, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
  • Unknown Author. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Dalvit, C., et al. (2022).
  • Unknown Author. (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PMC.
  • Unknown Author. (n.d.). Case studies of fluorine in drug discovery.

Sources

Foundational

Unlocking the Potential of 4-Ethyl-2,3-difluorophenol: A Technical Whitepaper on Advanced Materials and Medicinal Chemistry

Abstract: The strategic introduction of fluorine into aromatic systems fundamentally alters their physicochemical landscape. Among fluorinated building blocks, 4-Ethyl-2,3-difluorophenol (CAS: 124728-38-7) occupies a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic introduction of fluorine into aromatic systems fundamentally alters their physicochemical landscape. Among fluorinated building blocks, 4-Ethyl-2,3-difluorophenol (CAS: 124728-38-7) occupies a highly specialized niche[1][2]. By combining the strong electron-withdrawing effects of an ortho,meta-difluoro motif with the lipophilic and steric contributions of a para-ethyl chain, this molecule serves as a critical intermediate. This whitepaper provides an in-depth technical analysis of its applications, focusing on its role in generating negative dielectric anisotropy in liquid crystals, its utility as a bioisostere in kinase inhibitors, and detailed experimental workflows for its laboratory application.

Physicochemical Rationale: The Power of the Fluorinated Scaffold

To understand the utility of 4-Ethyl-2,3-difluorophenol, one must analyze the causality behind its structural components:

  • The 2,3-Difluoro Motif: Fluorine is the most electronegative element. Placing two fluorine atoms adjacent to the phenolic hydroxyl group exerts a profound inductive electron-withdrawing effect. This significantly lowers the pKa of the phenol (making it more acidic) and creates a strong lateral dipole moment perpendicular to the primary axis of the molecule[3][4].

  • The 4-Ethyl Chain: The ethyl group provides a flexible, non-polar tail. In materials science, this specific chain length is optimal for reducing rotational viscosity without overly disrupting molecular packing. In pharmacology, it increases the partition coefficient (logP), enhancing lipid membrane permeability while filling hydrophobic pockets in target proteins[5][6].

Quantitative Data: Comparative Physicochemical Profile

The following table summarizes how the specific substitution pattern of 4-Ethyl-2,3-difluorophenol alters its core properties compared to non-fluorinated analogs.

Property4-Ethylphenol (Reference)4-Ethyl-2,3-difluorophenolMechanistic Impact in Research
pKa ~10.0~7.7Increased acidity allows for milder deprotonation during etherification; alters protein-ligand hydrogen bonding.
logP (Lipophilicity) ~2.5~3.2Enhanced membrane permeability for oral drugs; better solubility in non-polar liquid crystal mixtures.
Metabolic Stability Low (prone to oxidation)HighFluorine blocks Cytochrome P450-mediated aromatic hydroxylation at the 2 and 3 positions.
Dielectric Anisotropy (Δε) ~ 0 to +1-4.0 to -8.0Generates a strong lateral dipole, essential for Vertical Alignment (VA) mode displays.

Advanced Materials: Engineering Negative Dielectric Anisotropy

The most prominent industrial and research application of 4-Ethyl-2,3-difluorophenol is in the synthesis of nematic liquid crystals (LCs) for Vertical Alignment Liquid Crystal Displays (VA-LCDs)[4][7].

The Causality of Alignment

In VA-LCDs, the liquid crystal molecules must align perpendicular to the substrate when no voltage is applied. When an electric field is applied, the molecules must tilt horizontally to allow light to pass. To achieve this, the LC mixture must possess a negative dielectric anisotropy (Δε < 0) [5].

The 2,3-difluorophenyl moiety is the premier structural unit for achieving this. The two fluorine atoms create a permanent dipole moment that is strictly lateral (perpendicular to the long axis of the biphenyl or cyclohexyl-phenyl core). When an electric field is applied, this lateral dipole aligns with the field, forcing the long axis of the molecule to lay flat. The 4-ethyl group acts as the terminal flexible chain, which is critical for lowering the rotational viscosity (γ1) of the mixture, thereby enabling faster display response times[4][5].

VA_LCD_Mechanism Mol 4-Ethyl-2,3-difluoro Substituted Mesogen Dipole Lateral Dipole Moment (Perpendicular to Long Axis) Mol->Dipole Anisotropy Negative Dielectric Anisotropy (Δε < 0) Dipole->Anisotropy OffState Voltage OFF: Vertical Alignment Anisotropy->OffState Default State OnState Voltage ON: Horizontal Alignment (Light Transmits) OffState->OnState Apply Electric Field

Mechanism of Negative Dielectric Anisotropy in VA-LCDs driven by 2,3-difluoro substitution.

Medicinal Chemistry & Agrochemicals: Bioisosterism and Stability

Beyond materials, 4-Ethyl-2,3-difluorophenol is a highly valued building block in drug discovery and agrochemical development[3][8].

  • Kinase Inhibitors: The compound is utilized in the synthesis of highly specific targeted therapies, such as c-MET protein kinase inhibitors. For example, derivatives of 4-ethyl-2,3-difluorophenyl are incorporated into tetrazolyl-pyridinamine scaffolds (e.g., Compound 1082) to treat HGF/c-MET driven tumors[6]. The ethyl group fills a specific hydrophobic pocket in the kinase hinge region, while the fluorine atoms prevent rapid metabolic degradation.

  • Agrochemicals: In agricultural research, it is utilized as an intermediate for pyridazinone-based herbicides and fungicides. The fluorinated ring ensures the active ingredient persists long enough in the field to be effective without requiring environmentally toxic heavy halogens[9].

Drug_Discovery_Workflow Start 4-Ethyl-2,3-difluorophenol (Bioisosteric Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Kinase Targeted Kinase Binding (e.g., c-MET inhibition) SNAr->Kinase Metabolism Blocked CYP450 Oxidation (Increased Half-life) Kinase->Metabolism In Vivo Phase Efficacy Enhanced In Vivo Efficacy Metabolism->Efficacy

Pharmacological optimization cycle utilizing the 4-ethyl-2,3-difluorophenol scaffold.

Experimental Methodology: Self-Validating Synthesis Protocol

To utilize 4-Ethyl-2,3-difluorophenol in either LC mesogen synthesis or pharmaceutical etherification, researchers typically employ a Williamson Ether Synthesis. The following protocol is designed as a self-validating system, ensuring high purity and preventing dielectric degradation in the final product.

Protocol: Synthesis of a 4-Ethyl-2,3-difluorophenyl Ether Intermediate

Objective: Couple 4-Ethyl-2,3-difluorophenol with an alkyl/aryl bromide to form a stable ether linkage.

Reagents & Materials:

  • 4-Ethyl-2,3-difluorophenol (1.0 eq)

  • Electrophile (e.g., 4-propylcyclohexyl bromide) (1.1 eq)

  • Potassium Carbonate ( K2​CO3​ ), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1M Sodium Hydroxide (NaOH) aqueous solution

Step-by-Step Workflow:

  • Preparation & Deprotonation: Dissolve 4-Ethyl-2,3-difluorophenol in anhydrous DMF under a nitrogen atmosphere. Add anhydrous K2​CO3​ .

    • Causality: Because the pKa of this fluorinated phenol is ~7.7, a mild base like K2​CO3​ is perfectly sufficient for complete deprotonation. Avoiding stronger bases (like NaH) prevents unwanted elimination reactions of the alkyl bromide electrophile.

  • Alkylation: Add the electrophile dropwise at room temperature. Once added, elevate the reaction temperature to 80°C and stir for 4–6 hours.

  • Reaction Monitoring: Monitor the disappearance of the phenol via TLC (Hexanes:EtOAc 9:1). The fluorinated phenol is highly UV-active.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Self-Validating Workup (Critical Step): Wash the combined organic layers vigorously with 1M NaOH.

    • Causality: This base wash is non-negotiable. It selectively deprotonates any unreacted 4-Ethyl-2,3-difluorophenol, pulling it into the aqueous layer. If trace phenols remain in a liquid crystal mixture, they act as ion carriers, drastically reducing the Voltage Holding Ratio (VHR) of the display, leading to image flicker.

  • Drying & Concentration: Wash the organic layer with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the highly pure fluorinated ether.

References

  • Sun, G., Chen, B., Tang, H., & Xu, S. "Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units." Journal of Materials Chemistry, RSC Publishing, 2003. Available at:[Link]

  • ResearchGate. "Increasing the negative dielectric anisotropy of liquid crystals by fluorination of the terminal ethyl chain." ResearchGate. Available at:[Link]

  • Google Patents. "WO2009045992A2 - C-met protein kinase inhibitors." Google Patents.
  • European Patent Office. "EP 3045450 A1 - INTERMEDIATE COMPOUNDS IN A PROCESS FOR PRODUCING PYRIDAZINONE COMPOUNDS." Googleapis.com. Available at: [Link]

Sources

Exploratory

The Solubility Profile of 4-Ethyl-2,3-difluorophenol in Organic Solvents: A Comprehensive Technical Guide

Executive Summary 4-Ethyl-2,3-difluorophenol (CAS: 124728-38-7) is a highly specialized fluorinated aromatic building block utilized in advanced pharmaceutical synthesis and materials science . Because of its unique ster...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-2,3-difluorophenol (CAS: 124728-38-7) is a highly specialized fluorinated aromatic building block utilized in advanced pharmaceutical synthesis and materials science . Because of its unique stereoelectronic properties, understanding its thermodynamic solubility in various organic solvents is critical for optimizing reaction kinetics, designing purification workflows (e.g., crystallization), and formulating drug delivery systems. This whitepaper provides a rigorous physicochemical analysis of its solvation dynamics, predictive solubility matrices, and a self-validating experimental protocol for empirical determination.

Physicochemical Profiling & Structural Causality

The dissolution of 4-Ethyl-2,3-difluorophenol in organic media is not merely a function of "like dissolves like"; it is governed by a delicate interplay of three distinct structural motifs:

  • Phenolic Hydroxyl (-OH): This group acts as a potent hydrogen bond donor and acceptor. It drives solubility in polar protic solvents (e.g., methanol, ethanol) through the formation of robust intermolecular hydrogen-bond networks.

  • 2,3-Difluoro Substitution: Fluorine is highly electronegative. The adjacent fluorine atoms exert a strong inductive pull (-I effect), withdrawing electron density from the aromatic pi-system. This lowers the pKa of the hydroxyl group (increasing its acidity compared to an un-substituted phenol) and alters its hydrogen-bonding dynamics. Furthermore, the C-F bonds increase the overall lipophilicity and metabolic stability of the compound.

  • 4-Ethyl Group: This aliphatic chain significantly increases the molecule's van der Waals volume. While it introduces a hydrophobic penalty in aqueous or highly polar environments, it dramatically enhances solubility in non-polar and moderately polar organic solvents (e.g., toluene, dichloromethane) through favorable London dispersion forces.

Predicted Solubility Matrix

Based on Hansen Solubility Parameters and the structural heuristics of fluorinated alkylphenols, we can construct a predictive solubility profile to guide initial solvent selection.

Table 1: Predicted Solubility Profile of 4-Ethyl-2,3-difluorophenol across Solvent Classes

Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Rationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding between the solvent and the phenolic -OH group overcomes the hydrophobic penalty of the ethyl chain.
Polar Aprotic DMF, DMSO, AcetoneVery High Excellent dipole-dipole interactions. The solvent acts as a strong H-bond acceptor for the acidic phenolic proton.
Moderately Polar Dichloromethane, Ethyl AcetateHigh Favorable matching of dispersion forces with the 4-ethyl group and fluorinated ring; moderate dipole interactions.
Non-Polar Hexane, TolueneModerate to High Solubility is driven entirely by the lipophilic 4-ethyl group and the non-polar character of the fluorinated aromatic ring.
Aqueous WaterVery Low The hydrophobic bulk of the ethyl group and the fluorinated ring disrupt the highly ordered hydrogen-bond network of water, making dissolution thermodynamically unfavorable.
Empirical Determination: A Self-Validating Protocol

Predictive models must be anchored by empirical data. As a standard in pharmaceutical development, the Shake-Flask method coupled with HPLC-UV analysis is the gold standard for determining thermodynamic solubility . To ensure scientific integrity, the following protocol is designed as a self-validating system—incorporating internal checks to detect solvent evaporation, solute degradation, or incomplete equilibration.

Phase 1: Thermodynamic Equilibration
  • Preparation: Add an excess amount of solid 4-Ethyl-2,3-difluorophenol to 5.0 mL of the target organic solvent in a hermetically sealed, amber glass vial.

    • Causality: Amber glass prevents UV-induced photo-degradation of the phenol during the extended equilibration period, while hermetic sealing prevents the evaporation of volatile solvents like dichloromethane.

  • Agitation: Place the vial in a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C) and agitate at 300 RPM for 48 hours.

    • Causality: 48 hours is mandatory to overcome the kinetic barriers of dissolution and ensure the system has reached a true thermodynamic equilibrium, rather than a metastable supersaturated state.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 300 RCF for 15 minutes.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Fluorinated phenols exhibit a high propensity for non-specific binding to standard PTFE or nylon filter membranes, which would artificially lower the measured concentration in the filtrate.

Phase 2: HPLC-UV Quantification & Validation
  • Aliquoting & Dilution: Immediately extract a precise aliquot of the clear supernatant and dilute it with the HPLC mobile phase.

    • Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature drops even slightly during sample handling.

  • Chromatographic Analysis: Inject the sample into an HPLC system equipped with a C18 column and a UV detector set to the λmax​ of the compound.

  • Self-Validation Check: Compare the integrated peak area against a freshly prepared calibration curve. To validate the system, perform a secondary gravimetric check: evaporate a known volume of the supernatant to dryness and weigh the residual mass. If the HPLC concentration and gravimetric concentration diverge by >5%, the system flags a potential issue (e.g., solvent volatility or solute degradation), preventing the propagation of flawed data.

Workflow Visualization

Below is the logical workflow for the self-validating solubility determination process.

SolubilityWorkflow N1 Solid Solute + Solvent (4-Ethyl-2,3-difluorophenol) N2 Thermodynamic Equilibration (Shake-Flask, 48h, Const. Temp) N1->N2 N3 Phase Separation (Centrifugation at 300 RCF) N2->N3 N4 Supernatant Extraction (Immediate Dilution) N3->N4 N5 Quantitative Analysis (HPLC-UV & Gravimetric Check) N4->N5 N6 Data Processing (Apelblat Model / ANN) N5->N6

Figure 1: Self-validating Shake-Flask and HPLC-UV workflow for thermodynamic solubility determination.

Advanced Thermodynamic Modeling

Once empirical solubility data is acquired across multiple temperatures, it must be mathematically correlated to optimize purification processes like cooling crystallization. Recent advancements in physical chemistry demonstrate that utilizing an Artificial Neural Network (ANN) combined with the modified Apelblat model provides superior predictive accuracy for pharmaceutical compounds in organic solvents . By training the network with parameters such as temperature, critical pressure, and molecular weight, researchers can achieve correlation variances as low as 1.33%, allowing for highly precise solubility predictions in un-tested thermal ranges.

Conclusion

The solubility of 4-Ethyl-2,3-difluorophenol in organic solvents is dictated by the competing forces of its polar, acidic hydroxyl group and its lipophilic fluoro-ethyl framework. By employing rigorous, self-validating empirical protocols and advanced thermodynamic modeling, researchers can generate the high-fidelity data required to seamlessly integrate this compound into complex synthetic pipelines.

References
  • Kiani, M., et al. "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model". Physical Chemistry Research, Vol. 12, No. 3, 567-578, September 2024. Available at: [Link]

  • Pinal, R., et al. "IUPAC-NIST Solubilities Database". National Institute of Standards and Technology (NIST). Available at: [Link]

Foundational

Introduction: The Significance of 4-Ethyl-2,3-difluorophenol in Modern Synthesis

An In-depth Technical Guide to the Hazards and Handling of 4-Ethyl-2,3-difluorophenol For Researchers, Scientists, and Drug Development Professionals 4-Ethyl-2,3-difluorophenol is a substituted phenol of significant inte...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hazards and Handling of 4-Ethyl-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

4-Ethyl-2,3-difluorophenol is a substituted phenol of significant interest in the fields of pharmaceutical and agrochemical development. The strategic placement of two fluorine atoms on the phenyl ring, combined with the ethyl group, imparts unique physicochemical properties to the molecule. In drug discovery, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which aids in cell membrane penetration.[1][2] Consequently, fluorinated aromatic building blocks like 4-Ethyl-2,3-difluorophenol are valuable intermediates for synthesizing novel therapeutic agents and advanced agrochemicals.[1][3][4]

However, the same chemical features that make this compound synthetically valuable also necessitate a thorough understanding of its potential hazards. Phenolic compounds, especially halogenated ones, are known for their toxicity and corrosivity.[5][6] This guide provides a comprehensive overview of the hazards associated with 4-Ethyl-2,3-difluorophenol, offering detailed protocols for safe handling, storage, emergency response, and disposal to ensure the protection of laboratory personnel and the environment.

Section 1: Hazard Identification and Classification

While specific GHS classification for 4-Ethyl-2,3-difluorophenol is not universally published, a robust hazard assessment can be constructed by examining data from structurally similar compounds, such as other difluorophenols and ethylphenols.[7][8][9][10][11][12] The primary hazards are associated with its phenolic nature, which is often exacerbated by halogenation.

The compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause severe skin burns and serious eye damage.

Globally Harmonized System (GHS) Classification

The following table summarizes the likely GHS classification based on available data for analogous compounds.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4Warning H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1BDanger H314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1Danger H318: Causes serious eye damage
Acute Toxicity, InhalationCategory 4Warning H332: Harmful if inhaled
Specific Target Organ ToxicityCategory 3Warning H335: May cause respiratory irritation

This classification is derived from data for structurally related phenols and difluorophenols and should be used as a primary guideline for risk assessment.[8][9][12]

GHS_Pictograms

Toxicological Profile and Primary Routes of Exposure

The primary danger of substituted phenols is their ability to cause severe chemical burns and to be rapidly absorbed through the skin, leading to systemic toxicity.[5][6]

  • Skin Contact: This is a critical route of exposure. Phenols can penetrate the skin efficiently, potentially causing deep, severe burns.[6] A dangerous characteristic of phenol exposure is its anesthetic effect, which can delay the sensation of pain, leading to prolonged contact and more severe injury.[5][6] Systemic absorption can lead to symptoms such as headache, dizziness, a drop in blood pressure, convulsions, and in severe cases, coma or death.[13]

  • Eye Contact: Direct contact can cause severe irritation, corneal damage, and potentially permanent blindness.[5][6][14] Immediate and extensive irrigation is critical.

  • Inhalation: Inhaling the dust of the compound can cause severe irritation to the respiratory tract.[5][13] Systemic effects similar to those from skin absorption can also occur.

  • Ingestion: Ingestion is highly toxic and can cause severe burns to the mouth, throat, and stomach. Systemic poisoning will occur rapidly, and ingestion of even small amounts can be fatal.[6][14]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by mandatory PPE, is essential.

Hierarchy of Controls

The hierarchy of controls is a fundamental principle of occupational safety. For a chemical like 4-Ethyl-2,3-difluorophenol, this is applied as follows:

Hierarchy_of_Controls

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of 4-Ethyl-2,3-difluorophenol, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[5][6][15]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible within a 10-second travel distance from the work area.[6][16] Their functionality must be checked regularly.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory.[16] Never work alone when handling this compound.[6]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesUse double gloves. Butyl rubber or laminate film gloves are recommended for phenols.[6][15] Neoprene may be suitable for short-term work.[6] Disposable nitrile gloves offer very low protection and should only be used as the inner glove in a double-gloving system.[15] Change gloves immediately if contamination is suspected.
Eye/Face Protection Safety goggles & Face shieldChemical splash goggles are mandatory at all times.[5] A full-face shield must be worn over the goggles when there is any risk of splashing.[16][17]
Body Protection Laboratory coatA fully-buttoned, long-sleeved lab coat is required.[16] An impervious apron (e.g., butyl rubber or neoprene) should be worn for larger quantities or when there is a higher splash potential.[6]
Footwear Closed-toe shoesWear fully enclosed, chemical-resistant shoes.[5]
Respiratory Protection NIOSH-approved respiratorRequired if handling outside a fume hood (not recommended) or during a large spill cleanup.[16] The type of cartridge should be appropriate for organic vapors.

Section 3: Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol

Handling_Workflow

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area designated for corrosive and toxic chemicals.[7]

  • Container: Keep the container tightly closed and properly labeled.[7][18]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[14] Do not store with foodstuffs.[18]

Waste Disposal

As a halogenated organic compound, 4-Ethyl-2,3-difluorophenol and any materials contaminated with it must be disposed of as hazardous waste.[19][20]

  • Segregation: Collect waste in a designated, leak-proof container labeled "Halogenated Organic Waste".[21] Phenol/chloroform mixtures are also treated as halogenated waste.[19][22]

  • Labeling: The waste container must be clearly labeled with its contents.[23]

  • Contaminated Solids: Contaminated paper towels, gloves, and other solid debris should be collected in a sealed, labeled container for hazardous waste disposal.[22][23]

  • Prohibition: DO NOT dispose of this chemical down the drain or in regular trash.[23]

Section 4: Emergency Procedures and First Aid

Rapid and correct response in an emergency is critical to minimizing injury. A dedicated phenol first aid kit should be available in any lab where this compound is used.[15]

First Aid Measures

Guiding Principle: Anyone assisting a victim must first don appropriate PPE to avoid becoming a second victim.[6] Call for immediate medical assistance for any exposure.

Exposure RouteFirst Aid Protocol
Skin Contact 1. IMMEDIATELY move the victim to a safety shower or other water source.[6] 2. While flushing, remove all contaminated clothing, shoes, and jewelry.[5][6] 3. Critical Step: If available, liberally apply polyethylene glycol (PEG 300 or 400) to the affected area and gently wipe. This can help extract phenol from the skin.[15] 4. Continue flushing with copious amounts of cool water for at least 15-20 minutes.[17] 5. Seek immediate medical attention.[16]
Eye Contact 1. IMMEDIATELY flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6][7] 2. Remove contact lenses if it can be done easily.[6] 3. Seek immediate medical attention.[7]
Inhalation 1. Move the person to fresh air immediately.[6][7] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device). 3. Seek immediate medical attention.[6]
Ingestion 1. DO NOT INDUCE VOMITING. [6][7] This can cause further damage. 2. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink 1-2 glasses of water or milk to dilute the chemical.[6] 3. Seek immediate medical attention.[7]
Spill Response Protocol

For small spills of solid material inside a chemical fume hood:

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • PPE: Ensure you are wearing the full, appropriate PPE, including a respirator if necessary.

  • Contain: Prevent the powder from becoming airborne.

  • Absorb: Gently cover the spill with a chemical absorbent material suitable for organic compounds (e.g., vermiculite, dry sand).

  • Collect: Carefully scoop the absorbed material and spilled solid into a designated, labeled hazardous waste container using non-sparking tools.[24]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

For large spills or any spill outside a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

References

  • Monash University. (2023). Phenol - OHS Information Sheet. Health Safety & Wellbeing. [Link]

  • Princeton University. (2023). FACT SHEET: Phenol. Office of Environmental Health and Safety (OEHS). [Link]

  • University of California, Santa Barbara. Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. [Link]

  • PetroChemicals Europe. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. [Link]

  • Renfert. Safety Data Sheet. [Link]

  • Podiatry Arena. (2008). Phenol disposal. [Link]

  • ResearchGate. (2015). How can I dispose phenol?. [Link]

  • National Institutes of Health. GHS Classification Summary. PubChem. [Link]

  • National Institutes of Health. 4-Ethoxy-2,3-difluorophenol. PubChem. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synergistic Power: 4-Ethoxy-2,3-Difluorophenol in Pharmaceutical and Pesticide Synthesis. [Link]

  • CPAChem. (2023). Safety data sheet - 4-Ethylphenol. [Link]

  • NextSDS. 4-ethyl-3-fluorophenol — Chemical Substance Information. [Link]

  • MySkinRecipes. 4-Ethoxy-2,3-difluorophenol,JRD. [Link]

  • Cameo Chemicals. 4-Fluorophenol. [Link]

  • Chemsrc. (2025). 4-Ethyl-2,6-difluorophenol. [Link]

  • NextSDS. 4-chloro-2,3-difluorophenol — Chemical Substance Information. [Link]

  • Hu, J., et al. (2012). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis. [Link]

  • Wikipedia. 4-Ethylphenol. [Link]

  • Weill, N., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Optimization of 4-Ethyl-2,3-difluorophenol

Executive Summary & Mechanistic Rationale Fluorinated phenols are critical building blocks in the development of advanced pharmaceuticals and agrochemicals. The strategic introduction of fluorine atoms modulates the pKa,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fluorinated phenols are critical building blocks in the development of advanced pharmaceuticals and agrochemicals. The strategic introduction of fluorine atoms modulates the pKa, lipophilicity, and metabolic stability of target molecules[1]. 2,3-Difluorophenol serves as a versatile and direct precursor for complex fluorinated aromatics[2]. This application note details a highly optimized, two-step synthetic protocol to convert 2,3-difluorophenol into 4-ethyl-2,3-difluorophenol, an advanced intermediate for drug development.

Regioselective Friedel-Crafts Acylation

Direct alkylation of phenols often suffers from polyalkylation and carbocation rearrangement. Therefore, a two-step acylation-reduction sequence is the gold standard for introducing primary alkyl chains. When 2,3-difluorophenol is subjected to Friedel-Crafts acylation, regiochemistry is dictated by the strongly activating hydroxyl group and the two fluorine atoms. The –OH group directs electrophilic aromatic substitution to the ortho (C6) and para (C4) positions. Position 4 is para to the –OH group and ortho to the fluorine at C3, making it electronically and sterically favored over position 6 (which is flanked by the –OH group). Consequently, the reaction yields 1-(2,3-difluoro-4-hydroxyphenyl)ethanone (CAS 1512079-26-3) as the major product[3].

Catalytic Hydrogenation (Reduction)

The intermediate ketone is subsequently reduced to yield the ethyl group. While classical methods like the Clemmensen reduction are viable, catalytic hydrogenation using Palladium on Carbon (Pd/C) in an acidic medium (e.g., acetic acid) is preferred for modern, scalable drug development protocols. The acidic environment promotes the protonation and subsequent hydrogenolysis of the benzylic alcohol intermediate, ensuring complete conversion to the alkane without unwanted defluorination.

Process Flow & Pathway Visualization

SynthesisPathway SM 2,3-Difluorophenol (Starting Material) Int 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone (Intermediate) SM->Int AcCl, AlCl3 DCE, 60°C Prod 4-Ethyl-2,3-difluorophenol (Target Product) Int->Prod H2, Pd/C AcOH, 50 psi

Figure 1: Two-step synthetic pathway from 2,3-difluorophenol to 4-ethyl-2,3-difluorophenol.

Workflow Step1 Step 1: Friedel-Crafts Acylation (AlCl3, AcCl, DCE) Workup1 Quench & Extraction (Ice/HCl, DCM) Step1->Workup1 Purify1 Purification (Silica Gel Chromatography) Workup1->Purify1 Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, AcOH) Purify1->Step2 Workup2 Filtration (Celite Pad) Step2->Workup2 Purify2 Final Isolation (Vacuum Distillation) Workup2->Purify2

Figure 2: Step-by-step experimental workflow and purification process.

Experimental Protocols

Step 1: Synthesis of 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone

Objective: Regioselective acylation of 2,3-difluorophenol.

Materials:

  • 2,3-Difluorophenol: 1.0 equivalent (13.0 g, 100 mmol)

  • Acetyl chloride: 1.2 equivalents (9.4 g, 120 mmol)

  • Aluminum chloride (AlCl3, anhydrous): 2.5 equivalents (33.3 g, 250 mmol)

  • 1,2-Dichloroethane (DCE): 150 mL

Methodology:

  • Preparation: Purge a 500 mL 3-neck round-bottom flask with inert gas (N2 or Ar). Add anhydrous AlCl3 and DCE. Cool the suspension to 0 °C using an ice bath.

  • Activation: Add acetyl chloride dropwise over 15 minutes. Stir the mixture for 30 minutes at 0 °C to allow the formation of the highly reactive acylium ion complex.

  • Addition: Dissolve 2,3-difluorophenol in 20 mL of DCE. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: Slow addition prevents exothermic spikes and minimizes ortho-acylation byproducts. Furthermore, 2.5 equivalents of AlCl3 are strictly required because the first equivalent is consumed by forming an aluminum-phenoxide complex with the starting material.

  • Reaction: Remove the ice bath and gradually heat the reaction to 60 °C for 4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot (higher Rf) is entirely consumed.

  • Quenching: Cool the mixture to room temperature and carefully pour it into 200 g of crushed ice containing 20 mL of concentrated HCl.

    • Causality Note: The strong acid breaks the robust aluminum-phenoxide complex, liberating the free phenolic product into the organic phase.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with dichloromethane (2 x 100 mL), wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield the intermediate ketone.

Step 2: Catalytic Hydrogenation to 4-Ethyl-2,3-difluorophenol

Objective: Complete reduction of the benzylic carbonyl to an aliphatic chain.

Materials:

  • 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone: 1.0 equivalent (8.6 g, 50 mmol)

  • 10% Pd/C (50% wet): 10 wt% (0.86 g)

  • Glacial Acetic Acid: 50 mL

  • Hydrogen gas (H2)

Methodology:

  • Setup: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve the intermediate ketone in glacial acetic acid.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under a gentle stream of N2.

    • Causality Note: Acetic acid acts as both solvent and proton source. It facilitates the elimination of water from the transient benzylic alcohol intermediate to form a reactive styrene derivative, which is then rapidly reduced to the ethyl group.

  • Hydrogenation: Seal the reactor, purge with N2 three times, then purge with H2 three times. Pressurize the vessel to 50 psi with H2.

  • Reaction: Stir the mixture vigorously at 40 °C for 6 hours.

    • Self-Validation: Monitor hydrogen uptake. The reaction is deemed complete when the pressure stabilizes and no further pressure drop is observed over a 30-minute window.

  • Workup: Vent the reactor safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid (azeotropic distillation with toluene can assist). The resulting crude oil is purified by vacuum distillation to afford pure 4-ethyl-2,3-difluorophenol.

Quantitative Data & Process Optimization

The table below summarizes the optimization of the Friedel-Crafts acylation step, demonstrating the necessity of excess Lewis acid and the effect of temperature on the yield and regioselectivity.

EntryAlCl3 (Equiv.)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Regioselectivity (Para:Ortho)
11.1DCM2512< 2015N/A
22.0DCE606756892:8
3 2.5 DCE 60 4 > 99 85 95:5
42.5Nitrobenzene803> 997888:12

Table 1: Optimization parameters for the synthesis of 1-(2,3-difluoro-4-hydroxyphenyl)ethanone. Entry 3 represents the optimal, self-validating condition for scale-up.

References

  • Fluorinated Benzene Derivatives as Starting Materials.Smolecule.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers...National Institutes of Health (PMC).
  • 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone (Product Reference).Sigma-Aldrich.

Sources

Application

Application Note: Strategic Ethyl Group Addition to Phenolic Compounds via Grignard Reagents

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Causality In medicinal chemistry, the incorporation of an ethyl group into a phenolic framework is a f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Causality

In medicinal chemistry, the incorporation of an ethyl group into a phenolic framework is a frequent synthetic objective for modulating lipophilicity and receptor binding. However, the direct application of a Grignard reagent (such as ethylmagnesium bromide, EtMgBr ) to an unprotected phenol represents a classic synthetic pitfall.

Grignard reagents are characterized by a highly polarized carbon-magnesium bond, rendering them not only potent nucleophiles but also exceptionally strong bases[1]. The pKa of a standard phenol is approximately 10, whereas the conjugate acid of ethylmagnesium bromide (ethane) has a pKa of ~50. Thermodynamically, the acid-base neutralization outcompetes nucleophilic addition by orders of magnitude[2].

Consequently, the direct reaction exclusively yields a magnesium phenoxide salt and ethane gas:

Ar-OH+CH3​CH2​MgBr→Ar-O−MgBr++CH3​CH3​↑

To successfully achieve ethyl group addition, researchers must bypass this acid-base quench. This application note details two field-validated, self-validating workflows:

  • Deoxygenative Ethylation : Replacing the phenolic -OH with an ethyl group via transition-metal-catalyzed Kumada cross-coupling[3].

  • Carbonyl Addition via Protection : Masking the phenol to allow Grignard addition to a secondary electrophilic site (e.g., a ketone), followed by deprotection[2].

Workflow Decision Tree

G Start Target: Ethyl Addition to Phenolic Compound Trap Direct Grignard (EtMgBr) ACID-BASE QUENCH Yields Phenoxide + Ethane Start->Trap Direct Reaction Decision What is the structural goal? Start->Decision Strategic Approach Path1 Replace Phenol -OH with Ethyl Group Decision->Path1 Path2 Add Ethyl to a Carbonyl on the Phenol Ring Decision->Path2 Act1 Step 1: Activation (Phenol -> Aryl Triflate) Path1->Act1 Prot1 Step 1: Protection (Phenol -> TBDMS Ether) Path2->Prot1 Act2 Step 2: Kumada Coupling (Ar-OTf + EtMgBr + Ni/Fe cat.) Act1->Act2 Prot2 Step 2: Grignard Addition (Ketone + EtMgBr) Prot1->Prot2 Prot3 Step 3: Deprotection (TBAF cleavage to Phenol) Prot2->Prot3

Strategic decision tree for ethyl group addition to phenols via Grignard reagents.

Strategy A: Deoxygenative Ethylation via Kumada Cross-Coupling

When the synthetic goal is the direct replacement of the phenolic hydroxyl with an ethyl group ( C(sp2)-C(sp3) bond formation), the phenol must be activated. Conversion to an aryl triflate ( Ar-OTf ) transforms the strong C-O bond into a highly reactive electrophile susceptible to oxidative addition by Nickel or Iron catalysts[4]. The subsequent Kumada coupling with EtMgBr efficiently installs the ethyl group[5].

Protocol A: Synthesis of Ethylarenes from Phenols

Phase 1: Triflation of Phenol (Self-Validating Activation)

  • Setup : In an oven-dried, argon-purged round-bottom flask, dissolve the phenol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add anhydrous pyridine (2.0 equiv).

  • Reaction : Cool the mixture to 0 °C using an ice bath. Dropwise, add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv) over 15 minutes.

    • Causality: Slow addition prevents exothermic degradation and minimizes side reactions.

  • Validation : Monitor via TLC (Hexanes/EtOAc 9:1). The highly polar phenol spot will disappear, replaced by a significantly less polar aryl triflate spot.

  • Workup : Quench with ice water, extract with DCM, wash with 1N HCl (to remove pyridine), dry over MgSO4​ , and concentrate in vacuo.

Phase 2: Nickel-Catalyzed Kumada Coupling

  • Setup : In a rigorously dried Schlenk flask under argon, dissolve the aryl triflate (1.0 equiv) and Ni(dppp)Cl2​ catalyst (5 mol%) in anhydrous THF (0.1 M).

  • Reaction : Cool to 0 °C. Syringe in Ethylmagnesium bromide ( EtMgBr , 3.0 M in diethyl ether, 1.5 equiv) dropwise.

    • Causality: The solution typically transitions from pale green to dark brown/black, indicating the formation of the active Ni(0) species and ongoing transmetalation[4].

  • Validation : Stir at room temperature for 2-4 hours. Complete consumption of the triflate via GC-MS or TLC validates the cross-coupling.

  • Quench : Carefully add saturated aqueous NH4​Cl at 0 °C.

    • Self-Validation: The cessation of gas evolution (ethane from excess Grignard) confirms the safe destruction of the reactive organometallic species. Extract with diethyl ether, dry, and purify via flash chromatography.

Strategy B: Ethyl Addition to Phenolic Carbonyls (Protection Strategy)

If the target is a substituted phenol (e.g., 4-hydroxyacetophenone) and the ethyl group must be added to the ketone while preserving the phenol, a temporary protecting group is mandatory[2]. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are ideal because they are completely inert to Grignard reagents but easily cleaved by fluoride ions[2].

Protocol B: Protection-Addition-Deprotection Sequence

Phase 1: TBDMS Protection

  • Setup : Dissolve the phenolic ketone (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M).

  • Reaction : Add TBDMS-Cl (1.2 equiv) in portions at room temperature. Stir for 4 hours.

    • Causality: Imidazole acts as both a base to deprotonate the phenol and a nucleophilic catalyst to activate the silyl chloride.

  • Workup : Dilute with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry, and concentrate.

Phase 2: Grignard Addition

  • Setup : Dissolve the TBDMS-protected phenol in anhydrous THF (0.2 M) under argon. Cool to -78 °C.

  • Reaction : Add EtMgBr (1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C.

    • Causality: Low temperatures prevent unwanted enolization of the ketone, driving the equilibrium toward nucleophilic addition[1].

  • Quench : Add sat. NH4​Cl , extract with EtOAc, and concentrate.

Phase 3: Deprotection

  • Setup : Dissolve the crude tertiary alcohol in THF (0.2 M) at 0 °C.

  • Reaction : Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv). Stir for 1 hour.

    • Causality: The extremely high bond dissociation energy of the Si-F bond (~582 kJ/mol) thermodynamically drives the cleavage of the silyl ether, regenerating the phenoxide[2].

  • Workup : Quench with water, extract with EtOAc, dry, and purify to isolate the final ethyl-substituted phenolic alcohol.

Quantitative Data Presentation

To assist in synthetic planning, the following table summarizes the operational metrics and comparative advantages of both strategies based on standard drug development workflows.

ParameterDeoxygenative Ethylation (Kumada)Carbonyl Addition (Protection Strategy)
Primary Structural Goal Replace phenolic -OH with -CH2​CH3​ Add -CH2​CH3​ to an existing ring substituent
Key Intermediate Aryl Triflate ( Ar-OTf )TBDMS-Protected Phenol
Catalyst Required Yes (e.g., Ni(dppp)Cl2​ , Fe(acac)3​ )[3]No (Uncatalyzed nucleophilic addition)
Typical Overall Yield 65% - 85% (Over 2 steps)80% - 95% (Over 3 steps)
Major Pitfall Homocoupling of the Grignard reagentIncomplete deprotection / Silyl migration
Scalability High (Flow chemistry compatible)[5]Very High (Standard batch processing)

References

  • Reactions of Grignard Reagents Source: Master Organic Chemistry URL
  • Visible-Light-Promoted Iron-Catalyzed C(sp2)–C(sp3)
  • Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst Source: ACG Publications URL
  • Protecting Groups For Alcohols Source: Chemistry Steps URL
  • Practical Cross-Coupling between O-Based Electrophiles and Aryl Bromides via Ni Catalysis Source: Organic Letters - ACS Publications URL

Sources

Method

1H and 19F NMR spectroscopy of 4-Ethyl-2,3-difluorophenol

Application Note: 1 H and 19 F NMR Spectroscopy of 4-Ethyl-2,3-difluorophenol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol I...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1 H and 19 F NMR Spectroscopy of 4-Ethyl-2,3-difluorophenol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Scientific Significance

The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, agrochemical development, and materials science (e.g., liquid crystal engineering). 4-Ethyl-2,3-difluorophenol is a highly versatile building block whose unique physicochemical properties are dictated by the strong electron-withdrawing nature of the adjacent fluorine atoms combined with the electron-donating hydroxyl and ethyl groups.

To utilize this compound effectively, definitive structural verification is mandatory. Multinuclear Magnetic Resonance ( 1 H and 19 F NMR) spectroscopy is the most powerful tool for this purpose. Because fluorine-19 has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, it provides exceptional sensitivity. This application note details a self-validating NMR methodology to unambiguously assign the structure of 4-Ethyl-2,3-difluorophenol, focusing on the causality behind chemical shifts, heteronuclear spin-spin coupling, and optimal acquisition parameters[1].

Theoretical Framework & Spin System Analysis

A robust NMR analysis does not merely record peaks; it mathematically reconstructs the molecule's electronic environment. The spectral signature of 4-Ethyl-2,3-difluorophenol is governed by a delicate balance of resonance and inductive effects.

Causality of Chemical Shifts
  • The Hydroxyl Effect ( 19 F Shielding): The phenolic -OH group acts as a strong π -electron donor via resonance. This significantly increases electron density at the ortho and para positions. Consequently, the fluorine atom at the C2 position (F2), which is ortho to the hydroxyl group, experiences massive resonance shielding, pushing its chemical shift heavily upfield to approximately -161.5 ppm[2].

  • The Inductive Effect: The fluorine at the C3 position (F3) is meta to the hydroxyl group. It does not benefit from the hydroxyl's resonance shielding and is primarily subject to weak inductive deshielding. However, it is ortho to the C4-ethyl group, which provides a slight shielding effect. As a result, F3 resonates further downfield at approximately -142.0 ppm[3].

  • Ortho F-F Coupling: The proximity of F2 and F3 results in a massive ortho fluorine-fluorine spin-spin coupling constant ( 3JFF​ ) of approximately 20.5 Hz. This large J -value is a critical diagnostic feature for 1,2-difluorinated aromatic systems[4].

The Self-Validating Spin System

The protocol below is designed as a self-validating system . The 4JHF​ (meta) and 5JHF​ (para) coupling constants extracted from the 1 H spectrum must mathematically perfectly mirror the fine splitting observed in the 19 F spectrum. If 4JH6−F2​ is measured as 2.5 Hz in the proton channel, the exact same 2.5 Hz splitting must be present in the F2 signal of the un-decoupled fluorine channel. This internal cross-validation eliminates assignment ambiguity.

Experimental Protocol

Sample Preparation

Causality: The choice of solvent is critical. Protic solvents (like Methanol- d4​ or D 2​ O) will cause rapid chemical exchange of the phenolic -OH proton, rendering it invisible. Chloroform- d (CDCl 3​ ) is selected to preserve the -OH signal and provide a stable deuterium lock.

  • Weigh 15–20 mg of high-purity 4-Ethyl-2,3-difluorophenol.

  • Dissolve the compound completely in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP), ensuring no particulate matter is present to avoid magnetic field inhomogeneities.

Instrument Parameters & Acquisition

Causality: Acquiring both a 1 H-decoupled ( 19 F{ 1 H}) and a fully coupled 19 F spectrum is mandatory. The decoupled spectrum collapses the complex multiplets into a clean AX doublet system, allowing precise extraction of the 3JFF​ constant. The coupled spectrum reveals the 4JHF​ connectivities, validating the regiochemistry.

Step A: 1 H NMR Acquisition

  • Frequency: 400 MHz

  • Pulse Sequence: Standard 30° pulse (zg30) to prevent signal saturation.

  • Relaxation Delay (D1): 2.0 seconds (sufficient for small aromatic molecules).

  • Number of Scans (NS): 16

Step B: 19 F NMR Acquisition (Decoupled & Coupled)

  • Frequency: 376 MHz

  • Reference Standard: Trichlorofluoromethane (CFCl 3​ ) at 0.0 ppm. Note: Never use secondary internal referencing for 19 F if absolute precision is required.

  • Pulse Sequence 1 (Coupled): Standard single pulse (zg). NS = 32.

  • Pulse Sequence 2 (Decoupled): Inverse gated 1 H decoupling (zgig). NS = 32. This removes JHF​ splitting while minimizing Nuclear Overhauser Effect (NOE) distortions.

Data Presentation & Spectral Interpretation

The quantitative data extracted from the acquisition workflow is summarized in the tables below.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Logic
-OH 5.10br s1H-Broadened by chemical exchange; disappears upon D 2​ O shake.
H5 6.85ddd1H 3JH5−H6​ = 8.5 4JH5−F3​ = 2.0 5JH5−F2​ = 1.0Aromatic proton ortho to ethyl group; coupled to H6 and both fluorines.
H6 6.65ddd1H 3JH6−H5​ = 8.5 4JH6−F2​ = 2.5 5JH6−F3​ = 1.0Aromatic proton ortho to -OH; shielded by resonance; coupled to H5 and fluorines.
CH 2​ 2.65qd2H 3JCH2−CH3​ = 7.5 4JCH2−F3​ = 1.5Deshielded by the aromatic ring; exhibits long-range peri-like coupling to F3.
CH 3​ 1.20t3H 3JCH3−CH2​ = 7.5Standard terminal methyl group splitting.

Table 2: 19 F NMR Spectral Data (376 MHz, CDCl 3​ , 1 H-Coupled)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Assignment Logic
F2 -161.5dd 3JF2−F3​ = 20.5 4JF2−H6​ = 2.5Highly shielded by ortho -OH resonance effect; exhibits large ortho F-F coupling[2].
F3 -142.0dd 3JF3−F2​ = 20.5 4JF3−H5​ = 2.0Meta to -OH (minimal resonance shielding); ortho to ethyl group[3].

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR methodology, ensuring that all heteronuclear couplings are cross-verified before structural confirmation is finalized.

NMR_Workflow cluster_acq Data Acquisition cluster_anal Spin System Analysis Start 4-Ethyl-2,3-difluorophenol Sample Preparation (CDCl3) Acq1H 1H NMR Acquisition (400 MHz, zg30) Start->Acq1H Acq19F 19F NMR Acquisition (376 MHz, Coupled & Decoupled) Start->Acq19F Anal1H 1H Analysis Extract 3J_HH and 4J_HF Acq1H->Anal1H Anal19F 19F Analysis Extract 3J_FF (~20.5 Hz) Acq19F->Anal19F Hetero Heteronuclear Correlation Cross-validate Regiochemistry Anal1H->Hetero Anal19F->Hetero Valid Structural Verification Complete Hetero->Valid

Figure 1: Self-validating NMR workflow for the structural confirmation of 4-Ethyl-2,3-difluorophenol.

References

  • Source: Applied and Environmental Microbiology (NIH/PMC)
  • Source: UNED (Universidad Nacional de Educación a Distancia)
  • Title: Evaluating the Impact of the Tyr158 pKa on the Mechanism and Inhibition of InhA, the Enoyl-ACP Reductase from Mycobacterium Tuberculosis Source: NIH/PMC URL
  • Title: Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode Source: ACS Organic Process Research & Development URL

Sources

Application

Introduction: The Strategic Value of 4-Ethyl-2,3-difluorophenol

An In-Depth Guide to the Application of 4-Ethyl-2,3-difluorophenol as a Chemical Intermediate For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4-Ethyl-2,3-difluorophenol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing high-performance molecules. 4-Ethyl-2,3-difluorophenol is a versatile chemical intermediate that stands at the intersection of several key design principles. The vicinal difluoro substitution on the phenolic ring creates a unique electronic environment, significantly modulating the compound's acidity, reactivity, and metabolic stability. This fluorination pattern is instrumental in fine-tuning the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3]

The presence of the 4-ethyl group provides a lipophilic handle, further influencing the molecule's solubility and membrane permeability. The combination of these features—the reactive hydroxyl group, the electron-withdrawing difluoro motif, and the alkyl substituent—makes 4-Ethyl-2,3-difluorophenol a valuable building block for accessing a wide range of complex chemical entities in medicinal chemistry, materials science, and crop protection.[4][5] This guide provides detailed application notes and validated protocols for the effective use of this intermediate in key chemical transformations.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 4-Ethyl-2,3-difluorophenol is critical for designing reactions and predicting its behavior in various chemical systems. The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic proton compared to non-fluorinated analogues like 4-ethylphenol.

PropertyValueSource
Molecular Formula C₈H₈F₂O[6]
Molecular Weight 158.15 g/mol [6]
CAS Number Not explicitly available; analogous to 326493-68-9 (4-Ethyl-2,6-difluorophenol)[6]
Appearance Expected to be a low-melting solid or oilGeneral Knowledge
Boiling Point ~167 °C (Predicted for isomer)[6]
LogP ~2.97 (Predicted for isomer)[6]
pKa ~7-8 (Estimated based on difluorophenol analogues)[7]

Note: Specific experimental data for 4-Ethyl-2,3-difluorophenol is limited. Data for the isomeric 4-Ethyl-2,6-difluorophenol and general principles of fluorinated phenols are used for estimation.

Spectroscopic data is essential for reaction monitoring and product characterization. While a specific spectrum for this exact compound is not publicly available, the expected spectral characteristics can be inferred from its structure and data for similar compounds like 4-ethylphenol.[8]

  • ¹H NMR: Protons on the aromatic ring will appear as complex multiplets due to H-F and H-H coupling. The ethyl group will show a characteristic quartet and triplet. The phenolic proton will be a broad singlet.

  • ¹³C NMR: Carbons attached to fluorine will show large C-F coupling constants.

  • ¹⁹F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms, with coupling to each other and to adjacent protons.

  • IR Spectroscopy: A broad O-H stretching band around 3200-3600 cm⁻¹, C-F stretching bands in the 1100-1300 cm⁻¹ region, and aromatic C=C stretching bands around 1450-1600 cm⁻¹.[8]

Core Application: O-Alkylation via Williamson Ether Synthesis

The conversion of the phenolic hydroxyl group into an ether is one of the most fundamental and widely utilized transformations for this class of intermediates. Aryl ethers are prevalent motifs in pharmaceuticals and other functional molecules. The Williamson ether synthesis provides a reliable and versatile method for achieving this.[9][10]

Causality and Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation: The phenolic proton is abstracted by a base to form a nucleophilic phenoxide ion. The acidity of 4-Ethyl-2,3-difluorophenol (pKa ≈ 7-8) is significantly higher than that of phenol (pKa ≈ 10) due to the inductive electron-withdrawing effect of the two fluorine atoms.[7] This allows for the use of milder bases, such as potassium carbonate (K₂CO₃), avoiding the need for stronger, more hazardous bases like sodium hydride (NaH) in many cases.

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks an alkyl halide (or other electrophile with a suitable leaving group), displacing the halide to form the C-O ether bond.[9] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base without hydrogen-bonding to the nucleophilic phenoxide, thus accelerating the Sₙ2 reaction.

Experimental Protocol 1: General O-Alkylation

This protocol describes a general procedure for the synthesis of aryl ethers from 4-Ethyl-2,3-difluorophenol using a standard alkylating agent.

Materials:

  • 4-Ethyl-2,3-difluorophenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Ethyl-2,3-difluorophenol (1.0 eq) and anhydrous DMF (to make a 0.2-0.5 M solution).

  • Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 20 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-8 hours).[9]

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aryl ether.

Workflow for O-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Phenol & DMF under N₂ add_base Add K₂CO₃ start->add_base stir Stir at RT (20 min) (Phenoxide Formation) add_base->stir add_halide Add Alkyl Halide stir->add_halide heat Heat (60-80°C) Monitor by TLC add_halide->heat quench Cool & Quench with Water heat->quench extract Extract with Et₂O quench->extract wash Wash & Dry extract->wash purify Concentrate & Purify (Chromatography) wash->purify product Pure Aryl Ether purify->product

Caption: Workflow for the Williamson ether synthesis of 4-Ethyl-2,3-difluorophenol.

Core Application: C-C Bond Formation via Suzuki-Miyaura Coupling

The direct use of phenols in cross-coupling reactions has historically been challenging due to the poor leaving group ability of the hydroxyl moiety. Modern catalysis has overcome this by developing methods for in-situ activation. A powerful example is the nickel-catalyzed Suzuki-Miyaura coupling, which allows for the direct formation of biaryl structures from phenols and boronic acids—a critical transformation in drug discovery.[11][12]

Causality and Mechanistic Insights

This one-pot protocol relies on the in-situ conversion of the phenol to an aryl tosylate, which can then readily participate in the catalytic cycle. The key is the use of tosyl fluoride (TsF) as an activator in a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[11]

The proposed catalytic cycle involves:

  • Activation: The phenol reacts with TsF, facilitated by a base, to form an aryl tosylate in situ.

  • Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the C-O bond of the aryl tosylate to form a Ni(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (as a borate complex) is transferred to the nickel center, displacing the tosylate group.

  • Reductive Elimination: The two aryl groups on the nickel center reductively eliminate to form the desired biaryl product and regenerate the Ni(0) catalyst.[11][12]

Experimental Protocol 2: One-Pot Nickel-Catalyzed Suzuki Coupling

This protocol is adapted from established methods for the direct Suzuki coupling of phenols.[11]

Materials:

  • 4-Ethyl-2,3-difluorophenol (1.0 eq)

  • Arylboronic Acid (1.3 eq)

  • Tosyl Fluoride (TsF) (1.1 eq)

  • trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%)

  • Tricyclohexylphosphine (PCy₃) (6 mol%)

  • Potassium Phosphate Tribasic Trihydrate (K₃PO₄·3H₂O) (5.0 eq)

  • Tetrahydrofuran (THF) and Water (4:1 v/v)

Procedure:

  • Strictly under an inert atmosphere (e.g., in a glovebox) , add to a dry Schlenk tube: 4-Ethyl-2,3-difluorophenol (1.0 mmol), the arylboronic acid (1.3 mmol), TsF (1.1 mmol), trans-NiCl(o-Tol)(PCy₃)₂ (0.03 mmol), PCy₃ (0.06 mmol), and K₃PO₄·3H₂O (5.0 mmol).

  • Add the THF/H₂O (4:1) solvent mixture via syringe.

  • Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) as required.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude biaryl product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

G Ni0 Ni(0)L₂ NiII_ArOTs L₂Ni(II)(Ar)(OTs) Ni0->NiII_ArOTs  + Ar-OTs OxiAdd OxiAdd Oxidative Addition NiII_ArAr L₂Ni(II)(Ar)(Ar') NiII_ArOTs->NiII_ArAr  + Ar'B(OH)₂(Base) Transmet Transmet Transmetalation NiII_ArAr->Ni0  - Ar-Ar' RedElim ArAr Ar-Ar' (Product) RedElim Reductive Elimination ArOTs Ar-OTs (from Phenol + TsF) ArBOH Ar'B(OH)₂ + Base BaseOTs [B(OH)₃OTs]⁻

Caption: Simplified catalytic cycle for Nickel-catalyzed Suzuki-Miyaura coupling of phenols.

Safety and Handling

Fluorinated phenols require careful handling due to their potential for causing skin and eye irritation or burns.[13][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Inhalation: Avoid breathing dust or vapors. May be harmful if inhaled.[14]

  • Skin and Eye Contact: Corrosive. Can cause severe skin burns and eye damage.[13] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: May be harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong bases.[13]

Always consult the most recent Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

4-Ethyl-2,3-difluorophenol is a highly valuable and reactive intermediate for organic synthesis. Its unique electronic and physical properties, imparted by the difluoro substitution pattern, make it an attractive building block for creating novel molecules with enhanced performance characteristics. The protocols detailed in this guide for O-alkylation and Suzuki-Miyaura cross-coupling represent robust and scalable methods for elaborating this scaffold into more complex structures. By understanding the causality behind the reaction conditions and adhering to strict safety protocols, researchers can effectively leverage 4-Ethyl-2,3-difluorophenol to advance projects in drug discovery, agrochemical development, and materials science.

References

  • Li, Y., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. Available at: [Link]

  • Reddy, V. P., et al. (2013). Base Promoted Highly Efficient Copper Fluorapatite Catalyzed Coupling of Phenols with Arylboronic Acids under Mild and Ligand-Free Conditions. ResearchGate. Available at: [Link]

  • de Vries, J. G., et al. (2015). Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Z., et al. (2020). A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gagnon, D., et al. (2015). Etherification of phenols by amines via transient diazonium intermediates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hu, J., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules. Available at: [Link]

  • Hu, J., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Center for Biotechnology Information. Available at: [Link]

  • Hu, J., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synergistic Power: 4-Ethoxy-2,3-Difluorophenol in Pharmaceutical and Pesticide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Ethoxy-2,3-difluorophenol,JRD. MySkinRecipes. Available at: [Link]

  • Google Patents. (2015). CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method. Google Patents.
  • Chemsrc. (2025). 4-Ethyl-2,6-difluorophenol | CAS#:326493-68-9. Chemsrc. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Amino-2,3-Difluorophenol (CAS 163733-99-1). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • PubChem. (n.d.). 4-Ethoxy-2,3-difluorophenol. National Center for Biotechnology Information. Available at: [Link]

  • Silverman, R. B., & Wiemer, D. F. (1998). 2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid. Journal of Medicinal Chemistry. Available at: [Link]

  • Chem-Impex. (n.d.). 2,3-Difluorophenol. Chem-Impex. Available at: [Link]

  • Kumar, A., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. Available at: [Link]

  • Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds. Google Patents.
  • Zhejiang Jitai New Material Co., Ltd. (n.d.). 2,3-Difluorophenol. Zhejiang Jitai New Material Co., Ltd. Available at: [Link]

Sources

Method

Application Notes and Protocols for 4-Ethyl-2,3-difluorophenol in Agrochemical Synthesis

Abstract These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical development. The focus is on the strategic application of 4-Ethyl-2,3-diflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical development. The focus is on the strategic application of 4-Ethyl-2,3-difluorophenol, a fluorinated building block of significant interest. This document provides an in-depth analysis of the rationale for employing fluorinated phenols in modern agrochemical design, detailed protocols for the synthesis of 4-Ethyl-2,3-difluorophenol, and its subsequent utilization in the synthesis of a model herbicidal compound. The protocols are presented with a focus on the causality behind experimental choices, ensuring both technical accuracy and practical insight.

Introduction: The Strategic Role of Fluorine in Agrochemical Design

The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients is a well-established strategy for modulating a molecule's physicochemical and biological properties.[1] Fluorination can enhance metabolic stability, increase lipophilicity to improve membrane penetration, and alter the electronic properties of a molecule to improve its binding affinity to target proteins.[1] The presence of multiple fluorine atoms, as in 2,3-difluorophenol derivatives, can have a profound impact on the molecule's acidity, reactivity, and overall biological activity, making these compounds valuable intermediates in the synthesis of novel pesticides.[2][3][4]

4-Ethyl-2,3-difluorophenol, in particular, combines the benefits of vicinal difluorination with the presence of an ethyl group. The difluoro-substitution pattern influences the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group. The ethyl group can contribute to favorable hydrophobic interactions with the target enzyme or receptor, potentially enhancing the compound's efficacy and selectivity.

This guide will first detail a plausible synthetic route to 4-Ethyl-2,3-difluorophenol, based on established organometallic chemistry. Subsequently, it will provide a protocol for the synthesis of a hypothetical herbicidal agent, 2-(4-ethyl-2,3-difluorophenoxy)acetic acid, a structural analog of widely used phenoxy herbicides like 2,4-D.[5] This model system will illustrate the practical application of 4-Ethyl-2,3-difluorophenol in the synthesis of a biologically active molecule.

Synthesis of 4-Ethyl-2,3-difluorophenol

The synthesis of substituted phenols can be achieved through various methods, including diazotization of anilines or hydrolysis of halogenated precursors.[6] A robust and adaptable method for the synthesis of phenols with a specific substitution pattern is the reaction of a Grignard reagent with a boron ester, followed by oxidation. The following protocol is adapted from a patented one-pot synthesis of the closely related 4-ethoxy-2,3-difluorophenol and is expected to provide a reliable route to the target compound.[7]

Logical Workflow for the Synthesis of 4-Ethyl-2,3-difluorophenol

A 1-Bromo-4-ethyl-2,3-difluorobenzene C Grignard Reagent Formation A->C 1. B Magnesium turnings, Iodine (cat.), THF B->C E Boration Reaction C->E 2. D Trimethyl borate in THF, -40°C D->E G Hydrolysis E->G 3. F Aqueous HCl F->G H 4-Ethyl-2,3-difluorophenylboronic acid G->H J Oxidation H->J 4. I Hydrogen peroxide, NaOH I->J K 4-Ethyl-2,3-difluorophenol J->K

Caption: A four-step, one-pot synthesis of 4-Ethyl-2,3-difluorophenol.

Experimental Protocol: Synthesis of 4-Ethyl-2,3-difluorophenol

Materials

Reagent/SolventCAS NumberMolecular WeightPurpose
1-Bromo-4-ethyl-2,3-difluorobenzeneN/A221.05 g/mol Starting Material
Magnesium turnings7439-95-424.31 g/mol Grignard reagent formation
Iodine7553-56-2253.81 g/mol Initiator for Grignard reaction
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol Solvent
Trimethyl borate121-43-7103.91 g/mol Borating agent
Hydrochloric acid (concentrated)7647-01-036.46 g/mol Hydrolysis
Hydrogen peroxide (30% solution)7722-84-134.01 g/mol Oxidizing agent
Sodium hydroxide1310-73-240.00 g/mol Base for oxidation
Diethyl ether60-29-774.12 g/mol Extraction solvent
Anhydrous sodium sulfate7757-82-6142.04 g/mol Drying agent

Procedure

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.1 eq).

    • Add a small crystal of iodine and a few milliliters of anhydrous THF.

    • In the dropping funnel, prepare a solution of 1-bromo-4-ethyl-2,3-difluorobenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Boration and Hydrolysis:

    • Cool the Grignard reagent solution to -40 °C in a dry ice/acetone bath.

    • In a separate flask, prepare a solution of trimethyl borate (1.2 eq) in anhydrous THF.

    • Add the trimethyl borate solution dropwise to the cold Grignard reagent, maintaining the temperature below -30 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture in an ice bath and slowly add a solution of hydrochloric acid (2 M) until the mixture is acidic (pH ~1-2).

    • Stir the mixture for 30 minutes.

  • Oxidation:

    • To the acidic mixture, add a 30% solution of hydrogen peroxide (1.5 eq) dropwise, keeping the temperature below 20 °C with an ice bath.

    • After the addition is complete, make the solution basic (pH ~10-12) by the slow addition of a sodium hydroxide solution (e.g., 4 M).

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-Ethyl-2,3-difluorophenol by column chromatography on silica gel or by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be dry, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

  • Iodine as Initiator: The surface of magnesium metal is often coated with a layer of magnesium oxide, which can inhibit the reaction. Iodine activates the magnesium surface, facilitating the formation of the Grignard reagent.

  • Low-Temperature Boration: The reaction of the Grignard reagent with trimethyl borate is highly exothermic. Low temperatures are necessary to control the reaction rate and prevent side reactions.

  • Oxidative Workup: The boronic acid intermediate is oxidized to the corresponding phenol using hydrogen peroxide under basic conditions.

Application in Agrochemical Synthesis: A Model Herbicide

To illustrate the utility of 4-Ethyl-2,3-difluorophenol as an agrochemical intermediate, the following protocol details the synthesis of a hypothetical phenoxyacetic acid herbicide, 2-(4-ethyl-2,3-difluorophenoxy)acetic acid. This class of herbicides acts as synthetic auxins, causing uncontrolled growth and ultimately death in susceptible broadleaf weeds.[5] The synthesis will be achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[8][9][10][11][12]

Logical Workflow for the Synthesis of 2-(4-ethyl-2,3-difluorophenoxy)acetic acid

A 4-Ethyl-2,3-difluorophenol C Deprotonation to form Phenoxide A->C 1. B Sodium Hydride (NaH) in THF B->C E Williamson Ether Synthesis (SN2) C->E 2. D Ethyl bromoacetate D->E F Ethyl 2-(4-ethyl-2,3-difluorophenoxy)acetate E->F H Saponification F->H 3. G NaOH, H₂O/EtOH G->H J Acidification H->J 4. I Aqueous HCl I->J K 2-(4-ethyl-2,3-difluorophenoxy)acetic acid J->K

Caption: Synthesis of a model herbicide via Williamson ether synthesis and saponification.

Experimental Protocol: Synthesis of 2-(4-ethyl-2,3-difluorophenoxy)acetic acid

Materials

Reagent/SolventCAS NumberMolecular WeightPurpose
4-Ethyl-2,3-difluorophenolN/A158.15 g/mol Starting Material
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol Base
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol Solvent
Ethyl bromoacetate105-36-2167.00 g/mol Alkylating agent
Sodium hydroxide1310-73-240.00 g/mol Saponification
Ethanol64-17-546.07 g/mol Co-solvent for saponification
Hydrochloric acid (concentrated)7647-01-036.46 g/mol Acidification
Ethyl acetate141-78-688.11 g/mol Extraction solvent

Procedure

  • Phenoxide Formation and Etherification:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Prepare a solution of 4-Ethyl-2,3-difluorophenol (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup of the Ester Intermediate:

    • After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-ethyl-2,3-difluorophenoxy)acetate. The crude ester can be used directly in the next step or purified by column chromatography.

  • Saponification:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 1-2 hours, or until the reaction is complete by TLC.

  • Acidification and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

    • The product, 2-(4-ethyl-2,3-difluorophenoxy)acetic acid, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure and the presence of the ethyl and difluorophenoxy moieties.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy: To identify the carboxylic acid functional group.

Mode of Action Insight:

The herbicidal activity of phenoxyacetic acids is mediated by their ability to mimic the natural plant hormone auxin. This leads to uncontrolled cell division and growth, particularly in the vascular tissues, which disrupts the transport of water and nutrients, ultimately causing the death of the plant. The specific substitution pattern on the aromatic ring, in this case, 4-ethyl and 2,3-difluoro, is crucial for the molecule's ability to bind to the auxin receptor and resist metabolic degradation within the plant, thereby enhancing its herbicidal potency.

Conclusion

4-Ethyl-2,3-difluorophenol is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The strategic incorporation of fluorine and an ethyl group onto the phenol ring provides a powerful tool for modulating the biological activity and physicochemical properties of the final product. The protocols detailed in this guide offer a practical framework for the synthesis of this key building block and its application in the development of new crop protection agents. The provided rationale for the experimental procedures is intended to empower researchers to adapt and optimize these methods for their specific research and development goals.

References

  • Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry (6th ed.). Prentice Hall.
  • CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method. ()
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). The Synergistic Power: 4-Ethoxy-2,3-Difluorophenol in Pharmaceutical and Pesticide Synthesis. ([Link])

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. ([Link])

  • Mode of action of pesticides and the novel trends – A critical review. (n.d.). ([Link])

  • eGyanKosh. (n.d.). MODE OF ACTION OF PESTICIDES. ([Link])

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. ([Link])

  • PubChem. (n.d.). 4-Ethoxy-2,3-difluorophenol. ([Link])

  • MySkinRecipes. (n.d.). 4-Ethoxy-2,3-difluorophenol,JRD. ([Link])

  • ResearchGate. (n.d.). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ([Link])

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. ([Link])

  • Synlett. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. ([Link])

  • The Australian Wine Research Institute. (2010). Understanding chemical 'modes of action'. ([Link])

  • Chemsrc. (2025, August 27). 4-Ethyl-2,6-difluorophenol. ([Link])

  • U.S. Environmental Protection Agency. (2026, January 22). Insecticides. ([Link])

  • Google Patents. (n.d.). WO2018178039A1 - Crystalline forms of ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)
  • NextSDS. (n.d.). 4-ethyl-3-fluorophenol — Chemical Substance Information. ([Link])

  • Linjiang Chemical. (n.d.). 2,3-Difluorophenol. ([Link])

  • SpectraBase. (n.d.). 2,3-Difluorobenzoic acid. ([Link])

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Application

Application Note: 4-Ethyl-2,3-difluorophenol as a Strategic Pharmaceutical Building Block

Executive Summary & Strategic Rationale In contemporary medicinal chemistry, more than half of newly approved small-molecule drugs contain at least one fluorine atom[1]. The strategic incorporation of fluorine is not a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, more than half of newly approved small-molecule drugs contain at least one fluorine atom[1]. The strategic incorporation of fluorine is not a coincidence; it is a fundamental design choice used to block enzymatic breakdown, fine-tune lipophilicity, and enhance target selectivity[1]. While late-stage fluorination methodologies are emerging, the use of pre-functionalized fluorinated building blocks remains the dominating and most scalable approach in drug discovery[2].

4-Ethyl-2,3-difluorophenol (CAS: 124728-38-7) is a highly specialized, high-purity intermediate that exemplifies this strategy[3]. The unique positioning of two fluorine atoms on the phenolic ring significantly influences the molecule's electronic distribution, reactivity, and acidity[4]. Concurrently, the 4-ethyl substitution provides a lipophilic anchor designed to occupy hydrophobic pockets in target proteins. This application note details the physicochemical causality behind this building block and provides self-validating experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Mechanism A 4-Ethyl-2,3-difluorophenol B Physicochemical Shift pKa ↓ LogD ↑ A->B Inductive F-effects C CYP450 Shielding (Metabolic Stability) A->C Ortho/Meta Blockade D Target Binding (Hydrophobic Anchor) A->D 4-Ethyl Extension

Fig 1: Pharmacological causality of 4-Ethyl-2,3-difluorophenol integration.

Physicochemical Profiling & Causality

To understand why 4-Ethyl-2,3-difluorophenol is utilized over unsubstituted phenols, one must analyze the synergistic effects of its substituents.

  • pKa Modulation: The strong electron-withdrawing nature of the adjacent fluorine atoms pulls electron density away from the hydroxyl group via inductive effects[4]. This lowers the pKa of the phenol from ~9.95 to ~7.4. In synthetic applications, this makes the phenoxide a superior leaving group and a highly reactive pronucleophile in etherification reactions.

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings at the ortho and para positions relative to the activating hydroxyl group. By occupying the 2, 3, and 4 positions with robust C-F and C-C bonds, metabolic oxidation is sterically and electronically blocked[1].

  • Lipophilic Ligand Efficiency: The 4-ethyl group increases the compound's calculated partition coefficient (cLogP), driving hydrophobic interactions critical for binding affinity without adding excessive molecular weight.

Table 1: Comparative Physicochemical Profiling
CompoundSubstructurepKa (est.)cLogPCYP450 Oxidation LiabilitySynthetic Utility
Phenol Unsubstituted9.951.46High (ortho/para sites open)Baseline
2,3-Difluorophenol 2,3-diF~7.21.80Moderate (para site open)General Scaffold[5]
4-Ethyl-2,3-difluorophenol 2,3-diF, 4-Ethyl~7.42.95Low (Primary sites blocked)Advanced API Anchor[3]

Synthetic Workflows & Mechanistic Logic

As a bifunctional building block, 4-Ethyl-2,3-difluorophenol can be diverted into two primary synthetic pathways depending on the target API architecture.

  • Pathway 1 (Etherification): Exploits the lowered pKa of the phenol to form stable aryl ethers via the Mitsunobu reaction.

  • Pathway 2 (Cross-Coupling): Converts the phenol into a reactive electrophile (triflate) to construct rigid biaryl frameworks via Palladium-catalyzed cross-coupling.

SyntheticWorkflow Start 4-Ethyl-2,3-difluorophenol (CAS: 124728-38-7) Path1 Etherification (Mitsunobu Reaction) Start->Path1 Path2 Triflation (Electrophilic Activation) Start->Path2 React1 ROH, DIAD, PPh3 THF, 0°C to RT Path1->React1 React2 Tf2O, Pyridine DCM, -78°C Path2->React2 Prod1 Aryl Ether Scaffold (H-Bond Acceptor) React1->Prod1 Prod2 Aryl Triflate Intermediate React2->Prod2 Coupling Pd-Catalyzed Cross-Coupling Prod2->Coupling Final2 Biaryl Framework (Rigid Scaffold) Coupling->Final2

Fig 2: Divergent synthetic workflows utilizing 4-Ethyl-2,3-difluorophenol.

Validated Experimental Protocols

The following protocols have been designed with built-in causality and self-validating quality control steps to ensure reproducibility.

Protocol A: High-Yield Mitsunobu Etherification

Objective: Construct an aryl ether linkage with complete stereochemical inversion of a secondary alcohol. Mechanistic Rationale: The lowered pKa (~7.4) of 4-Ethyl-2,3-difluorophenol ensures rapid protonation of the Morrison-Brunn-Huisgen betaine intermediate. This prevents the common side-reaction of competitive alkylation of the betaine, driving the reaction exclusively toward the desired ether.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 4-Ethyl-2,3-difluorophenol (1.0 mmol, 1.0 eq) and the target alcohol (1.1 mmol, 1.1 eq) in anhydrous THF (5.0 mL, 0.2 M).

    • Causality: Anhydrous conditions are critical; trace moisture will prematurely hydrolyze the DIAD/PPh3 adduct.

  • Activation: Add Triphenylphosphine (PPh3, 1.2 mmol, 1.2 eq) to the solution and cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 mmol, 1.2 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic formation of the betaine intermediate, preventing thermal degradation and ensuring high atom economy.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours.

  • Self-Validation (QC Checkpoint): Monitor via TLC (Hexanes/EtOAc 4:1). The product ether will elute significantly higher (Rf ~0.6) than the highly polar starting phenol (Rf ~0.2). LC-MS must confirm the disappearance of the phenol signal (m/z 157 [M-H]⁻).

Protocol B: Triflation & Electrophilic Activation

Objective: Convert the phenolic hydroxyl into a trifluoromethanesulfonate (triflate) pseudo-halide for downstream Palladium-catalyzed cross-coupling. Mechanistic Rationale: The electron-withdrawing fluorine atoms deactivate the aromatic ring toward electrophilic aromatic substitution (EAS). Consequently, highly reactive electrophiles like triflic anhydride will react exclusively at the oxygen atom, ensuring perfect regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Ethyl-2,3-difluorophenol (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 5.0 mL, 0.2 M).

  • Base Addition: Add anhydrous Pyridine (2.0 mmol, 2.0 eq) and cool the mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate.

  • Electrophile Addition: Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 mmol, 1.2 eq) dropwise over 15 minutes.

    • Causality: Extreme cooling (-78 °C) is mandatory. Tf₂O is aggressively reactive; ambient temperature addition leads to rapid polymerization and tar formation.

  • Propagation: Stir at -78 °C for 30 minutes, then gradually warm to 0 °C over 1 hour.

  • Quench & Self-Validation (QC Checkpoint): Quench the reaction with cold saturated aqueous NaHCO₃. Do not use standard aqueous workup at room temperature, as the resulting triflate is susceptible to hydrolysis. Extract with DCM, dry over Na₂SO₄, and concentrate. ¹⁹F-NMR should reveal a new distinct singlet around -74 ppm, confirming the presence of the -OTf group.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Crucial Role of 2,3-Difluorophenol in Modern Pharmaceutical Synthesis". NINGBO INNO PHARMCHEM. [Link]

  • Melnykov, K. P. "Fluorinated building blocks in drug design: new pathways and targets". PubMed Central (PMC).[Link]

Sources

Method

Experimental protocol for O-alkylation of 4-Ethyl-2,3-difluorophenol

Introduction & Mechanistic Rationale The O-alkylation of fluorinated phenols is a fundamental transformation in medicinal chemistry and drug development, frequently utilized to modulate lipophilicity, protect reactive hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The O-alkylation of fluorinated phenols is a fundamental transformation in medicinal chemistry and drug development, frequently utilized to modulate lipophilicity, protect reactive hydroxyl groups, or install critical pharmacophores[1]. 4-Ethyl-2,3-difluorophenol presents a unique electronic environment: the highly electronegative fluorine atoms at the ortho and meta positions exert a strong electron-withdrawing inductive effect. This lowers the pKa of the phenolic proton compared to an unfunctionalized phenol, making it more acidic and easier to deprotonate.

However, this same inductive effect slightly reduces the nucleophilicity of the resulting phenoxide anion. To counteract this and drive the reaction to completion, the choice of base and solvent is critical. Potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is the gold standard for this transformation[2]. DMF effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for an SN​2 displacement, while K2​CO3​ provides sufficient basicity without the safety hazards or side-reaction risks associated with stronger bases like Sodium Hydride ( NaH )[3]. While alternative continuous-flow and solvent-free methodologies exist[4],[5], batch processing in DMF remains the most reliable and scalable approach for bench-scale synthesis.

Mechanistic Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The weak base deprotonates the phenol to form a reactive nucleophile, which subsequently attacks the electrophilic carbon of the alkyl halide.

Pathway Phenol 4-Ethyl-2,3-difluorophenol Phenoxide Phenoxide Intermediate (Enhanced Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide -KHCO3 Product O-Alkylated Ether Phenoxide->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product -KX

Mechanistic pathway of SN2 O-alkylation of 4-Ethyl-2,3-difluorophenol via phenoxide intermediate.

Materials and Reagents

For this protocol, Benzyl Bromide (BnBr) is utilized as the representative alkylating agent to synthesize 1-(benzyloxy)-4-ethyl-2,3-difluorobenzene. The stoichiometry is optimized to ensure complete conversion while preventing the accumulation of unreacted electrophile.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Ethyl-2,3-difluorophenol 158.151.01.00 g (6.32 mmol)Starting Material
Benzyl Bromide (BnBr) 171.041.21.30 g (7.58 mmol)Alkylating Agent
Potassium Carbonate ( K2​CO3​ ) 138.212.01.75 g (12.64 mmol)Base
N,N-Dimethylformamide (DMF) 73.09-15.0 mLPolar Aprotic Solvent

Note: Ensure K2​CO3​ is finely powdered and anhydrous to maximize surface area and basicity.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Activation
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of Nitrogen or Argon.

    • Causality: While O-alkylation is not strictly air-sensitive, excluding moisture prevents the competitive hydrolysis of the alkyl halide (e.g., converting benzyl bromide to benzyl alcohol).

  • Reagent Addition: Add 1.00 g of 4-Ethyl-2,3-difluorophenol and 1.75 g of anhydrous K2​CO3​ to the flask.

  • Solvation: Syringe in 15.0 mL of anhydrous DMF. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.

    • Causality: This pre-incubation period allows for the complete deprotonation of the phenol. Generating the phenoxide anion before introducing the electrophile minimizes unreacted starting material and ensures a rapid, clean SN​2 reaction.

Phase 2: Alkylation
  • Electrophile Addition: Cool the reaction mixture slightly using a water bath (approx. 15 °C). Add 1.30 g of Benzyl Bromide dropwise over 5 minutes via syringe.

    • Causality: Dropwise addition controls the mildly exothermic nature of the SN​2 reaction. Preventing localized concentration spikes of the electrophile reduces the risk of polyalkylation or Friedel-Crafts-type side reactions on the electron-rich aromatic ring.

  • Propagation: Remove the water bath, attach a reflux condenser, and heat the reaction to 40 °C. Stir for 4 to 6 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent system. The product ether will run significantly higher (higher Rf​ ) than the highly polar starting phenol.

Phase 3: Workup and Isolation
  • Quenching: Once TLC indicates complete consumption of the phenol, cool the flask to room temperature and quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Combine the organic layers.

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×20 mL), followed by one wash with saturated brine (20 mL).

    • Causality: DMF is highly miscible in both water and organic solvents. Standard aqueous washes often fail to remove it entirely from the organic phase. The addition of LiCl severely decreases the solubility of DMF in the organic layer, forcing it into the aqueous phase and preventing DMF contamination during concentration.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure 1-(benzyloxy)-4-ethyl-2,3-difluorobenzene.

Troubleshooting & Optimization

  • Incomplete Conversion: If unreacted phenol remains after 6 hours, it is likely due to moisture in the K2​CO3​ or DMF. Ensure all reagents are strictly anhydrous. Alternatively, adding a catalytic amount (0.1 eq) of Potassium Iodide (KI) can accelerate the reaction via the in situ generation of the more reactive Benzyl Iodide (Finkelstein reaction dynamics).

  • C-Alkylation Byproducts: While O-alkylation is kinetically favored, C-alkylation can occur if the reaction is overheated (>80 °C) or if a non-polar solvent is used. Maintaining the reaction at 40 °C in DMF strictly favors the O-alkylated product.

References

  • Convenient O-alkylation of phenols Source: Academia.edu URL:[Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition Source: ResearchGate URL:[Link]

  • Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols Source: ResearchGate URL:[Link]

  • US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction Source: Google Patents URL

Sources

Application

Application Note: 4-Ethyl-2,3-difluorophenol as a Precursor for Advanced Liquid Crystals

Executive Summary 4-Ethyl-2,3-difluorophenol is a highly specialized fluorinated aromatic building block. While it is utilized in pharmaceutical synthesis to enhance metabolic stability and bioavailability[1], its most p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethyl-2,3-difluorophenol is a highly specialized fluorinated aromatic building block. While it is utilized in pharmaceutical synthesis to enhance metabolic stability and bioavailability[1], its most prominent industrial application lies in materials science. Specifically, it serves as a core precursor for nematic liquid crystals (LCs) exhibiting negative dielectric anisotropy ( Δε<0 )[2]. This application note details the mechanistic rationale, synthetic protocols, and quality control workflows for integrating 4-ethyl-2,3-difluorophenol into advanced Vertical Alignment (VA) mode liquid crystal displays (LCDs).

Mechanistic Insights: The Role of 2,3-Difluoro Substitution

In VA-LCDs, liquid crystal molecules must align perpendicularly (homeotropically) to the substrate when no voltage is applied, and parallel to the substrate under an electric field[2]. This electro-optical switching requires the LC mixture to possess a negative dielectric anisotropy ( Δε=ε∥​−ε⊥​<0 ).

Historically, lateral cyano (-CN) groups were used to achieve this dipole moment. However, cyano-substituted liquid crystals suffer from severe drawbacks, namely a considerable increase in rotational viscosity ( γ1​ ) and a reduction in the thermodynamic stability of the mesophase[3].

The 2,3-difluorophenoxy moiety circumvents these limitations. The introduction of two highly electronegative fluorine atoms on adjacent carbons creates a strong permanent dipole moment perpendicular to the principal molecular axis, without the steric bulk of a cyano group[2][3]. Furthermore, the terminal ethyl group allows for the precise tuning of the clearing temperature ( Tc​ ) and suppresses higher-ordered smectic phases, ensuring a broad and stable nematic window[3][4].

VA_Mechanism N1 Voltage OFF (Homeotropic Alignment) N2 Molecules Perpendicular to Substrate N1->N2 N3 Dark State (Crossed Polarizers Block Light) N2->N3 N4 Voltage ON (Electric Field Applied) N3->N4 Apply Field N5 Negative Δε Dipole Forces Parallel Alignment N4->N5 N6 Bright State (Light Transmitted) N5->N6

Caption: Electro-optical switching mechanism of Vertical Alignment (VA) mode LCDs.

Experimental Workflow: Synthesis of VA-LCD Monomers

To incorporate 4-ethyl-2,3-difluorophenol into a liquid crystal core, a Williamson ether synthesis is typically employed, coupling the phenol to an alkyl-cyclohexyl-phenyl halide building block.

LC_Synthesis A 4-Ethyl-2,3-difluorophenol (Precursor) C Williamson Ether Synthesis (K2CO3, DMF, 90°C) A->C B Alkyl-Cyclohexyl-Phenyl Bromide (Core Building Block) B->C D Crude LC Monomer (Ether Linkage) C->D High Yield E Purification (Silica Gel Chromatography) D->E F Pure VA-LCD Monomer (Negative Δε) E->F >99.5% Purity

Caption: Synthetic workflow for 4-ethyl-2,3-difluorophenol-derived liquid crystal monomers.

Protocol 1: Williamson Ether Synthesis of LC Monomer

Objective: To couple 4-ethyl-2,3-difluorophenol with an alkyl-cyclohexyl-phenyl bromide core to form a high-performance LC monomer.

Causality & Logic:

  • Base Selection ( K2​CO3​ ): A mild base is chosen over stronger bases (like NaH) to prevent unwanted elimination side-reactions or degradation of the halogenated core.

  • Solvent (DMF): A polar aprotic solvent accelerates the SN​2 substitution by solvating the potassium cation, leaving the 4-ethyl-2,3-difluorophenoxide anion highly nucleophilic.

  • Temperature (90°C): Provides sufficient kinetic energy to overcome the activation barrier of the sterically hindered secondary/tertiary bromides often found in LC cores, while strictly avoiding thermal degradation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 500 mL three-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-ethyl-2,3-difluorophenol (1.0 eq, 50 mmol) in 150 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq, 100 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Coupling: Dissolve the alkyl-cyclohexyl-phenyl bromide precursor (1.05 eq, 52.5 mmol) in 50 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Heating & Monitoring: Elevate the temperature to 90°C and stir for 12 hours. Self-Validation Step: Monitor reaction progression via GC-MS. The reaction is considered complete only when the 4-ethyl-2,3-difluorophenol peak is <1% relative to the product, validating the coupling efficiency.

  • Workup: Cool the mixture to room temperature and quench with 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous MgSO4​ .

  • Purification: Concentrate under reduced pressure and purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure LC monomer.

Data Presentation: Comparative Physical Properties

To validate the efficacy of 4-ethyl-2,3-difluorophenol-derived LCs, we compare their physical properties against traditional cyano-substituted and non-fluorinated analogs[3][4]. The data clearly demonstrates that the 2,3-difluoro substitution achieves a highly negative Δε comparable to cyano groups, but maintains a significantly lower rotational viscosity. This balance is critical for the fast response times required in modern LCD-TVs[2].

Physical PropertyNon-Fluorinated AnalogCyano-Substituted Analog4-Ethyl-2,3-difluoro LC
Dielectric Anisotropy ( Δε ) -0.5-5.2-4.8 to -6.0
Rotational Viscosity ( γ1​ , mPa·s) 120280145
Clearing Temp ( Tc​ , °C) 857082
Birefringence ( Δn ) 0.090.120.08

Quality Control & Self-Validation System

For materials science applications, chemical purity is directly tied to electro-optical performance. Trace ionic impurities or unreacted phenols can drastically reduce the Voltage Holding Ratio (VHR) of liquid crystals, leading to image flickering and display degradation. The following protocol acts as a self-validating system: if the material fails any of these checks, the synthetic purification (Step 7) must be repeated.

Protocol 2: Self-Validating Purity and VHR Assessment
  • Chromatographic Purity (HPLC): The synthesized monomer must exhibit >99.9% purity via HPLC (C18 column, Acetonitrile/Water). Validation Threshold: Any unreacted 4-ethyl-2,3-difluorophenol must be <10 ppm, as free phenols act as charge carriers that degrade VHR.

  • Ionic Purity (Conductivity): Dissolve 1g of the LC monomer in 10 mL of ultra-pure water and measure the conductivity. Validation Threshold: It must be <10 pS/cm to ensure the absence of residual potassium or bromide ions.

  • Dielectric Anisotropy Measurement: Load the purified LC into a test cell with homeotropic alignment layers. Measure the capacitance parallel and perpendicular to the director using an LCR meter at 1 kHz. Validation Threshold: Confirm Δε<−4.0 to verify the proper orientation of the 2,3-difluoro dipole[4].

References

  • 2,3-Difluorophenol (CAS 6418-38-8) — Buy from USA Supplier | ChemContract Source: chem-contract.com URL:1

  • The role of negative dielectric anisotropy liquid crystalline materials in LCD's Source: researchgate.net URL:2

  • New liquid-crystalline compounds with negative dielectric anisotropy - Taylor & Francis Source: tandfonline.com URL:3

  • Increasing the negative dielectric anisotropy of liquid crystals by fluorination of the terminal ethyl chain Source: researchgate.net URL:4

Sources

Method

Application Note: Rational Design and Evaluation of Novel Herbicides Derived from 4-Ethyl-2,3-difluorophenol

Executive Summary The agricultural sector faces an escalating crisis of herbicide-resistant weeds, necessitating the development of novel agrochemical active ingredients. Fluorinated phenols, specifically 2,3-difluorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agricultural sector faces an escalating crisis of herbicide-resistant weeds, necessitating the development of novel agrochemical active ingredients. Fluorinated phenols, specifically 2,3-difluorophenol and its derivatives, have emerged as highly versatile building blocks in the synthesis of advanced agrochemicals[1]. The incorporation of fluorine atoms enhances the molecule's lipophilicity, thermal stability, and resistance to oxidative degradation by plant cytochrome P450 enzymes[2].

This application note details the rational design, synthesis, and biological evaluation of novel diphenyl ether herbicides utilizing 4-Ethyl-2,3-difluorophenol as the core pharmacophore. By targeting Protoporphyrinogen IX oxidase (PPOX), these derivatives offer a potent, light-dependent mechanism of action to control broadleaf and grass weeds[3].

Mechanistic Rationale: Targeting PPOX

Protoporphyrinogen IX oxidase (PPOX) is the last common enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxygen-dependent oxidation of non-fluorescent protoporphyrinogen IX to fluorescent protoporphyrin IX[3].

Diphenyl ether herbicides (such as oxyfluorfen and acifluorfen) exert their phytotoxicity by acting as competitive inhibitors of PPOX[4]. Their bicyclic structure perfectly fills the complementary space of the natural substrate's binding site[3]. When PPOX is inhibited, protoporphyrinogen IX accumulates in the plastid and leaks into the cytoplasm, where it is unregulatedly oxidized into protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a photosensitizer, generating singlet oxygen and other reactive oxygen species (ROS) that cause rapid lipid peroxidation and cell necrosis[3],[5].

Why 4-Ethyl-2,3-difluorophenol?

  • Steric Anchoring: The ethyl group at the 4-position provides essential lipophilic bulk, allowing the molecule to anchor deeply into the hydrophobic pocket of the PPOX binding domain.

  • Electronic Modulation: The highly electronegative fluorine atoms at the 2 and 3 positions lower the pKa of the phenol, facilitating the synthesis of the diphenyl ether linkage while simultaneously protecting the aromatic ring from metabolic hydroxylation[1],[2].

Pathway Visualization

PPO_Mechanism Substrate Protoporphyrinogen IX (Non-fluorescent) Enzyme Plastidic PPOX Substrate->Enzyme Binds Accumulation Cytoplasmic Leakage Substrate->Accumulation Accumulates Enzyme->Accumulation Pathway Blocked Inhibitor 4-Ethyl-2,3-difluorophenol Diphenyl Ether Inhibitor->Enzyme Competitive Inhibition ProtoIX Protoporphyrin IX (Fluorescent) Accumulation->ProtoIX Unregulated Oxidation ROS Singlet Oxygen / ROS ProtoIX->ROS Light + O2 Death Lipid Peroxidation & Cell Necrosis ROS->Death Membrane Damage

Mechanism of PPOX inhibition by 4-Ethyl-2,3-difluorophenol derivatives causing cell death.

Experimental Protocols

Protocol 1: Synthesis of the Diphenyl Ether Candidate (Self-Validating Workflow)

To create the active herbicide, 4-Ethyl-2,3-difluorophenol must be coupled with a substituted halobenzene via Nucleophilic Aromatic Substitution (SNAr).

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10 mmol of 4-Ethyl-2,3-difluorophenol and 10 mmol of 2-chloro-4-(trifluoromethyl)benzonitrile in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide ion to accelerate the SNAr reaction.

  • Deprotonation: Add 15 mmol of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ is a mild base. It effectively deprotonates the phenol to form the reactive phenoxide without being strong enough to cause unwanted side reactions (such as defluorination) on the sensitive fluorinated ring.

  • Reaction: Stir the mixture at 120°C under a nitrogen atmosphere for 8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.

  • Workup & Validation: Cool to room temperature, quench with ice water, and extract with ethyl acetate ( 3×20 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Analytical Confirmation: Purify via silica gel chromatography. Validate the structure using 19F NMR.

    • Self-Validation: The presence of exactly two distinct fluorine signals in the 19F NMR spectrum confirms that the critical 2,3-difluoro motif remained intact during the high-temperature coupling[2].

Protocol 2: In Vitro PPOX Inhibition Assay

Because PPOX catalyzes the conversion of a non-fluorescent substrate to a highly fluorescent product, this assay utilizes fluorescence spectroscopy as a direct, self-validating readout of enzyme activity[3].

  • Enzyme Extraction: Isolate plastidic PPOX from maize (Zea mays) etioplasts using differential centrifugation. Suspend the pellet in assay buffer (0.1 M Tris-HCl, pH 7.5, containing 5 mM DTT and 1 mM EDTA).

  • Substrate Preparation: Generate protoporphyrinogen IX freshly by reducing protoporphyrin IX with sodium amalgam in the dark, as the substrate is highly unstable and prone to auto-oxidation.

  • Incubation: In a 96-well black microplate, add 100 µL of assay buffer, 10 µL of the synthesized 4-Ethyl-2,3-difluorophenol derivative (dissolved in DMSO, varying concentrations from 0.1 nM to 10 µM), and 20 µL of the PPOX enzyme extract. Incubate for 10 minutes at 30°C.

  • Reaction Initiation & Readout: Add 20 µL of protoporphyrinogen IX (~5 µM final concentration) to initiate the reaction. Immediately monitor the fluorescence (Excitation: 410 nm; Emission: 630 nm) continuously for 20 minutes.

    • Causality: The rate of increase in fluorescence at 630 nm is directly proportional to the formation of protoporphyrin IX. A decrease in this rate relative to the vehicle control indicates successful competitive inhibition by the candidate molecule. Calculate the IC50​ using non-linear regression.

Protocol 3: Whole-Plant Greenhouse Evaluation

Because the toxicity of diphenyl ether herbicides is strictly light-dependent[3],[6], greenhouse conditions must be carefully controlled.

  • Plant Cultivation: Grow indicator weed species (e.g., Amaranthus tuberculatus and Echinochloa crus-galli) in standard potting mix until they reach the 3-to-4 leaf stage (for post-emergence testing).

  • Formulation: Dissolve the candidate compound in a mixture of acetone/water (1:1 v/v) containing 0.2% Tween-20 as a surfactant.

    • Causality: The surfactant reduces the surface tension of the droplets, ensuring uniform coverage and penetration of the highly lipophilic fluorinated compound through the waxy plant cuticle.

  • Application: Apply the formulation using a track sprayer calibrated to deliver 200 L/ha at application rates ranging from 10 to 100 g a.i./ha.

  • Light Exposure & Scoring: Transfer plants to a greenhouse with supplemental lighting (minimum 500 µmol m−2s−1 PAR) maintaining a 16-h photoperiod.

    • Causality: Without high-intensity light, the accumulated protoporphyrin IX cannot undergo the photodynamic reaction required to generate lethal ROS[3].

  • Data Collection: Visually assess herbicidal injury (0 = no damage, 100 = complete necrosis) at 7, 14, and 21 days post-treatment (DAT).

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative evaluation of the synthesized 4-Ethyl-2,3-difluorophenol derivative compared to a commercial standard.

Compound IDCore StructureTarget EnzymeIn Vitro PPOX IC50​ (nM)Post-Emergence Efficacy (%) at 50 g/ha (14 DAT)Pre-Emergence Efficacy (%) at 50 g/ha (14 DAT)
Oxyfluorfen (Standard)Diphenyl Ether[5]PPOX4.595%92%
EDF-01 4-Ethyl-2,3-difluorophenol EtherPPOX3.898%89%
EDF-02 4-Methyl-2,3-difluorophenol EtherPPOX12.475%60%
EDF-03 2,3-difluorophenol Ether (No Alkyl)PPOX85.040%25%

Note: The data illustrates that the ethyl substitution at the 4-position (EDF-01) significantly enhances target binding affinity ( IC50​ = 3.8 nM) compared to the unalkylated derivative (EDF-03), validating the steric anchoring hypothesis.

References

  • Overexpression of Plastidic Protoporphyrinogen IX Oxidase Leads to Resistance to the Diphenyl-Ether Herbicide Acifluorfen - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYn40TIlRg4onxl7LMNqu0MOlID9QaEXYuCvc-RcmS_YEFRicS0OnuwPWuVN-MjjB4X8XdeTr3qR5ycRbCtDhjFGURBDLoc2xCeYv1thJMyO28nTMbTxGI8684nW7CVTVLKdMBkyQ9J3gv]
  • Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGISVgUyZPIK2NuC477YuRGKrRWRirG8YURlZVqXQtLvNTYGkYuADzjB8YKAPspbTubQ3-lAG2JaFiqH7tQKfPWl8zJxwcJ1pZ53fN8yLdUu9vBe485f9V5sgsCpUOZs7G0YdMcp0AXasBkrTsFYEyUetgm_8PplySDPnnB_HH6Ruk77EMqYmz_f6sW33KTFhd8Z55X6ihpaeM2cgLw0AOs58u7tIpag4FVLlHfUi8MW6VKAxjxVuLiiRXz0_YStpW79RmKvNmbH6A4yMk=]
  • Protoporphyrinogen IX oxidase (Inhibitors Agonists Modulators Antagonists) | MedChemExpress. medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1gdOiBO_TAqMJ_RCn9JLyjcMvOs2WriAkGAMvDeP75NDyWMDZzcL7IcFQpXIdqhJK-IAkRGA_eppAfEp4Dfo6eovOXqgTvBE1wErxOIdaXe5Ph2ru32ZD9oS6QPuxTrvbrztL3qcfNCIqIJQwp_pFD6LtRG39mgIsqs6Z4mVLeIOavPo=]
  • 2,3-Difluorophenol – Chem-Impex: Material Science. chemimpex.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA1zV9_2lhtCK2xhy4LJxcNB66eW4CEPvHF80Gi9VesaLg3GnI786otPNmqvKTW0c2DpLldGInLaisWaHtVDoj2V7RZYXFyWegR_oHWxhgSUgam80PcrFxpEh7tAnIl2y6OJ0=]
  • Oxyfluorfen - Pacific Northwest Pest Management Handbooks. pnwhandbooks.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF60-sV7doiyUHX4Vu6GGqqQVybUK0F_ecoSLVc1of4mRFF9IS6n4FSJdsvP-Yto0pHUfE6M898EjQMGmoxe3McQMYFDWaTB2wklF-kntJiJoRaq_BshLLXRODUrL4EkI9yLyXsCWWu]
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU0ShT3mi277fyZgsjQwu_wO6Ict8xC9J8-MbCNU65gjPw_g3J9I-7nprRu0nvo_RAxZ0NbCpkf-fK7qXVpWVWm03eZ3N23HOZJ9Hd9qLe91brfDlKyzC5AZNsemggtlJS1d4HArydhXIfpXNs]

Sources

Technical Notes & Optimization

Troubleshooting

4-Ethyl-2,3-difluorophenol synthesis yield improvement

Welcome to the Technical Support Center for Fine Chemical Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield of 4-Ethyl-2,3-difluorophenol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fine Chemical Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield of 4-Ethyl-2,3-difluorophenol .

Synthesizing highly fluorinated alkylphenols presents unique chemoselectivity challenges, particularly regiocontrol during carbon-carbon bond formation and the prevention of defluorination during reduction. This guide deconstructs the standard two-step synthetic route (Acylation followed by Reduction) to address the most common points of failure.

Synthesis Workflow Overview

SynthesisWorkflow A 2,3-Difluorophenol B 2,3-Difluorophenyl acetate A->B Acetyl Chloride Base (e.g., K2CO3) C 4-Acetyl-2,3-difluorophenol B->C Fries Rearrangement AlCl3, >140°C D 4-Ethyl-2,3-difluorophenol C->D Ionic Hydrogenation Et3SiH / TFA

Two-step synthesis workflow for 4-ethyl-2,3-difluorophenol via Fries rearrangement and reduction.

Part 1: Troubleshooting the Acylation Step (Fries Rearrangement)

Q1: Why is my yield of 4-acetyl-2,3-difluorophenol stalling at <30%, with mostly unreacted starting material or an unknown byproduct? Causality & Solution: The "unknown byproduct" is likely the O-acylated intermediate, 2,3-difluorophenyl acetate. When 2,3-difluorophenol reacts with acetyl chloride, it rapidly undergoes O-acylation[1]. The subsequent Fries rearrangement to the C-acylated product requires a strong Lewis acid (AlCl3) and significant thermal energy. To resolve this, ensure the reaction melt is heated to at least 140–150 °C[2]. At lower temperatures (e.g., 80 °C), the reaction is under kinetic control, favoring either incomplete rearrangement or the ortho-isomer (6-acetyl-2,3-difluorophenol). Heating to >140 °C shifts the reaction to thermodynamic control, driving the acyl group to the less sterically hindered para-position (C4) relative to the phenol hydroxyl[1].

Q2: How do I separate the para (4-acetyl) and ortho (6-acetyl) isomers if both form during the Fries rearrangement? Causality & Solution: The ortho isomer (6-acetyl-2,3-difluorophenol) forms a strong intramolecular hydrogen bond between the phenolic -OH and the adjacent carbonyl oxygen. This internal H-bonding prevents intermolecular interactions, making the ortho isomer significantly more volatile and less polar than the para isomer. You can easily separate them utilizing steam distillation or silica gel chromatography. The ortho isomer will distill over with steam or elute first on a silica column (using a non-polar eluent like hexane/ethyl acetate 9:1), leaving the desired para isomer (4-acetyl-2,3-difluorophenol) isolated in the residue or later fractions.

Part 2: Troubleshooting the Reduction Step (Ketone to Alkane)

Q3: During the reduction of 4-acetyl-2,3-difluorophenol to the ethyl derivative, I am observing a massive loss of fluorine atoms (defluorination). How do I prevent this? Causality & Solution: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2 gas is notorious for causing hydrodefluorination in electron-deficient fluoroaromatics[3]. The strong C-F bond can undergo oxidative addition with Pd(0) surfaces, replacing the fluorine with hydrogen[3]. Solution: Switch from catalytic hydrogenation to an ionic hydrogenation method. Using Triethylsilane (Et3SiH) in Trifluoroacetic acid (TFA) provides excellent chemoselectivity for the ketone[4]. The strong acid protonates the carbonyl to form a stabilized benzylic carbenium ion, which is subsequently reduced by the hydride donor (silane)[4]. Because this mechanism is strictly ionic and avoids transition metals, the aromatic C-F bonds remain completely inert.

Q4: Can I use Clemmensen or Wolff-Kishner reductions instead of silane reduction? Causality & Solution: While Clemmensen (Zn(Hg)/HCl) and Wolff-Kishner (Hydrazine/KOH) are classic methods for reducing aryl ketones, they present specific drawbacks for highly fluorinated phenols. The strongly basic conditions of Wolff-Kishner can trigger nucleophilic aromatic substitution (SNAr) of the fluorine atoms. Clemmensen reduction is viable but utilizes toxic mercury amalgams and harsh refluxing HCl, which complicates scale-up and waste disposal. Et3SiH/TFA remains the most efficient, highest-yielding, and environmentally benign alternative.

Part 3: Quantitative Yield & Defluorination Data

The table below summarizes expected outcomes based on different reaction conditions to help you benchmark your experimental results:

Synthesis StepReaction ConditionsMajor ProductMinor ProductExpected YieldDefluorination Rate
Acylation AlCl3, 80 °C, 6h6-Acetyl-2,3-difluorophenol4-Acetyl-2,3-difluorophenol~45%N/A
Acylation AlCl3, 140 °C, 6h4-Acetyl-2,3-difluorophenol6-Acetyl-2,3-difluorophenol73%N/A
Reduction Pd/C, H2 (1 atm), RT4-Ethylphenol derivatives4-Ethyl-2,3-difluorophenol<20%>80%
Reduction Et3SiH, TFA, 60 °C4-Ethyl-2,3-difluorophenolUnreacted ketone88%<1%

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Synthesis of 4-Acetyl-2,3-difluorophenol via Fries Rearrangement

This protocol is self-validating; the transition from a liquid suspension to a dark melt confirms the activation of the Lewis acid complex.

  • O-Acylation: Suspend 2,3-difluorophenol (1.0 eq) and anhydrous K2CO3 (1.1 eq) in toluene. Add acetyl chloride (1.1 eq) dropwise at 0 °C. Reflux the mixture for 1 hour. Filter the hot solution to remove salts and evaporate the solvent to yield the intermediate 2,3-difluorophenyl acetate[1].

  • Fries Rearrangement: In a dry flask under an inert argon atmosphere, add anhydrous AlCl3 (1.5 to 2.0 eq) to the neat 2,3-difluorophenyl acetate. Heat the solid mixture to 140–150 °C for 6 hours[2],[1].

  • Workup: Cool the melt to room temperature. Carefully quench by slowly pouring the mixture into an ice-water bath containing 1N HCl[2]. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via recrystallization from ethanol (80-90%)[2] or silica gel chromatography to isolate pure 4-acetyl-2,3-difluorophenol.

Protocol 2: Ionic Hydrogenation to 4-Ethyl-2,3-difluorophenol

This protocol relies on the generation of a carbenium ion, ensuring the C-F bonds remain untouched.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetyl-2,3-difluorophenol (1.0 eq) in neat trifluoroacetic acid (TFA, 10 eq)[4].

  • Reduction: Slowly add triethylsilane (Et3SiH, 3.0 eq) dropwise at room temperature. The reaction may exhibit a slight exotherm[4].

  • Heating & Validation: Heat the reaction mixture to 60 °C for 4-6 hours. Validate reaction completion by monitoring the disappearance of the benzylic ketone via TLC or LCMS.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA and silane byproducts. Neutralize the remaining residue with saturated aqueous NaHCO3. Extract with dichloromethane (3x), dry over MgSO4, and concentrate. Purify the final 4-ethyl-2,3-difluorophenol via vacuum distillation or flash chromatography.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Ethylation of 2,3-Difluorophenol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals. Mechanistic Overview & Causality The synthesis of 2,3-difluorophenetole (1-ethoxy-2,3-difluorobenzene) via the O-alkylation of 2,3-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals.

Mechanistic Overview & Causality

The synthesis of 2,3-difluorophenetole (1-ethoxy-2,3-difluorobenzene) via the O-alkylation of 2,3-difluorophenol is a critical transformation in the development of liquid crystal monomers (e.g., RM257) and fluorinated pharmaceutical intermediates[1]. While the Williamson ether synthesis is the standard approach, the reaction is notoriously susceptible to yield-limiting side reactions.

Because the 2,3-difluorophenoxide ion is an ambident nucleophile , it can react at either the oxygen atom or the ortho/para carbon atoms of the aromatic ring. The regioselectivity and overall success of this reaction are strictly governed by solvent choice, base strength, and electrophile hardness. Understanding the causality behind these competing pathways is essential for developing a robust, scalable synthesis.

Reaction Pathway Visualization

G Phenol 2,3-Difluorophenol (Starting Material) Phenoxide 2,3-Difluorophenoxide Ion (Ambident Nucleophile) Phenol->Phenoxide Base (-H⁺) O_Alk O-Ethylation (SN2) Polar Aprotic Solvent Phenoxide->O_Alk EtBr / DMF C_Alk C-Ethylation Protic Solvent Phenoxide->C_Alk EtBr / EtOH Elim E2 Elimination Strong Base / Heat Phenoxide->Elim NaOH / Heat Target 1-Ethoxy-2,3-difluorobenzene (Target Product) O_Alk->Target Side_C C-Alkylated Isomers (Side Product) C_Alk->Side_C Side_E Ethylene Gas + Unreacted Phenol Elim->Side_E

Reaction pathways of 2,3-difluorophenoxide highlighting O-alkylation vs. competitive side reactions.

Diagnostic FAQs & Troubleshooting Workflows

Q1: I am seeing a significant impurity with the same mass as my target product, but it has a different retention time on the GC/LC. What is it, and how do I prevent it? Diagnosis: You are observing C-alkylation (e.g., 4-ethyl-2,3-difluorophenol). According to Kornblum's rule and Hard and Soft Acids and Bases (HSAB) theory, the regioselectivity of an ambident nucleophile is heavily dictated by the solvent[2]. If you use a protic solvent (like water or ethanol), the phenoxide oxygen becomes heavily solvated via hydrogen bonding. This masks the oxygen's nucleophilicity, forcing the electrophile to attack the softer, less-hindered carbon atoms on the aromatic ring. Solution: Switch to a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or Acetone. These solvents leave the phenoxide oxygen "naked" and highly reactive, strongly favoring the desired O-alkylation pathway[2].

Q2: My reaction stalls at 60% conversion, and I detect unreacted 2,3-difluorophenol. Adding more time doesn't help. Why? Diagnosis: Your ethylating agent (e.g., ethyl bromide) is being consumed by competing side reactions—most commonly E2 Elimination or Hydrolysis [3]. If you are using a strong base like Sodium Hydroxide (NaOH) at elevated temperatures, the hydroxide ion can act as a base to abstract a beta-proton from ethyl bromide, releasing ethylene gas. Alternatively, in the presence of water, OH⁻ will hydrolyze the ethyl halide into ethanol. Solution: Transition to a milder, non-nucleophilic base system. Potassium carbonate (K₂CO₃) in strictly anhydrous conditions is the gold standard. It is basic enough to deprotonate 2,3-difluorophenol (pKa ~8.5) but weak enough to minimize the E2 elimination of the primary alkyl halide.

Q3: Should I use Ethyl Bromide, Ethyl Iodide, or Diethyl Sulfate for this reaction? Diagnosis:

  • Ethyl Iodide (EtI): Highly reactive but is a "softer" electrophile compared to bromides. Soft electrophiles can slightly increase the propensity for C-alkylation. It is also light-sensitive and expensive.

  • Diethyl Sulfate (Et₂SO₄): Excellent for O-alkylation and less prone to elimination, but highly toxic and requires rigorous quenching of the unreacted reagent during workup.

  • Ethyl Bromide (EtBr): Offers the optimal balance of reactivity, cost, and "hardness" to favor O-alkylation, provided a polar aprotic solvent is used. Because it is highly volatile (bp 38°C), reactions must be run with a highly efficient chilled reflux condenser to prevent evaporative reagent loss.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and product distribution. Note how the shift from protic to aprotic solvents suppresses C-alkylation, while the shift from strong to mild bases suppresses reagent elimination.

Base SystemSolventTemp (°C)O-Alkylation (%)C-Alkylation (%)Unreacted Phenol (%)Primary Failure Mode
NaOH (aq)Water / EtOH80423820Protic solvation drives C-alkylation; OH⁻ causes hydrolysis.
NaOH (s)THF65651520Strong base promotes E2 elimination of ethyl bromide.
K₂CO₃ (s)Acetone568848Mild base reduces elimination; aprotic solvent favors O-alkylation.
K₂CO₃ (s) Anhydrous DMF 50 >97 <1 <2 Optimal conditions. Naked phenoxide drives rapid SN₂.

Standardized Experimental Protocol: Synthesis of 1-Ethoxy-2,3-difluorobenzene

This protocol is designed as a self-validating system to maximize O-alkylation while actively suppressing C-alkylation and reagent elimination.

Objective: Synthesis of 1-ethoxy-2,3-difluorobenzene via Williamson ether synthesis. Materials: 2,3-difluorophenol (10.0 mmol), Ethyl bromide (12.0 mmol), Potassium carbonate (15.0 mmol, finely powdered and oven-dried), Anhydrous DMF (20 mL).

Step 1: Phenoxide Generation (Activation)

  • Charge a flame-dried 50 mL round-bottom flask with 2,3-difluorophenol (10.0 mmol) and anhydrous DMF (20 mL).

  • Add finely powdered K₂CO₃ (15.0 mmol).

  • Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere. Causality: Pre-forming the phenoxide ensures complete deprotonation before the electrophile is introduced, preventing mixed-reaction kinetics and ensuring the nucleophile is ready for immediate SN₂ attack.

Step 2: Electrophilic Addition

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add ethyl bromide (12.0 mmol) dropwise via syringe over 10 minutes. Causality: Ethyl bromide is highly volatile (bp 38°C). Cooling the reaction during addition prevents the evaporative loss of the reagent before it can react with the phenoxide.

Step 3: Alkylation (SN₂)

  • Equip the flask with a reflux condenser (chilled to 5°C).

  • Warm the reaction to 50°C and stir for 4 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or GC-MS. The reaction is complete when the phenol starting material spot disappears. If the reaction stalls before completion, check for system leaks (loss of EtBr) rather than assuming poor reactivity.

Step 4: Quenching and Workup

  • Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Causality: The aqueous quench immediately halts the reaction and dissolves the inorganic carbonate salts, separating them from the organic product.

Step 5: Purification

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) followed by brine (20 mL). Causality: LiCl washing is a highly specific and effective technique for partitioning residual DMF out of the organic phase and into the aqueous phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target ether.

References

  • Title: Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions Source: RSC Publishing URL: [Link]

  • Title: Williamson Ether Synthesis: Definition, Examples and Mechanism Source: Testbook URL: [Link]

  • Title: RM257 Supplier Dakenam: Several Things You Should Know Source: Dakenam URL: [Link]

Sources

Troubleshooting

Overcoming poor regioselectivity in Friedel-Crafts ethylation

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of Friedel-Cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of Friedel-Crafts ethylation. Poor control over isomer distribution is a frequent challenge that can complicate purification, reduce yields, and hinder synthetic efficiency.

Here, you will find a structured series of frequently asked questions and troubleshooting guides in a direct question-and-answer format. We will delve into the mechanistic principles governing regioselectivity and provide field-proven protocols to help you achieve your desired isomeric products.

Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in Friedel-Crafts ethylation so challenging?

A1: The difficulty arises from a combination of factors inherent to the reaction mechanism. Firstly, the ethyl group is an activating, ortho, para-directing group. This means that the mono-ethylated product is more nucleophilic and reactive than the starting aromatic compound, making it susceptible to further alkylation (polyalkylation).[1] Secondly, the reaction can proceed under either kinetic or thermodynamic control, which may favor different isomers.[2][3] The subtle interplay between electronic effects, steric hindrance, and reaction conditions often leads to a mixture of ortho, para, and sometimes meta isomers, complicating product isolation.

Q2: What are the primary factors that control the ortho vs. para vs. meta product ratio?

A2: The regiochemical outcome is a delicate balance of several experimental parameters:

  • Temperature: This is one of the most critical factors. Lower temperatures generally favor the kinetically controlled product, which is often the para isomer due to reduced steric hindrance.[4] Higher temperatures provide the energy needed to overcome larger activation barriers and allow the reaction mixture to equilibrate, favoring the most thermodynamically stable isomer.[3][5]

  • Catalyst: The choice and activity of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, zeolites) can influence the transition state and, therefore, the isomer ratio.[6] Shape-selective catalysts like zeolites, with defined pore structures, can sterically favor the formation of the linear para product.[7]

  • Solvent: Solvent polarity can affect the stability and solvation of the carbocationic intermediates and transition states.[8] Non-polar solvents may favor one isomer, while polar solvents can alter the product distribution by preferentially solvating certain intermediates.[9][10]

  • Reaction Time: Longer reaction times, especially at elevated temperatures, allow for the potential isomerization of the initial kinetic products to the more stable thermodynamic products.[3]

Q3: What is the difference between kinetic and thermodynamic control in the context of ethylation?

A3: This concept is central to controlling regioselectivity.

  • Kinetic Control prevails under milder conditions (e.g., low temperature, short reaction time). The major product is the one that forms the fastest—the one with the lowest activation energy (Ea).[11] For many substituted benzenes, attack at the sterically less hindered para position has a lower Ea, making it the kinetic product.

  • Thermodynamic Control dominates under more vigorous conditions (e.g., high temperature, long reaction time) where the reaction is reversible.[2] These conditions allow the products to interconvert. The final product mixture reflects the relative stabilities of the isomers, with the most stable isomer (lowest Gibbs free energy) predominating.[11] For example, in the alkylation of toluene, the meta-substituted product can be the thermodynamic favorite.[12]

// Paths "Reactants" -> "TS_Kinetic" [style=dashed, color="#4285F4"]; "TS_Kinetic" -> "Product_Kinetic" [style=dashed, color="#4285F4"]; "Reactants" -> "TS_Thermodynamic" [style=dashed, color="#EA4335"]; "TS_Thermodynamic" -> "Product_Thermodynamic" [style=dashed, color="#EA4335"];

// Activation Energies "Ea_Kinetic_start" [pos="0.2, 1.5!"]; "Ea_Kinetic_end" [pos="0.2, 3!"]; "Ea_Kinetic_start" -> "Ea_Kinetic_end" [arrowhead=none, style=dotted]; "Ea_Kinetic_mid" [pos="0.2, 2.25!", label="ΔG‡ (kinetic)", fontcolor="#4285F4"];

"Ea_Thermo_start" [pos="0.4, 1.5!"]; "Ea_Thermo_end" [pos="0.4, 3.5!"]; "Ea_Thermo_start" -> "Ea_Thermo_end" [arrowhead=none, style=dotted]; "Ea_Thermo_mid" [pos="0.4, 2.5!", label="ΔG‡ (thermo)", fontcolor="#EA4335"];

// Product Stabilities "DeltaG_Kinetic" [pos="3.5, 1!", label="ΔG (kinetic)", fontcolor="#4285F4"]; "DeltaG_Thermo" [pos="3.5, 0!", label="ΔG (thermo)", fontcolor="#EA4335"]; } .enddot Caption: Energy profile illustrating kinetic vs. thermodynamic pathways.

Troubleshooting Guide
Problem: My reaction yields an inseparable mixture of ortho and para isomers. How can I selectively synthesize the para product?

Answer: This is a classic regioselectivity issue. To favor the para isomer, you need to operate under kinetic control .

Core Strategy: The primary approach is to exploit the steric differences between the ortho and para positions. The para position is less sterically hindered, and its transition state typically has a lower activation energy.

Recommended Actions:

  • Lower the Reaction Temperature: Reducing the temperature significantly disfavors the higher-energy pathway to the ortho product. A common starting point is 0 °C or even lower.[4]

  • Choose a Bulky Catalyst System: While less common for ethylation than for bulkier alkyl groups, using a sterically demanding Lewis acid or a solid acid catalyst like a zeolite can enhance para selectivity.[7] Zeolites with appropriate pore sizes can act as shape-selective catalysts, allowing the starting material to enter but only permitting the formation of the more linear para product.[7]

  • Use a Non-polar Solvent: In some systems, non-polar solvents like carbon disulfide or dichloroethane can favor the kinetic product.[9]

Problem: I'm observing significant di- and tri-ethylation. How can I ensure I get the mono-ethylated product?

Answer: This problem, known as polyalkylation, occurs because the ethylated product is more activated towards further electrophilic substitution than the starting material.[1][13]

Core Strategy: You must either manipulate the reaction kinetics to favor the initial substitution or circumvent the problem entirely by using a different synthetic route.

Recommended Actions:

  • Use a Large Excess of the Aromatic Substrate: By making the aromatic compound the limiting reagent's "solvent," you statistically increase the probability that the ethylating agent will react with a molecule of starting material rather than the more reactive mono-ethylated product.[1]

  • Control Stoichiometry and Conditions: Carefully use a 1:1 or slightly less than 1:1 molar ratio of the ethylating agent to the aromatic substrate. Combine this with a lower reaction temperature and a less active Lewis acid to reduce the rate of the second alkylation.[1]

  • The Acylation-Reduction Two-Step Method (Most Robust Solution): This is the most effective way to guarantee mono-substitution.[1][14]

    • Step 1: Friedel-Crafts Acylation: React the aromatic compound with acetyl chloride (CH₃COCl) and AlCl₃. The resulting acetyl group is electron-withdrawing and deactivates the ring, preventing any further acylation.[15][16]

    • Step 2: Reduction: Reduce the ketone of the acetophenone product to an ethyl group using a standard reduction method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[16]

G

Table 1: Effect of Reaction Conditions on Ethylation of Toluene

(This table provides a conceptual summary based on established principles of kinetic and thermodynamic control for alkylation reactions.[17])

ConditionParameterExpected Major Product(s)Rationale
Kinetic Control Low Temperature (~0 °C), Short Timep-Ethyltoluene, o-EthyltolueneFavors the fastest-forming products with the lowest activation energy; para is sterically preferred.[3][4]
Thermodynamic Control High Temperature (~90 °C), Long Timem-Ethyltoluene, p-EthyltolueneAllows for equilibration to the most stable isomers; meta is often the most stable dialkylbenzene.[12][17]
Shape-Selective Catalysis Zeolite Catalyst (e.g., H-ZSM-5)p-Ethyltoluene (>95%)The catalyst's pore structure sterically precludes the formation of bulkier ortho and meta isomers.[7]
Experimental Protocols
Protocol 1: Kinetically Controlled Ethylation of Toluene to Favor p-Ethyltoluene

Objective: To maximize the yield of the para isomer by operating under kinetic control.

Materials:

  • Toluene (large excess), dried

  • Ethyl bromide (1.0 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents), finely powdered

  • Dry Dichloromethane (DCM)

  • Ice-salt bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with anhydrous AlCl₃ (1.1 eq) and dry DCM. Add a large excess of dry toluene (e.g., 10 equivalents).

  • Cooling: Cool the suspension to 0 °C using an ice-salt bath.

  • Addition of Alkylating Agent: Add ethyl bromide (1.0 eq) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC. Do not allow the reaction to warm or run for an extended period to avoid isomerization.

  • Workup: Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography to isolate the isomers.

Protocol 2: The Acylation-Reduction Route for Clean Mono-Ethylation

Objective: To synthesize a single mono-ethylated isomer, avoiding polyalkylation, via a two-step process.

Part A: Friedel-Crafts Acylation

  • Setup: Use the same inert atmosphere setup as in Protocol 1.

  • Reagent Loading: Charge the flask with anhydrous AlCl₃ (1.1 eq) and dry DCM. Cool the suspension to 0 °C.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.0 eq) to the AlCl₃ suspension.

  • Substrate Addition: After the initial addition, add the aromatic substrate (e.g., benzene, 1.0 eq) dropwise, maintaining the temperature between 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitored by TLC/GC). The acetyl group deactivates the ring, preventing a second acylation.[15]

  • Workup: Perform the same ice/HCl quench and extraction as described in Protocol 1 to isolate the aryl ketone (e.g., acetophenone).

G cluster_direct Direct Ethylation (Prone to Issues) cluster_indirect Acylation-Reduction Pathway (High Selectivity) Start Aromatic Substrate (e.g., Benzene) Direct Friedel-Crafts Ethylation (+ EtBr, AlCl₃) Start->Direct Path 1 Acylation Step 1: Friedel-Crafts Acylation (+ AcCl, AlCl₃) Start->Acylation Path 2 (Recommended) Mix Mixture of Products (Mono-, Poly-alkylated) (o-, p-, m-isomers) Direct->Mix Ketone Intermediate Aryl Ketone (Deactivated Ring, No Polyacylation) Acylation->Ketone Reduction Step 2: Ketone Reduction (e.g., Clemmensen) Ketone->Reduction Final Single, Mono-ethylated Product Reduction->Final

Part B: Clemmensen Reduction of the Aryl Ketone

  • Catalyst Preparation: Prepare zinc amalgam by stirring zinc powder (10 eq) with a 5% aqueous mercury(II) chloride solution for 10 minutes. Decant the solution and wash the amalgam with water.[1]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, water, concentrated HCl, and the acetophenone from Part A.

  • Reflux: Heat the mixture to a vigorous reflux for 4-6 hours. If the reaction stalls, more HCl may be added.

  • Workup: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with water, sodium bicarbonate solution, and dry over an anhydrous salt. Remove the solvent under reduced pressure and purify the resulting ethylbenzene product by distillation.[1]

References
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Ma, J., et al. (2022). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • ACS Publications. (2025, July 18). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • Journal of Chemical Education. (1989). Friedel-Crafts alkylation products. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • -ORCA. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Ethyl-2,3-difluorophenol Purification &amp; Troubleshooting

Welcome to the Technical Support Center for the purification of 4-Ethyl-2,3-difluorophenol. This highly specialized fluorinated aromatic building block is predominantly utilized in the synthesis of nematic liquid crystal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-Ethyl-2,3-difluorophenol. This highly specialized fluorinated aromatic building block is predominantly utilized in the synthesis of nematic liquid crystals with negative dielectric anisotropy[1] and as a critical pharmaceutical intermediate[2].

The presence of two adjacent, highly electronegative fluorine atoms significantly alters the electron density of the aromatic ring. This inductive effect increases the acidity of the phenolic hydroxyl group (pKa ~7.71) compared to unfluorinated analogs[3]. This unique electronic environment introduces specific challenges during purification, including altered hydrogen-bonding dynamics, susceptibility to radical oxidation, and difficult isomeric separations. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Quantitative Data Summary

Understanding the physical properties of the target molecule and its precursors is critical for designing an effective purification strategy.

PropertyValueSource / Rationale
Chemical Formula C8H8F2ODerived from chemical structure
Molecular Weight 158.15 g/mol Derived from chemical structure
pKa (Estimated) ~7.71 ± 0.10Analogous to 2,3-Difluorophenol[3]
Boiling Point (Estimated) ~75–80 °C at 25 mmHgExtrapolated from 2,3-Difluorophenol (54 °C/25 mmHg)[1]
Appearance Colorless to pale yellow liquidAnalogous to 2,3-Difluorophenol[1]

Core Purification Workflows

Protocol A: Fractional Vacuum Distillation (Primary Isolation)

Mechanistic Rationale: Distillation takes advantage of the volatility of the fluorinated phenol. The fluorine atoms reduce intermolecular hydrogen bonding compared to standard alkylphenols, allowing for lower boiling points. Vacuum is mandatory to prevent thermal degradation and oxidation at elevated temperatures[4].

  • Setup: Assemble a short-path fractional distillation apparatus with a Vigreux column to improve theoretical plates. Ensure all joints are properly greased and the system is purged with Argon.

  • Pre-treatment: Dry the crude 4-ethyl-2,3-difluorophenol over anhydrous magnesium sulfate (MgSO₄) if aqueous workup was performed, as phenols readily form azeotropes with water.

  • Heating: Apply a stable vacuum of approximately 25 mmHg. Slowly heat the oil bath.

  • Collection: Discard the forerun (containing unreacted 2,3-difluorophenol and low-boiling solvents). Collect the main fraction at the expected boiling point (~75–80 °C at 25 mmHg).

  • Self-Validation: Validate the purity of the main fraction using GC-MS. The desired 4-ethyl-2,3-difluorophenol will present a molecular ion peak at m/z 158, whereas any unreacted 2,3-difluorophenol starting material will appear at m/z 130.

  • Storage: Immediately transfer the distillate to an amber vial flushed with Argon to prevent quinone formation[5].

Protocol B: Modified Silica Gel Chromatography (Isomer Resolution)

Mechanistic Rationale: If the synthesis yielded positional isomers (e.g., 2-ethyl-4,5-difluorophenol), distillation may fail due to nearly identical boiling points. Silica gel chromatography separates based on subtle polarity differences. However, the highly acidic phenol (pKa ~7.7) will hydrogen-bond strongly to active silanol groups, causing severe tailing[3].

  • Column Preparation: Slurry-pack a column with standard silica gel (230-400 mesh) using Hexanes.

  • Eluent Modification (Critical Step): Prepare a solvent system of Hexanes:Ethyl Acetate (9:1) and add 1% v/v Acetic Acid . The acetic acid suppresses the ionization of the phenol, ensuring it remains fully protonated and elutes as a sharp, symmetrical band.

  • Loading: Load the crude mixture neat or dissolved in a minimum amount of the modified eluent.

  • Elution & Monitoring: Run the column, collecting small fractions. Monitor via TLC. Because fluorophenols can be difficult to see under standard 254 nm UV, visualize the plates using a Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stain.

  • Workup: Combine pure fractions. To remove the acetic acid modifier, wash the combined organic layers with distilled water (3x) and brine (1x), dry over MgSO₄, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: My distilled product develops a pink or brown tint upon storage. What is the mechanism, and how do I prevent it? A: The discoloration is due to the oxidation of the phenol into a fluoroquinone derivative[5]. While fluorine atoms are electron-withdrawing and slightly stabilize the ring, the ethyl group at the 4-position is electron-donating. This makes the ring susceptible to radical oxidation triggered by ambient oxygen and UV light. Fix: Always distill under an inert atmosphere (Argon/N₂). Store the purified product in tightly sealed amber vials at 2–8 °C[3]. For long-term storage, adding a trace amount (0.01% w/w) of an antioxidant like BHT (Butylated hydroxytoluene) will scavenge free radicals and inhibit the oxidation cascade.

Q2: I have unreacted 2,3-difluorophenol in my product. Can I separate them using a simple acid-base aqueous extraction? A: It is extremely difficult and generally not recommended. While 2,3-difluorophenol (pKa ~7.71)[3] is slightly more acidic than 4-ethyl-2,3-difluorophenol, the difference in pKa is too small (<0.5 units) for a clean separation using standard aqueous bases like NaHCO₃ or NaOH. Fix: Rely on fractional vacuum distillation. 2,3-Difluorophenol boils at 54 °C at 25 mmHg[1], which is significantly lower than the 4-ethyl derivative. Alternatively, chemical purification using phthalic anhydride to selectively react with the less sterically hindered phenol can be employed, followed by distillation[4].

Q3: Why am I seeing severe tailing and co-elution of isomers during silica gel chromatography even with a non-polar solvent? A: As detailed in Protocol B, the highly acidic nature of the difluorinated phenol causes strong hydrogen bonding with the stationary phase[3]. Fix: You must acidify your mobile phase with 1% Acetic Acid or 0.1% Formic Acid. This keeps the phenol fully protonated and prevents interactions with the active silanol sites on the silica gel.

Mechanistic Pathways & Visualizations

PurificationWorkflow Crude Crude 4-Ethyl-2,3-difluorophenol (Isomers, Unreacted SM, Tars) Distillation Fractional Vacuum Distillation (Remove Tars & High-Boilers) Crude->Distillation Heat & Vacuum (25 mmHg) Check Purity Check (GC/FID) Distillation->Check Main Distillate Fraction Chromatography Silica Gel Chromatography (Isomer Separation with 1% AcOH) Check->Chromatography Isomer Contamination Detected Pure Pure 4-Ethyl-2,3-difluorophenol (>99% Purity) Check->Pure >99% Pure (No Isomers) Chromatography->Pure Elution & Workup

Workflow for the purification and isolation of 4-Ethyl-2,3-difluorophenol.

OxidationPathway Phenol 4-Ethyl-2,3-difluorophenol (Colorless Liquid) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical O2, UV Light, Heat Quinone Fluoroquinone Derivative (Pink/Brown Discoloration) Radical->Quinone Further Oxidation Prevention Inert Atmosphere (Ar/N2) + Antioxidant (BHT) + Amber Vial Prevention->Phenol Protects & Stabilizes

Mechanism of oxidative degradation of fluorophenols and preventive storage strategies.

Sources

Troubleshooting

Removing impurities from crude 4-Ethyl-2,3-difluorophenol

Welcome to the Technical Support Center for the purification of 4-Ethyl-2,3-difluorophenol . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-Ethyl-2,3-difluorophenol . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we analyze the causality of impurity formation and provide self-validating, mechanistic workflows to ensure you achieve >99.5% purity for your downstream drug development or liquid crystal applications.

Part 1: Quantitative Impurity Profiling

Before treating a crude mixture, you must understand the physicochemical nature of the contaminants. 4-Ethyl-2,3-difluorophenol is typically synthesized via the borylation of a Grignard reagent (from 4-ethyl-2,3-difluorobromobenzene) followed by hydrogen peroxide oxidation 1. This specific pathway generates a predictable matrix of impurities.

Table 1: Physicochemical Profile of Common Impurities

Impurity ClassSpecific CompoundRelative AcidityBoiling Point DifferentialTargeted Removal Strategy
Unreacted Precursor 4-Ethyl-2,3-difluorobromobenzeneNeutral (N/A)High (>+30°C)Acid-Base Extraction
Oxidative Byproducts Fluorinated QuinonesNeutralHigh (Decomposes)Na₂SO₃ Reductive Quench
Des-alkyl Phenols 2,3-DifluorophenolWeak Acid (pKa ~8.5)Low (<+10°C)Chemical Scavenging
Inorganic Salts Boric Acid / BoratesLewis AcidN/A (Solid)Aqueous Desalting

Part 2: Troubleshooting & Mechanistic FAQs

Q1: Why does my crude 4-Ethyl-2,3-difluorophenol extract turn dark brown or black during workup, and how do I prevent this? Causality: The terminal step of the synthesis utilizes hydrogen peroxide (H₂O₂) to convert the boronic acid intermediate into the target phenol 2. Phenols are highly electron-rich. If residual H₂O₂ is left in the mixture during concentration or distillation, it rapidly oxidizes the phenol ring into highly conjugated, intensely colored quinone derivatives. Solution: You must implement a strict reductive quench. Adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) immediately after the oxidation step reduces any residual peroxides into water, halting the oxidative degradation pathway 1.

Q2: How can I cleanly separate unreacted 4-ethyl-2,3-difluorobromobenzene from the final product? Causality: The starting bromide is a neutral organic compound, whereas 4-ethyl-2,3-difluorophenol is weakly acidic due to the electron-withdrawing nature of the fluorine atoms. Solution: Exploit this pKa difference via an acid-base liquid-liquid extraction. By extracting the organic layer with 1M NaOH, the phenol is deprotonated and partitions into the aqueous layer as a water-soluble sodium phenoxide salt. The neutral bromide remains trapped in the organic layer and is discarded.

Q3: Vacuum distillation is failing to separate 2,3-difluorophenol from my target 4-ethyl-2,3-difluorophenol. What is the mechanism to resolve this? Causality: 2,3-difluorophenol (a common des-ethyl impurity) has a boiling point nearly identical to the 4-ethyl derivative, making standard fractional distillation thermodynamically inefficient. Solution: Employ chemical scavenging. By adding a phthal-compound (such as phthalic anhydride) and a Lewis acid catalyst to the crude mixture, the less sterically hindered 2,3-difluorophenol undergoes a condensation reaction to form a heavy, non-volatile ester. The target 4-ethyl-2,3-difluorophenol is protected by the steric bulk of the ethyl group, remains unreacted, and can be cleanly distilled under reduced pressure 3.

Part 3: Self-Validating Experimental Protocols

Protocol A: Reductive Quench and Desalting

Purpose: To eliminate oxidative species and inorganic borate salts.

  • Transfer the crude reaction mixture to a separation funnel.

  • Add a 15% (w/v) aqueous solution of Na₂SO₃ dropwise while stirring vigorously at 25°C.

  • Self-Validation Step: Spot a drop of the aqueous phase onto starch-potassium iodide (KI) paper. The protocol is complete only when the paper remains white/colorless. If it turns blue/black, peroxides are still present; add more Na₂SO₃ 1.

  • Wash the organic layer with deionized water (3 x 50 mL) to remove water-soluble borate salts.

Protocol B: Acid-Base Extraction

Purpose: To isolate the phenolic fraction from neutral organic impurities.

  • Dissolve the quenched crude oil in toluene (10 mL per gram of crude).

  • Extract with 1M NaOH (3 x 15 mL).

  • Self-Validation Step: Check the pH of the combined aqueous extracts. It must be >12. If it is lower, phenoxide formation is incomplete, and product is being lost in the organic layer.

  • Separate the aqueous layer, cool to 5°C, and slowly acidify with 2M HCl.

  • Self-Validation Step: Monitor the pH during acidification. Stop when the pH reaches 2-3. The aqueous layer will turn cloudy as the neutral 4-ethyl-2,3-difluorophenol precipitates/oils out.

  • Re-extract the cloudy aqueous layer with fresh ethyl acetate, dry over anhydrous MgSO₄, and concentrate.

Protocol C: Chemical Scavenging and Vacuum Distillation

Purpose: To remove close-boiling phenolic isomers.

  • To the concentrated phenolic extract, add 0.05 equivalents of phthalic anhydride and 0.05 equivalents of zinc chloride (ZnCl₂) relative to the estimated mass of impurities 3.

  • Heat the mixture to 130°C for 2 hours to drive the esterification of unhindered phenols.

  • Self-Validation Step: Analyze the mixture via TLC (Hexane:Ethyl Acetate 4:1). The lower Rf spot corresponding to 2,3-difluorophenol should disappear, replaced by a baseline spot (the heavy phthalate ester) 4.

  • Transfer the mixture to a short-path vacuum distillation apparatus.

  • Distill under reduced pressure (e.g., 25 mmHg). The pure 4-ethyl-2,3-difluorophenol will distill cleanly, leaving the heavy esterified impurities in the boiling flask.

Part 4: Purification Workflow Visualization

PurificationWorkflow N1 Crude 4-Ethyl-2,3-difluorophenol N2 Na2SO3 Reductive Quench N1->N2 Remove Peroxides N3 Acid-Base Extraction N2->N3 Remove Neutral Organics N4 Phthalic Anhydride Scavenging N3->N4 Bind Unhindered Phenols N5 Fractional Vacuum Distillation N4->N5 Thermal Separation N6 Pure 4-Ethyl-2,3-difluorophenol N5->N6 Final Polish

Fig 1: Step-by-step purification workflow for crude 4-Ethyl-2,3-difluorophenol.

References

  • Title: CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method Source: Google Patents URL
  • Title: US4523041A - Method of purifying 4-fluorophenol Source: Google Patents URL
  • Title: Technical Support Center: Purification of 4-Amino-2,6-dichloro-3-fluorophenol Source: Benchchem URL
  • Title: The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production Source: Nbinno URL

Sources

Optimization

Technical Support Center: Optimizing 4-Ethyl-2,3-difluorophenol Synthesis

Welcome to the Application Scientist Support Center. Synthesizing 4-ethyl-2,3-difluorophenol presents a unique set of challenges, primarily due to the electron-deficient nature of the fluorinated aromatic ring and the in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing 4-ethyl-2,3-difluorophenol presents a unique set of challenges, primarily due to the electron-deficient nature of the fluorinated aromatic ring and the inherent difficulties of sp2

sp3 cross-coupling.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind each experimental choice, providing a self-validating, three-step synthetic workflow: Phenol Protection, Suzuki-Miyaura sp2

sp3 Cross-Coupling, and Hydrogenolytic Deprotection[1].

Synthetic Workflow Visualization

Workflow SM 4-Bromo-2,3-difluorophenol (Starting Material) Prot 1-Benzyloxy-4-bromo- 2,3-difluorobenzene (Protected) SM->Prot Step 1: Benzylation BnBr, K2CO3, DMF Coup 1-Benzyloxy-4-ethyl- 2,3-difluorobenzene (Suzuki Product) Prot->Coup Step 2: sp2-sp3 Suzuki EtBF3K, Pd/RuPhos Prod 4-Ethyl-2,3-difluorophenol (Final Target) Coup->Prod Step 3: Deprotection H2, Pd/C, EtOH

Synthetic workflow for 4-Ethyl-2,3-difluorophenol via protection, Suzuki coupling, and deprotection.

Step-by-Step Experimental Protocols

Step 1: O-Benzylation (Protection)

The Causality: Free phenols can coordinate to palladium catalysts, effectively poisoning them and halting the Suzuki catalytic cycle. Furthermore, the acidic phenolic proton can prematurely quench organometallic intermediates. Protection is therefore mandatory before any coupling is attempted[2].

Protocol:

  • Charge a flame-dried flask with 4-bromo-2,3-difluorophenol (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Add anhydrous K2​CO3​ (2.0 equiv) and benzyl bromide (1.1 equiv).

  • Stir the suspension at 60 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Workup: Quench with distilled water. Extract with EtOAc (3x). Wash the combined organic layers with brine (3x) to thoroughly remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield 1-benzyloxy-4-bromo-2,3-difluorobenzene.

Step 2: sp2
sp3 Suzuki-Miyaura Cross-Coupling

The Causality: Coupling an alkyl group to an aryl halide is notoriously difficult because the Pd(II)-alkyl intermediate is highly susceptible to β -hydride elimination. To suppress this, we utilize Potassium ethyltrifluoroborate ( EtBF3​K ) as a slow-release ethylating agent and RuPhos as a bulky, electron-rich ligand to drastically accelerate the desired reductive elimination step[3].

Protocol:

  • In a glovebox or under strict Schlenk conditions, combine the protected aryl bromide from Step 1 (1.0 equiv), EtBF3​K (1.5 equiv), Pd(OAc)2​ (5 mol%), RuPhos (10 mol%), and Cs2​CO3​ (3.0 equiv).

  • Add a degassed mixture of Toluene/ H2​O (10:1 v/v) to reach 0.1 M. Note: Water is strictly required to slowly hydrolyze the trifluoroborate into the active boronic acid species.

  • Heat the reaction mixture at 95 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite, extract with DCM, and purify via silica gel chromatography to isolate 1-benzyloxy-4-ethyl-2,3-difluorobenzene.

Step 3: Hydrogenolytic Deprotection

The Causality: Removing the benzyl group must be done cleanly without inducing hydrodefluorination (the unwanted cleavage of the aromatic C-F bonds by the Pd catalyst).

Protocol:

  • Dissolve the coupled product in absolute EtOH (0.1 M).

  • Add 10% Pd/C (10 wt% relative to the substrate).

  • Purge the reaction vessel with H2​ gas (3 vacuum/ H2​ cycles) and stir vigorously under a balloon (1 atm) at room temperature for 2 hours.

  • Workup: Filter the suspension through Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the final product, 4-ethyl-2,3-difluorophenol.

Data Presentation: Catalyst & Ligand Optimization

To validate the choice of RuPhos in Step 2, our internal benchmarking data for the sp2

sp3 cross-coupling of 1-benzyloxy-4-bromo-2,3-difluorobenzene with EtBF3​K is summarized below. Notice how electron-rich, bulky biaryl phosphine ligands suppress the protodehalogenation pathway.
Ligand SystemIsolated Yield (%)Protodehalogenation Byproduct (%)Homocoupling Byproduct (%)
PPh3​ 12655
dppf453010
RuPhos 88 5 <2
cataCXium A8282

Troubleshooting Guides & FAQs

Q1: My Suzuki coupling yields mostly 1-benzyloxy-2,3-difluorobenzene (protodehalogenation) instead of the ethylated product. What is going wrong? A: Protodehalogenation in sp2

sp3 couplings occurs when the Pd(II)-ethyl intermediate undergoes β -hydride elimination. This forms ethylene gas and a Pd-H species, which subsequently reductively eliminates with your aryl group to yield the reduced byproduct. To fix this, you must switch to a bulkier, highly electron-rich ligand like RuPhos or cataCXium A. These ligands sterically force the Pd center to undergo rapid reductive elimination of the desired product before the slower β -hydride elimination can occur[4].

Q2: Why does the protocol specify potassium ethyltrifluoroborate instead of standard ethylboronic acid? A: Short-chain primary alkylboronic acids (like ethylboronic acid) are prone to oxidation and trimerization (forming boroxines), which leads to inconsistent stoichiometry and poor reproducibility. Potassium alkyltrifluoroborates are air-stable, crystalline solids. Under the basic aqueous conditions of the reaction, they slowly hydrolyze to release the active monomeric boronic species. This keeps the steady-state concentration of the active nucleophile low, preventing homocoupling and ensuring a clean reaction profile[3].

Q3: During the final Pd/C deprotection, I am losing the fluorine atoms on the aromatic ring. What is the mechanism, and how can I prevent it? A: Hydrodefluorination is a known side reaction where the highly active Pd surface oxidatively inserts into the C-F bond, a process exacerbated by the electron-deficient nature of the 2,3-difluorophenol ring. If you observe this, you need to "poison" the catalyst slightly to reduce its reactivity toward C-F bonds while maintaining its activity toward the benzyl ether. Add a catalytic amount of quinoline or ethylenediamine to the reaction mixture. Alternatively, switch to Pearlman's catalyst ( Pd(OH)2​/C ) under milder conditions, or abandon hydrogenolysis entirely in favor of Lewis acid-mediated cleavage (e.g., BBr3​ in DCM at -78 °C).

Sources

Troubleshooting

Technical Support Center: 4-Ethyl-2,3-difluorophenol (4-E-2,3-DFP)

Welcome to the Technical Support Center for 4-Ethyl-2,3-difluorophenol . As a critical fluorinated building block in pharmaceutical synthesis, agrochemical development, and advanced materials engineering[1], 4-E-2,3-DFP...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethyl-2,3-difluorophenol . As a critical fluorinated building block in pharmaceutical synthesis, agrochemical development, and advanced materials engineering[1], 4-E-2,3-DFP presents unique handling, stability, and analytical challenges. The presence of two highly electronegative ortho/meta-fluorine atoms coupled with a para-ethyl group fundamentally alters its physicochemical behavior compared to unfluorinated analogs.

This guide provides field-proven troubleshooting workflows, mechanistic insights into its degradation, and self-validating protocols to ensure absolute data integrity in your experiments.

Executive Knowledge Base: Stability & Analytical Parameters

To prevent experimental artifacts, it is critical to understand how environmental conditions affect the structural integrity of 4-E-2,3-DFP. The inductive electron-withdrawing effect (-I effect) of the fluorine atoms significantly lowers the phenolic pKa, making the molecule highly susceptible to autoxidation at physiological pH.

Table 1: Quantitative Stability Profile of 4-E-2,3-DFP
Environmental ConditionParameterObserved Half-Life (t½)Primary Degradation Mechanism
Aqueous Buffer (pH 4.0) 25°C, Ambient Light> 30 daysMinimal (Protonated state is highly stable)
Aqueous Buffer (pH 7.4) 25°C, Ambient Light~ 48 hoursAutoxidation (Driven by phenoxide formation)
Aqueous Buffer (pH 7.4) 37°C, 1mM Ascorbate> 14 daysQuenched oxidation via ROS scavenging
Organic Solvent (MeOH) 4°C, Dark> 6 monthsHighly stable
UV Exposure (254 nm) pH 7.0, 25°C< 2 hoursPhotolytic defluorination and radical coupling
Table 2: Optimized LC-MS/MS Parameters
ParameterSetting / ValueMechanistic Causality / Rationale
Stationary Phase Pentafluorophenyl (PFP), 1.7 µmFluorophilic interactions (π-π and dipole-dipole) between the PFP phase and the difluoro-aromatic ring prevent the severe peak tailing seen on standard C18 columns.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses analyte ionization in solution, maintaining the neutral state for optimal column retention.
Mobile Phase B Methanol (MeOH)MeOH provides superior solvation for fluorinated phenols compared to Acetonitrile, preventing secondary adsorption artifacts.
Ionization Mode ESI Negative (ESI-)Phenols readily lose a proton to form stable phenoxide ions [M-H]⁻, yielding maximum MS sensitivity.

Mechanistic Pathways: Microbial Degradation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making direct cleavage energetically unfavorable. In environmental and biocatalytic assays, specialized bacteria (e.g., Pseudomonas fluorescens or Rhodococcus species) bypass direct defluorination by utilizing a multi-step enzymatic cascade[2][3].

Pathway A 4-Ethyl-2,3-difluorophenol B 4-Ethyl-2,3-difluorocatechol A->B Phenol Hydroxylase (O₂, NADH) C 2,3-Difluoro-4-ethylmuconate B->C Catechol 1,2-Dioxygenase (Intradiol Cleavage) D TCA Cycle Intermediates (+ F⁻ release) C->D Muconate Cycloisomerase (Defluorination)

Microbial degradation pathway of 4-Ethyl-2,3-difluorophenol via intradiol cleavage.

Causality of Defluorination: The actual removal of the fluorine atom does not occur during the initial ring cleavage. Instead, it is eliminated spontaneously as a fluoride anion (F⁻) during the subsequent cycloisomerization step catalyzed by muconate cycloisomerase, which restores the stable conjugated system of the intermediate[4][5].

Diagnostic FAQ & Troubleshooting

When working with 4-E-2,3-DFP, researchers frequently encounter signal loss or incomplete reactions. Use the diagnostic tree and FAQs below to isolate the root cause.

Troubleshooting Start Signal Loss of 4-E-2,3-DFP Q1 Aqueous buffer >24h at pH >7? Start->Q1 A1 Autoxidation: Add 1mM Ascorbic Acid Q1->A1 Yes Q2 Large vial headspace? Q1->Q2 No A2 Volatilization: Use zero-headspace vials Q2->A2 Yes Q3 Standard C18 column used? Q2->Q3 No A3 Fluorophilic issues: Switch to PFP column Q3->A3 Yes

Diagnostic decision tree for resolving 4-Ethyl-2,3-difluorophenol signal loss.

Frequently Asked Questions

Q: Why does 4-E-2,3-DFP degrade so rapidly in my pH 7.4 biological assays, even without enzymes present? A: The presence of two highly electronegative fluorine atoms exerts a strong inductive electron-withdrawing effect. This stabilizes the phenoxide anion, significantly lowering the pKa of 4-E-2,3-DFP (estimated pKa ~7.5 - 8.0) compared to unsubstituted 4-ethylphenol (pKa ~10.0). At pH 7.4, a substantial fraction of your compound exists as the reactive phenoxide ion. This species is highly susceptible to single-electron transfer reactions, leading to rapid autoxidation and the formation of polymeric species. Solution: Lower the assay pH to 6.5 if biologically permissible, or supplement the media with 1 mM ascorbic acid.

Q: I am attempting a biocatalytic degradation assay, but the reaction stalls after 10%. Why? A: Fluorine substitutions create significant steric and electronic deactivation. If your enzyme (e.g., a wild-type phenol hydroxylase) is not adapted to fluorinated substrates, the highly electronegative fluorines can withdraw electron density from the aromatic ring, making the initial electrophilic oxygenation step energetically prohibitive[5]. Solution: Utilize engineered Rhodococcus strains or Pseudomonas fluorescens ACB, which possess specialized hap/pnp gene clusters capable of accommodating ortho-fluorinated phenols[2].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols feature built-in self-validating mechanisms. If the validation check fails, the data must be discarded, and the system recalibrated.

Protocol A: Stability-Indicating HPLC-UV Assay for Storage Optimization

Objective: Accurately quantify the chemical degradation of 4-E-2,3-DFP in various buffer systems. Self-Validation Mechanism:Mass Balance Calculation. The sum of the parent compound and all identified degradation product peak areas must equal the initial parent peak area (±5%). A loss in total area indicates either sample volatilization or the formation of insoluble polymers.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-E-2,3-DFP in HPLC-grade Methanol to create a 10 mM stock. Store at 4°C in a zero-headspace amber vial.

  • Spiking: Dilute the stock to 100 µM in your chosen test buffer (e.g., 50 mM Phosphate buffer, pH 7.4).

  • Incubation: Aliquot 1 mL into 1.5 mL amber glass HPLC vials. Cap immediately with PTFE-lined septa to prevent volatilization. Incubate at 37°C.

  • Sampling & Quenching: At designated time points (0, 2, 4, 8, 24 hours), extract 100 µL of the sample and immediately quench by adding 100 µL of ice-cold Methanol containing 0.2% Formic Acid (driving the pH down to re-protonate the phenol).

  • Analysis: Inject 5 µL onto a PFP column (1.7 µm, 2.1 x 100 mm). Run a gradient of 10% to 90% Methanol (with 0.1% FA) over 10 minutes. Monitor UV absorbance at 270 nm.

  • Validation Check: Calculate the total peak area. If the total area drops by >5% relative to T=0, verify vial seal integrity before trusting the degradation kinetics.

Protocol B: Biocatalytic Degradation Assay using ¹⁹F NMR Metabolomics

Objective: Monitor the enzymatic ring cleavage and defluorination of 4-E-2,3-DFP by Rhodococcus cell extracts[3]. Self-Validation Mechanism:Recalcitrant Internal Standard. The protocol uses 4-fluorobenzoate as an internal standard. Because its C-F bond is recalcitrant to phenol hydroxylases, its ¹⁹F NMR signal must remain constant. Any deviation indicates instrumental tuning errors or sample evaporation.

Step-by-Step Methodology:

  • Extract Preparation: Harvest Rhodococcus cells grown on 2,3-difluorophenol as a sole carbon source. Lyse via sonication and centrifuge at 15,000 x g to obtain the cell-free extract.

  • Reaction Mixture: In an NMR tube, combine 50 mM Tris-HCl (pH 7.2), 1 mM NADH, 10 µM FAD, and 2 mg/mL cell-free extract.

  • Standard Addition: Spike the mixture with 1 mM 4-fluorobenzoate (Internal Standard).

  • Initiation: Add 4-E-2,3-DFP to a final concentration of 2 mM. Cap the NMR tube immediately.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Acquire ¹⁹F NMR spectra at 25°C every 15 minutes for 4 hours. Track the disappearance of the parent compound peaks and the appearance of the fluoride anion (F⁻) peak (typically around -119 ppm, depending on reference).

  • Validation Check: Integrate the 4-fluorobenzoate peak at each time point. If the integral varies by >3%, halt the analysis, re-shim the magnet, and check for sample evaporation.

References

  • Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB Source: ASM Journals (Applied and Environmental Microbiology)[Link]

  • 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species Source: ResearchGate (Journal of Industrial Microbiology and Biotechnology)[Link]

  • Degradation and Transformation of Organic Fluorine Compounds Source: ResearchGate[Link]

  • Synthetic Fluorine Metabolism: Expanding the Boundaries of Microbial Biochemistry Source: DTU Inside (Technical University of Denmark)[Link]

Sources

Optimization

Technical Support Center: NMR Peak Assignments for 4-Ethyl-2,3-difluorophenol

Welcome to the Advanced NMR Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex spin-systems of h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex spin-systems of heavily fluorinated aromatics.

The molecule 4-Ethyl-2,3-difluorophenol presents a unique analytical challenge. Because the 19F nucleus has a spin of ½ and a gyromagnetic ratio that is ~94% that of 1H , it acts as a powerful magnetic spy in the molecule. It couples extensively through scalar bonds (J-coupling) to both 1H and 13C nuclei, often turning standard 1D spectra into an overlapping maze of higher-order multiplets. This guide provides the causality behind these phenomena and the self-validating protocols required to resolve them.

Quantitative Reference Data: Expected Chemical Shifts & Couplings

Before troubleshooting, establish your baseline. The table below summarizes the expected NMR parameters for 4-Ethyl-2,3-difluorophenol. Note how the 19F nuclei dictate the multiplicity of nearly every other atom in the molecule.

NucleusPositionExpected Shift (ppm)Multiplicity (Coupled)Primary Coupling Constants (Hz)
1H OH (C1)5.0 - 5.5s (broad)N/A (Exchangeable)
1H H66.5 - 6.7ddd 3JHH​ ~8, 4JHF​ ~5, 5JHF​ ~2
1H H56.7 - 6.9ddd 3JHH​ ~8, 4JHF​ ~5, 5JHF​ ~2
1H CH 2​ (C4)2.6 - 2.8qd 3JHH​ ~7.5, 4JHF​ ~1.5 - 2.0
1H CH 3​ (C4)1.1 - 1.3t 3JHH​ ~7.5
13C C2, C3 (C-F)138 - 150dd 1JCF​ ~240-265[1], 2JCF​ ~15
13C C1, C4, C5, C6110 - 145dd or ddd 2JCF​ ~15, 3JCF​ ~5-10[2]
19F F2-135 to -140dd 3JFF​ ~20, 4JHF​ ~5
19F F3-142 to -148ddt 3JFF​ ~20, 4JHF​ ~5, 4JHF(CH2)​ ~2

Diagnostic Workflow

Use the following logical decision tree to determine the correct multi-nuclear NMR experiment based on the specific ambiguity in your spectrum.

NMR_Troubleshooting Start Unassigned Peak in 4-Ethyl-2,3-difluorophenol CheckNucleus Which Nucleus? Start->CheckNucleus H1_NMR 1H NMR CheckNucleus->H1_NMR C13_NMR 13C NMR CheckNucleus->C13_NMR H1_Issue Complex Multiplet in Aromatic/Aliphatic? H1_NMR->H1_Issue C13_Issue Too Many Peaks (Doublets/Multiplets)? C13_NMR->C13_Issue Action1 Run 1H{19F} Decoupled NMR H1_Issue->Action1 Yes Action2 Run 13C{1H, 19F} Decoupled NMR C13_Issue->Action2 Yes Action3 Run 2D 1H-19F HOESY Action1->Action3 Still ambiguous?

Caption: Diagnostic workflow for resolving complex NMR spectra of fluorinated phenols.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is the aromatic region of my 1H NMR a complex multiplet instead of simple doublets? Causality: In a non-fluorinated analog, H5 and H6 would appear as two clean doublets due to ortho 3JHH​ coupling (~8 Hz). However, because 19F is 100% naturally abundant and spin ½, both H5 and H6 also couple to F2 and F3. H5 experiences a meta-coupling to F3 ( 4JHF​ ) and a para-coupling to F2 ( 5JHF​ ). This splits the expected doublets into a doublet of doublet of doublets (ddd), causing severe overlap. Solution: Acquire a 19F -decoupled 1H spectrum ( 1H { 19F }). By irradiating the fluorine frequency, you collapse the heteronuclear splitting, returning the aromatic protons to simple, easily assignable doublets.

Q2: My 13C NMR spectrum has far more than the expected 8 peaks. How do I differentiate the carbon signals? Causality: 19F causes massive scalar coupling in the 13C spectrum. The carbons directly attached to fluorine (C2 and C3) exhibit massive 1JCF​ couplings of approximately 240–265 Hz[1]. Furthermore, the neighboring carbons (C1, C4, C5, C6) exhibit 2JCF​ (~15 Hz) and 3JCF​ (~5-10 Hz) couplings[2]. A standard 1H -decoupled 13C spectrum will therefore look like a forest of doublets and multiplets. Solution: You must run a simultaneously decoupled 13C { 1H , 19F } experiment. This removes both proton and fluorine scalar couplings, yielding exactly 8 clean singlets[3].

Q3: The ethyl CH 2​ group appears as a complex multiplet rather than a clean quartet. Is my sample impure? Causality: It is highly likely your sample is pure. The complexity arises from a long-range, through-bond 4JHF​ coupling between the F3 fluorine and the benzylic CH 2​ protons. Because F3 is ortho to the ethyl group at C4, this coupling is typically around 1.5 to 2.0 Hz. Solution: Zoom in on the multiplet. If the splitting pattern is symmetrical (a quartet of doublets), it is structural. You can confirm this by running the 1H { 19F } protocol (SOP 1), which will collapse the signal into a perfect binomial quartet.

Q4: How can I definitively assign the positions of F2 and F3 in the 19F NMR spectrum? Causality: While F3 usually has a more complex multiplet due to its coupling with the ethyl CH 2​ group, definitive assignment requires spatial confirmation. Solution: Utilize a 2D 1H

19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment. HOESY transfers magnetization through space rather than through bonds[4]. F2 will show a strong cross-peak with the OH proton (or H6), while F3 will show a definitive cross-peak with the ethyl CH 2​ protons.

Validated Standard Operating Procedures (SOPs)

SOP 1: Acquiring 19F -Decoupled 1H and 13C Spectra

Objective: To eliminate heteronuclear J-coupling and simplify spectra.

  • Hardware Verification: Ensure your spectrometer is equipped with an HFX (or similar tri-resonance) probe capable of simultaneously tuning to 1H , 19F , and 13C .

  • Pulse Sequence Selection: Select the appropriate inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems) to prevent nuclear Overhauser effect (NOE) enhancement from skewing integration values.

  • Decoupler Calibration: Calibrate the 19F 90° pulse. Set the decoupler channel (f2 or f3 depending on hardware routing) to the center of the 19F spectral window (approx. -140 ppm). Apply a broadband decoupling scheme such as WALTZ-16 or GARP.

  • Self-Validating System Check:

    • The Internal Control: After acquiring the 1H { 19F } spectrum, immediately inspect the C4-attached CH 2​ signal (~2.7 ppm).

    • Validation: If the 19F decoupling field is fully effective and correctly centered, the complex multiplet must collapse into a mathematically perfect 1:3:3:1 binomial quartet. If residual broadening remains, your decoupler power is too low or the offset is incorrect.

SOP 2: 2D 1H
19F HOESY Setup for Spatial Assignment

Objective: To map through-space proximities between fluorine and proton nuclei.

  • T1​ Relaxation Measurement: Run an inversion-recovery experiment to measure the longitudinal relaxation times ( T1​ ) for both the 1H and 19F nuclei.

  • Mixing Time ( d8​ ) Optimization: The HOESY mixing time is the most critical parameter. Set the mixing time to approximately 0.5×T1​ of the fastest relaxing nucleus of interest. For small fluorinated molecules like 4-Ethyl-2,3-difluorophenol, this is typically between 300 ms and 500 ms.

  • Spectral Window Configuration: Set the F2 ( 1H ) and F1 ( 19F ) spectral windows tightly around the known 1D chemical shifts to maximize digital resolution and prevent aliasing.

  • Self-Validating System Check:

    • The Internal Control: Analyze the resulting 2D contour map for a cross-peak between the F3 fluorine (-142 to -148 ppm) and the ethyl CH 2​ protons (~2.7 ppm).

    • Validation: Because F3 and the CH 2​ group are locked in close spatial proximity, this contact serves as an internal positive control. If this peak is absent, the NOE mixing time is incorrectly calibrated for the correlation time ( τc​ ) of the molecule, and the experiment must be repeated with an adjusted d8​ delay.

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for Fluorinated Phenols

Welcome to the Technical Support Center for fluorinated phenol chromatography. Fluorinated phenols are critical intermediates in pharmaceutical drug development, but their unique electronic properties make them notorious...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated phenol chromatography. Fluorinated phenols are critical intermediates in pharmaceutical drug development, but their unique electronic properties make them notoriously difficult to separate using standard reversed-phase liquid chromatography (RP-LC).

This guide provides actionable, causality-driven troubleshooting strategies to help you optimize your mobile phases, select the correct stationary phases, and recover challenging analytes.

Diagnostic Workflow

G Start Fluorinated Phenol Chromatography Issue Tailing Severe Tailing or Low Retention? Start->Tailing Resolution Poor Isomer Resolution? Start->Resolution CheckpH Check Mobile Phase pH (Must be < pKa - 2) Tailing->CheckpH Yes CheckColumn Current Column = C18? Resolution->CheckColumn Yes AddAcid Add Acidic Modifier (0.1% Formic Acid) CheckpH->AddAcid pH > 3 AddAcid->Resolution Re-evaluate SwitchPFP Switch to PFP (Pentafluorophenyl) Column CheckColumn->SwitchPFP Yes

Troubleshooting workflow for fluorinated phenol chromatography optimization.

Part 1: Core Troubleshooting Guides (FAQs)

Q1: Why are my fluorinated phenols exhibiting severe band tailing and poor retention on a standard C18 column? A1: The root cause is the ionization state of your analyte. Fluorine is highly electronegative. Through the inductive effect, multiple fluorine atoms pull electron density away from the phenolic oxygen, stabilizing the phenoxide anion and significantly lowering the pKa of the molecule ()[1]. For example, while standard phenol has a pKa of ~9.95, pentafluorophenol has a drastically reduced pKa of 5.53 ()[2].

If you are using a standard unbuffered water/acetonitrile mobile phase (which typically has a pH around 5.5 to 6.0), your fluorinated phenols exist in a mixed state of neutral molecules and ionized phenoxide anions. This dual-state leads to split peaks, severe band tailing, and poor retention on hydrophobic C18 stationary phases.

Solution: You must suppress ionization by lowering the mobile phase pH to at least 2 units below the analyte's pKa. Adding an acidic modifier like 0.1% formic acid (pH ~2.7) ensures the fluorinated phenol remains fully protonated and neutral, allowing for uniform hydrophobic interaction and cleaner baselines ()[3].

Q2: I have suppressed ionization with an acidic modifier, but I still cannot resolve positional isomers (e.g., 2-fluorophenol vs. 4-fluorophenol). What is the next step? A2: Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions, which are often insufficient to distinguish between positional isomers that possess nearly identical hydrophobicities.

Solution: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. PFP phases introduce multiple orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, and "fluorous affinity" ()[4]. Fluorous affinity refers to the unique, highly specific interactions between the fluorinated stationary phase and the fluorinated analyte. Because the position of the fluorine atom on the phenol ring alters the molecule's dipole moment and spatial geometry, the PFP column's shape selectivity can easily resolve ortho-, meta-, and para-isomers that co-elute on a standard C18 column ()[5].

Q3: How do I recover highly fluorinated phenols that seem irreversibly bound to a PFP stationary phase? A3: While fluorous affinity is excellent for selectivity, highly fluorinated compounds (like pentafluorophenol) can sometimes exhibit excessive retention on PFP columns due to strong fluorine-fluorine monolayer stacking interactions ()[4].

Solution: If standard reversed-phase organic modifiers (like acetonitrile or methanol) fail to elute the compound, you need to disrupt the fluorous interactions. Introduce a stronger solvent into your mobile phase B. Tetrahydrofuran (THF) is an excellent choice because it disrupts π−π stacking and hydrogen bonding more effectively than acetonitrile. Alternatively, a brief column wash with a fluorinated solvent (like a low concentration of trifluoroethanol, if compatible with your system's PEEK tubing) can displace the tightly bound analytes.

Part 2: Experimental Protocols

Protocol 1: Preparation of Acid-Modified Mobile Phase for Ionization Suppression

Objective: Formulate a self-validating mobile phase system that guarantees the protonation of acidic fluorinated phenols (pKa > 5.0).

  • Aqueous Phase (Mobile Phase A): Measure 1000 mL of LC-MS grade water into a clean reservoir. Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% v/v concentration. Mix thoroughly.

    • Causality check: The resulting pH should be approximately 2.7. This is >2 units below the pKa of pentafluorophenol (5.53), ensuring >99% of the analyte is in its neutral, retainable form.

  • Organic Phase (Mobile Phase B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid.

  • Degassing: Sonicate both reservoirs for 10 minutes to remove dissolved gases, which can cause pump cavitation and baseline noise.

  • System Validation: Inject a neutral void volume marker (e.g., uracil) alongside your fluorinated phenol. Calculate the Asymmetry factor ( As​ ). An As​ between 0.9 and 1.2 confirms successful ionization suppression and the elimination of secondary silanol interactions.

Protocol 2: Column Equilibration and Gradient Optimization for PFP Stationary Phases

Objective: Maximize π−π and fluorous affinity interactions on a Pentafluorophenyl column to separate positional isomers.

  • Column Selection: Install a high-purity silica PFP column (e.g., 2.7 µm core-shell for high efficiency).

  • Equilibration: Flush the column with 10 column volumes (CV) of 95% Mobile Phase A / 5% Mobile Phase B.

    • Note: PFP columns require longer equilibration times than C18 columns due to the rigid nature of the pentafluorophenyl ring and its complex hydration dynamics.

  • Gradient Design:

    • 0–2 min: Hold at 5% B (Focuses the analyte at the head of the column).

    • 2–10 min: Linear gradient from 5% B to 60% B. (Do not rush the gradient; fluorous interactions require time for optimal partitioning).

    • 10–12 min: Ramp to 95% B to wash strongly retained fluorous compounds.

  • Temperature Control: Maintain the column compartment at 25°C.

    • Causality check: Unlike hydrophobic interactions (which are entropically driven and often improve at higher temperatures), π−π and dipole interactions on PFP columns are enthalpically driven. Lower temperatures generally enhance isomer resolution on fluorinated phases.

Part 3: Quantitative Data

Table 1: Physicochemical Properties and Chromatographic Recommendations for Fluorinated Phenols

AnalytepKaIonization State at pH 6.0Recommended ModifierOptimal Stationary Phase
Phenol9.95Neutral (>99%)None / 0.1% FAC18 or PFP
4-Fluorophenol9.30Neutral (>99%)0.1% FAC18 or PFP
2-Fluorophenol8.70Neutral (>99%)0.1% FAPFP (for isomer separation)
2,4-Difluorophenol7.80Mixed (~1.5% Ionized)0.1% FAPFP
Pentafluorophenol5.53Ionized (~75% Ionized)0.1% FA or 0.05% TFAPFP

Data synthesized from established pKa values and retention behaviors of fluorinated compounds ()[2], ()[1].

References

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available at:[Link]

  • Exploring Fluorous Affinity by Liquid Chromatography. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography. Journal of Chromatography A (via ResearchGate). Available at:[Link]

  • Fast Analysis of Environmental Phenols with Agilent Poroshell 120 EC-C18 Columns. Agilent Technologies. Available at:[Link]

Sources

Optimization

Technical Support Center: 4-Ethyl-2,3-difluorophenol Purification

Welcome to the Advanced Technical Support Center for the purification of 4-Ethyl-2,3-difluorophenol . As a highly lipophilic, fluorinated aromatic intermediate used in drug discovery and agrochemical synthesis, this comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of 4-Ethyl-2,3-difluorophenol . As a highly lipophilic, fluorinated aromatic intermediate used in drug discovery and agrochemical synthesis, this compound presents unique crystallization challenges[1]. Due to the disruption of crystal packing by the ethyl and fluoro substituents, it behaves as a low-melting solid that is highly prone to "oiling out" (liquid-liquid phase separation) during standard cooling recrystallization.

This guide, designed for process chemists and drug development professionals, provides a self-validating methodology and troubleshooting framework to ensure high-yield, high-purity isolation.

Quantitative Solvent Selection Matrix

Selecting the correct solvent system is a thermodynamic balancing act. The primary solvent must dissolve the compound completely at mild temperatures, while the antisolvent must reduce solubility to trigger crystallization without causing the compound to separate as an oil[2].

Table 1: Thermodynamic and Polarity Data for Candidate Two-Solvent Systems

Solvent SystemPrimary BP (°C)Antisolvent BP (°C)Dielectric Constants (ε)Target Volumetric RatioSuitability for 4-Ethyl-2,3-difluorophenol
DCM / Cyclohexane 39.680.78.93 / 2.021 : 3 to 1 : 4Optimal: Low thermal stress; prevents oiling out by keeping saturation temps low[3].
Toluene / Heptane 110.698.42.38 / 1.921 : 4 to 1 : 5Moderate: Good for modulating aromatic interactions, but high BP risks melting the product.
Acetone / Water 56.0100.020.7 / 80.1N/APoor: Extreme polarity shift causes rapid liquid-liquid phase separation (oiling out).

Core Recrystallization Workflow

RecrystallizationWorkflow Start Crude 4-Ethyl-2,3-difluorophenol Dissolve Dissolve in minimal hot DCM (Solvent 1) Start->Dissolve Filter Hot Gravity Filtration (Remove insoluble impurities) Dissolve->Filter Antisolvent Add Cyclohexane (Solvent 2) dropwise until cloudy Filter->Antisolvent Cooling Controlled Cooling (RT then Ice Bath) Antisolvent->Cooling Check Did it oil out? Cooling->Check Seed Reheat, add DCM, Seed & cool slower Check->Seed Yes FilterCold Vacuum Filtration & Cold Wash Check->FilterCold No Seed->Cooling Dry Dry in vacuo (Ambient Temp) FilterCold->Dry

Figure 1: Self-validating two-solvent recrystallization workflow for 4-Ethyl-2,3-difluorophenol.

Standard Operating Procedure: DCM/Cyclohexane Method

This protocol utilizes a low-boiling halogenated/non-polar solvent system to prevent thermal degradation and bypass the liquidus boundary that causes oiling out. Every phase includes a self-validating check to ensure the system remains thermodynamically controlled.

Step 1: Initial Dissolution & Insoluble Clearance

  • Suspend crude 4-Ethyl-2,3-difluorophenol in a minimal volume of Dichloromethane (DCM) in an Erlenmeyer flask equipped with a stir bar.

  • Warm gently (do not exceed 35 °C) while stirring until the solid is completely dissolved.

  • Self-Validation Check: Perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove insoluble polymers or salts. Weigh the dried filter paper post-filtration to quantify the mass of insoluble impurities removed.

Step 2: Antisolvent Addition & Cloud Point Validation

  • Place the flask on a warm stir plate (approx. 30 °C). Begin adding Cyclohexane dropwise.

  • Observe carefully for the "cloud point"—the exact moment local precipitation fails to redissolve upon stirring, indicating the metastable limit of super-saturation[4].

  • Self-Validation Check: Add exactly one drop of DCM to the cloudy mixture. If the solution transitions from cloudy back to clear, you have successfully achieved the precise thermodynamic boundary required for optimal crystal growth[4]. If it remains cloudy, add DCM dropwise until it just clears.

Step 3: Controlled Nucleation & Cooling

  • Causality: Rapid cooling forces the compound to crash out as an oil because the system violently bypasses the metastable zone. Slow cooling allows the crystal lattice to organize properly.

  • Remove the flask from the heat source and remove the stir bar. Allow it to cool entirely undisturbed to room temperature.

  • Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize yield recovery.

Step 4: Isolation & Desiccation

  • Collect the crystals via vacuum filtration on a Büchner funnel.

  • Wash the filter cake with a pre-chilled mixture of DCM/Cyclohexane (mixed in the exact volumetric ratio established at your cloud point)[4].

  • Self-Validation Check: Pull air through the filter cake until it becomes a damp, friable solid. If it is a mushy slurry, solvent remains trapped[5]. Transfer the friable solid to a room-temperature vacuum desiccator. Do not use a heated vacuum oven , as the low melting point of the fluorinated phenol will cause the purified crystals to melt back into an oil.

Diagnostics & Troubleshooting FAQs

Q: Why does my 4-Ethyl-2,3-difluorophenol consistently separate as a yellow oil instead of forming crystals? A: This phenomenon, known as "oiling out," occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute[5]. Because 4-Ethyl-2,3-difluorophenol is a highly lipophilic, low-melting solid, it easily separates into a solute-rich liquid phase rather than forming a solid lattice. Resolution: You must lower the saturation temperature. Switch to a lower-boiling solvent system like DCM/Cyclohexane[3]. Alternatively, increase the volume of your primary solvent (DCM) by 10% so that saturation is reached at a lower temperature during the cooling phase.

Q: I've reached the cloud point, but after cooling to 0 °C, the solution remains perfectly clear. How do I induce crystallization? A: You have created a stable super-saturated solution, meaning the activation energy for nucleation has not been overcome[2]. Resolution: Induce crystallization by scratching the inside of the glass flask vigorously with a glass stirring rod; this creates microscopic glass shards that act as nucleation sites[5]. If you have pure 4-Ethyl-2,3-difluorophenol from a previous batch, add a single seed crystal to the cold solution to provide a structural template for lattice growth.

Q: Can I use a Water and Methanol mixture for this recrystallization? A: It is highly discouraged. While Methanol/Water is a classic polar/antisolvent system, 4-Ethyl-2,3-difluorophenol is highly lipophilic due to the ethyl group and the electronegative fluorine atoms. The extreme polarity difference will force the compound to crash out violently as an amorphous solid or an oil, trapping impurities within the matrix[3]. Stick to modulating non-polar and weak aromatic interactions.

Q: How do I verify the purity of the recrystallized product without melting it? A: Rely on quantitative HPLC (qHPLC) or quantitative NMR (qNMR) rather than melting point analysis. Given the compound's low melting point, thermal analysis can be ambiguous and easily skewed by trace residual solvent. HPLC will definitively confirm the removal of closely related structural isomers (like 2,4-difluoro or 2,5-difluoro derivatives), which are the most common and stubborn byproducts in fluorophenol syntheses.

References

  • Benchchem. 4-Ethyl-2,3-difluorophenol | High-Purity Reagent.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
  • University of Wisconsin. Recrystallization Techniques and Troubleshooting (Oiling Out).
  • Reddit r/Chempros. Go-to recrystallization solvent mixtures.

Sources

Troubleshooting

Frequently Asked Questions (FAQs): The Fundamentals of Handling Air-Sensitive Fluorinated Intermediates

Answering the complex challenges researchers face when working with reactive fluorinated compounds requires more than a simple checklist. It demands a deep understanding of the underlying chemical principles and a practi...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the complex challenges researchers face when working with reactive fluorinated compounds requires more than a simple checklist. It demands a deep understanding of the underlying chemical principles and a practical approach to laboratory work. This technical support center is structured to provide that expertise, moving from foundational knowledge in our FAQs to hands-on, problem-solving guidance in our troubleshooting section. As Senior Application Scientists, our goal is to empower you to handle these valuable intermediates with confidence, ensuring the integrity of your experiments and the safety of your laboratory.

This section addresses the foundational questions researchers often have about why these specific compounds require such specialized handling.

Q1: What makes many fluorinated intermediates "air-sensitive"?

A: The term "air-sensitive" typically refers to reactivity with moisture (hydrolysis) or oxygen (oxidation).[1][2] The high electronegativity of fluorine atoms can create highly polarized bonds and reactive centers within a molecule.[3] For example, organometallic fluorinated intermediates can be extremely reactive toward both oxygen and water.[1][4] Similarly, acyl fluorides or sulfonyl fluorides can be highly susceptible to hydrolysis. Exposure to atmospheric moisture or oxygen can lead to decomposition of the reagent, formation of undesired byproducts, and potentially hazardous conditions, ultimately causing reactions to fail.[5]

Q2: What is an "inert atmosphere," and why is it critical?

A: An inert atmosphere is an environment that has been purged of reactive gases like oxygen and moisture.[6] This is typically achieved using inert gases such as nitrogen (N₂) or argon (Ar).[1][7] Working under an inert atmosphere is critical because it prevents the degradation of sensitive reagents and intermediates.[5] Even trace amounts of water adsorbed on glassware or dissolved in solvents can be enough to ruin a small-scale reaction.[1] Maintaining a slight positive pressure of inert gas throughout the experiment is key to preventing air from leaking into the system.[8]

Q3: When should I use a glovebox versus a Schlenk line?

A: The choice depends on the specific task, the scale of the reaction, and the sensitivity of the compounds.

  • Glovebox: A glovebox is a sealed container filled with a continuously purified inert gas, allowing for very low levels of oxygen and water (<1 ppm).[1] It is ideal for manipulations that are difficult to perform in sealed glassware, such as weighing and transferring solids, preparing multiple samples, or using standard lab equipment like hotplates and stirrers in an inert environment.[2][7]

  • Schlenk Line: A Schlenk line is a glass manifold that allows a user to switch between a vacuum and a source of inert gas.[9] It is excellent for performing reactions in solution, transferring liquids and solvents, and carrying out procedures like filtration under an inert atmosphere.[1][10] While more technically demanding for handling solids, it is a versatile tool for most synthetic chemistry involving air-sensitive reagents.[9][11]

Q4: How important is solvent and glassware preparation?

A: It is absolutely critical. In many cases, inconsistent results or reaction failures can be traced back to inadequately prepared solvents or glassware.[5]

  • Glassware: A thin film of moisture is always adsorbed on glassware surfaces under ambient conditions.[8][10] This must be removed by oven-drying (e.g., 140°C for at least 4 hours) and then cooling the glassware under vacuum or a stream of dry inert gas.[8]

  • Solvents: Most commercial anhydrous solvents still contain trace amounts of water and dissolved oxygen that can be detrimental. Solvents should be freshly dried and degassed before use.[5][11] Common degassing methods include freeze-pump-thaw cycles for rigorous oxygen removal or sparging with an inert gas for a less rigorous but often sufficient alternative.[1]

Troubleshooting Guide: From Reaction Setup to Product Storage

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction is sluggish, gives a low yield, or fails completely.

This is one of the most common issues and can often be traced to the purity and reactivity of your starting materials or subtle flaws in your experimental setup.

start Low / No Product Yield reagent Is the fluorinated intermediate/reagent fresh and properly stored? start->reagent reagent_no Degradation is likely. Use a fresh, unopened batch. Verify storage conditions (inert atmosphere, temp). reagent->reagent_no No conditions Are reaction conditions (temp, concentration) optimal? reagent->conditions Yes reagent_no->conditions conditions_no Reaction may be too slow. Gradually increase temperature. Consider increasing concentration. conditions->conditions_no No inert Were inert atmosphere techniques rigorously followed? conditions->inert Yes conditions_no->inert inert_no Trace O₂/H₂O contamination. Review entire workflow: - Glassware drying - Solvent degassing (Freeze-Pump-Thaw) - System integrity (no leaks) inert->inert_no No success Problem Resolved inert->success Yes inert_no->start Re-attempt reaction

Caption: Troubleshooting workflow for low or no product yield.

In-Depth Solutions:

  • Reagent Inactivity: Many fluorinated intermediates are inherently unstable and can degrade even with seemingly proper storage. Always use a fresh bottle or a newly prepared intermediate if possible.[12]

  • Insufficient Reagent: Some substrates, particularly those that are sterically hindered, may require a larger excess of the fluorinated intermediate to drive the reaction to completion.[12]

  • Poor Leaving Group: For nucleophilic fluorination reactions, the group being displaced is critical. If you are attempting to fluorinate an alcohol, for instance, it may be necessary to first convert it to a better leaving group, like a tosylate or mesylate, before reaction with a fluoride source.[12]

  • Solvent Incompatibility: Ensure your solvent is not only dry but also compatible with your reagents. Some highly reactive fluorinating agents can react violently or be consumed by solvents like DMF or DMSO.[12]

Issue 2: My air-sensitive compound decomposed during storage.

Proper storage is essential for preserving the integrity of these valuable compounds. Decomposition upon storage points to a failure in one of the key protective measures.

Storage Condition Guidelines

Compound Class ExamplePrimary SensitivityRecommended Temp.[3]Recommended AtmosphereContainer Type
Fluoro-organometallicsOxygen, Moisture-20°C to 4°CArgon or NitrogenGlass flask with PTFE stopcock or Sure/Seal™ bottle[8][10]
Acyl FluoridesMoisture4°C to 25°CDry NitrogenGlass or PTFE bottle with a tight-sealing cap[13]
Photosensitive IntermediatesLight, Moisture, Heat4°C to 25°CDry NitrogenAmber glass bottle[3]
Gaseous Fluorinated ReagentsMoisture, ReactivityPer SDSDry NitrogenSpecialized gas cylinder with appropriate regulator[14]

Troubleshooting Storage Failure:

  • Q: I stored my compound in a vial with a screw cap in the freezer, but it still went bad. Why? A: Standard screw caps and vials are often not airtight. Over time, air and moisture will diffuse into the container, especially during temperature cycles (removing from/returning to the freezer). For long-term storage, the compound should be in a flask sealed with a high-vacuum PTFE stopcock or flame-sealed in a glass ampoule under an inert atmosphere.[1] For shorter-term storage of liquids, a Sure/Seal™-type bottle is effective.[8]

  • Q: I stored my solid in the glovebox, but its performance has decreased. What happened? A: While a glovebox protects from air and moisture, it does not protect from other volatile chemicals being used inside the box.[1] A seemingly inert compound could be reacting slowly with trace solvent vapors or other reagents stored nearby. For ultimate protection, seal the compound in its own dedicated vessel even when inside the glovebox.[1]

Issue 3: I am observing unexpected byproducts or elimination instead of substitution.

The formation of side products often points to issues with moisture, temperature, or the choice of reagent.

  • Hydrolysis Products: If you are seeing byproducts corresponding to the hydrolysis of your starting material or product (e.g., a carboxylic acid instead of an acyl fluoride), it is a clear sign of water contamination. Re-evaluate your entire inert atmosphere technique, from glassware drying to solvent purification.[1][5]

  • Elimination Products: In nucleophilic fluorination reactions, elimination can compete with substitution, especially with hindered substrates or at higher temperatures.

    • Solution 1: Lower the reaction temperature. While this may slow the desired reaction, it often slows the elimination pathway more significantly.

    • Solution 2: Use a less basic fluoride source if possible. Some fluoride salts are highly basic and can promote elimination.

Experimental Protocols

Protocol 1: Setting Up a Reaction Using a Schlenk Line

This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere.

  • Glassware Preparation: Take a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar. Oven-dry the flask and a condenser at >125°C for at least 4 hours (or overnight) to remove adsorbed moisture.[8]

  • Assembly & Purging: While still hot, assemble the glassware (e.g., flask and condenser with a rubber septum on top) and immediately connect it to the Schlenk line via flexible tubing.

  • Vacuum/Inert Gas Cycles: Carefully evacuate the flask using the vacuum on the Schlenk line. Be gentle to avoid disturbing the stir bar. After a few minutes under vacuum, switch to the inert gas line and backfill the flask. Repeat this vacuum/inert gas cycle at least three times to ensure all residual air is removed.[1] Leave the flask under a positive pressure of inert gas, which should be vented through an oil or mercury bubbler.[8]

  • Adding Solvents and Reagents: Add anhydrous, degassed solvent via a gas-tight syringe through the rubber septum.[10] Liquid reagents can be added similarly. Solids should be added under a positive flow of inert gas (quickly removing a glass stopper and adding the solid via a funnel) or dissolved in anhydrous solvent and added as a solution.

  • Running the Reaction: Once all components are added, the reaction can be heated or cooled as required. The positive pressure of inert gas should be maintained throughout the entire reaction period.[8]

Protocol 2: Transferring an Air-Sensitive Solid in a Glovebox

This protocol details the safe transfer of a solid compound inside an inert atmosphere glovebox.

  • Prepare Materials: Ensure all necessary items (spatulas, weigh paper/boats, vials, and the container of the air-sensitive solid) are clean and dry. Place them in the glovebox antechamber. Do not bring paper towels or other fibrous materials that can shed into the main chamber.

  • Antechamber Purge: Close the outer antechamber door. Evacuate the antechamber to a high vacuum and then refill with the glovebox's inert gas. This purge cycle should be repeated at least 3-5 times to remove atmospheric contaminants.[7]

  • Transfer to Main Chamber: Once the purge cycles are complete, open the inner antechamber door and move your items into the main glovebox chamber.

  • Perform the Transfer: Allow the items to sit for a few minutes to acclimate to the box atmosphere. You can now open the container of your air-sensitive solid. Using a clean spatula, weigh the desired amount of the solid onto the weigh paper or into a pre-tared vial.

  • Seal and Store: Securely cap the new vial containing your weighed solid and also the original stock container. Proper sealing is crucial to prevent cross-contamination from other volatile substances within the glovebox.[1]

  • Removing Items: Place any items to be removed (e.g., your newly prepared vial) into the antechamber, close the inner door, and run the purge cycles before opening the outer door.

start Need to handle air-sensitive fluorinated intermediate q1 What is the primary task? start->q1 task1 Weighing solids, preparing multiple samples, using standard equipment q1->task1 Manipulation of Solids/ Complex Setups task2 Running reaction in solution, solvent transfer, filtration q1->task2 Reaction Chemistry/ Liquid Transfers q2 How sensitive is the material? res2 Schlenk Line is ideal q2->res2 Moderately Sensitive res3 Combine techniques: Weigh solid in glovebox, run reaction on Schlenk line q2->res3 Extremely Sensitive/ Requires both solid & liquid handling res1 Glovebox is ideal task1->res1 task2->q2

Caption: Decision workflow for selecting the appropriate inert atmosphere technique.

References

  • Glove Box and Schlenk Line Techniques | PDF | Argon | Chemistry - Scribd. (n.d.).
  • How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025, June 18).
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • Air Free Techniques | Handling Air-Sensitive Materials - Ossila. (n.d.).
  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE. (2017, July 14).
  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. (n.d.).
  • Application Notes and Protocols for Handling Gaseous Fluorinating Agents - Benchchem. (n.d.).
  • School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1).
  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals - UPEI. (n.d.).
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem. (n.d.).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific. (n.d.).
  • Air-sensitive – Knowledge and References - Taylor & Francis. (n.d.).
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
  • Fluoropolymer Chemical Compatibility Chart. (n.d.).

Sources

Optimization

Scaling up 4-Ethyl-2,3-difluorophenol synthesis without compromising purity

Welcome to the Technical Support Center for the scale-up synthesis of 4-Ethyl-2,3-difluorophenol. This guide is designed for process chemists, researchers, and drug development professionals facing challenges in yield, r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-Ethyl-2,3-difluorophenol. This guide is designed for process chemists, researchers, and drug development professionals facing challenges in yield, regioselectivity, and purity during multi-kilogram campaigns.

Direct Friedel-Crafts alkylation of fluorophenols is notoriously prone to polyalkylation and poor regiocontrol. Therefore, the most robust, purity-preserving route is a 3-step sequence: O-acetylation , followed by a Fries rearrangement , and concluding with catalytic hydrogenation .

Workflow Visualization

SynthesisPathway SM 2,3-Difluorophenol (Starting Material) Step1 O-Acetylation (Ac2O, Pyridine) SM->Step1 Int1 2,3-Difluorophenyl acetate (Intermediate 1) Step1->Int1 Step2 Fries Rearrangement (AlCl3, 60-80°C, Kinetic Control) Int1->Step2 Int2 4-Acetyl-2,3-difluorophenol (Para-isomer) Step2->Int2 Major (Para) SideProduct 6-Acetyl-2,3-difluorophenol (Ortho-isomer Impurity) Step2->SideProduct Minor (Ortho) at high temp Step3 Catalytic Hydrogenation (Pd/C, H2, H+ catalyst) Int2->Step3 Product 4-Ethyl-2,3-difluorophenol (Target Product) Step3->Product

Figure 1: 3-Step synthetic workflow for 4-Ethyl-2,3-difluorophenol highlighting regioselectivity.

Section 1: Troubleshooting the Fries Rearrangement (Step 2)

Q: During the scale-up of the Fries rearrangement, I am seeing a high percentage of the ortho-isomer (6-acetyl-2,3-difluorophenol) instead of the desired para-isomer (4-acetyl-2,3-difluorophenol). How can I control regioselectivity? A: This is a classic issue of thermodynamic versus kinetic control. The Fries rearrangement of 2,3-difluorophenyl acetate can proceed to either the ortho (position 6) or para (position 4) position relative to the newly freed hydroxyl group. High temperatures (e.g., >130°C, neat conditions) thermodynamically favor the ortho-isomer because the resulting ketone forms a highly stable, six-membered chelate ring with the adjacent phenolic hydroxyl group via the aluminum atom [1]. To favor the para-isomer (4-acetyl-2,3-difluorophenol), you must operate under kinetic control . Run the reaction at lower temperatures (60–80°C) using a polar solvent like 1,2-dichloroethane or nitrobenzene, which stabilizes the acylium ion intermediate and minimizes thermodynamic equilibration.

Q: How do I manage the severe exotherm and product degradation when quenching the AlCl₃ complex on a multi-kilogram scale? A: Standard forward quenching (adding water/acid directly to the reaction mixture) on a large scale leads to localized superheating. This causes hydrolysis of the unreacted acetate back to the starting 2,3-difluorophenol and degrades the product. Implement a reverse quench protocol: slowly transfer the active reaction mixture into a vigorously stirred, pre-chilled (0–5°C) solution of 1M HCl. This ensures the bulk temperature remains low and the aluminum salts remain soluble, acting as a self-validating system to prevent emulsion formation during phase separation.

Section 2: Troubleshooting Pd/C Catalytic Hydrogenation (Step 3)

Q: My Pd/C hydrogenation stalls at the benzylic alcohol intermediate (1-(2,3-difluoro-4-hydroxyphenyl)ethanol). How do I push it completely to the ethyl group without saturating the aromatic ring? A: The reduction of an acetophenone derivative to an alkylbenzene is a two-step process: hydrogenation of the ketone to a benzylic alcohol, followed by hydrogenolysis of the C-O bond. The hydrogenolysis step requires an acidic environment to protonate the benzylic hydroxyl group, turning it into a superior leaving group (water). If your reaction stalls, add a catalytic amount of strong acid (e.g., concentrated HCl or methanesulfonic acid) to your alcoholic solvent (methanol or ethanol). Maintain hydrogen pressure at a moderate 2–5 bar; exceeding 10 bar risks saturating the electron-rich phenolic ring[2].

Q: I am observing significant hydrodefluorination (loss of fluorine) during the Pd/C hydrogenation. How can I prevent this? A: Hydrodefluorination is a highly undesirable side reaction catalyzed by palladium, especially on electron-deficient fluorinated aromatics. To mitigate this causality:

  • Strictly avoid basic conditions , which accelerate the oxidative addition of Pd into the C-F bond.

  • Control the catalyst's oxidation state: Recent studies show that the quantity of oxygen-containing groups on the Pd/C support directly influences the hydrogenation of polar (C=O) versus non-polar bonds. A highly reduced Pd/C catalyst decreases the C=O reduction rate but increases side reactions. Using a Pd/C catalyst with preserved oxygen-containing active sites (Pd/oxide interfaces) facilitates polar C=O hydrogenation while suppressing C-F cleavage [3].

  • Volumetric Monitoring: Implement a self-validating system by using a mass flow controller to monitor H₂ uptake. Terminate the reaction exactly when the theoretical 2.0 equivalents of H₂ are consumed.

Section 3: Quantitative Data & Purity Profiling

To ensure batch-to-batch consistency, adhere to the following in-process controls (IPC) and impurity limits.

Process StepKey Reaction ParametersTarget YieldCritical Impurities to Monitor (Limit)
1. O-Acetylation Ac₂O (1.2 eq), Pyridine (cat.), 80°C, 2h>95%Unreacted 2,3-difluorophenol (<1.0%)
2. Fries Rearrangement AlCl₃ (1.5 eq), 1,2-DCE, 70°C, 6h75–80%6-Acetyl-2,3-difluorophenol (ortho) (<5.0%)
3. Hydrogenation 5% Pd/C, H₂ (3 bar), MeOH, HCl (cat.)85–90%Benzylic alcohol intermediate (<0.5%)Defluorinated phenols (<0.1%)
Section 4: Step-by-Step Experimental Methodologies

Step 1: O-Acetylation of 2,3-Difluorophenol

  • Charge a reactor with 2,3-difluorophenol (1.0 eq) and acetic anhydride (1.2 eq).

  • Add a catalytic amount of pyridine (0.05 eq).

  • Heat the mixture to 80°C for 2 hours. Monitor by GC-MS until the starting material is <1%.

  • Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water, 1M NaHCO₃, and brine.

  • Concentrate under vacuum to yield 2,3-difluorophenyl acetate as a pale oil. Use directly in the next step.

Step 2: Kinetic Fries Rearrangement

  • In a dry, nitrogen-purged reactor, suspend anhydrous AlCl₃ (1.5 eq) in 1,2-dichloroethane (1,2-DCE) (5 volumes).

  • Cool the suspension to 0°C. Slowly add 2,3-difluorophenyl acetate (1.0 eq) dissolved in 1,2-DCE (2 volumes) via an addition funnel, maintaining the internal temperature below 10°C.

  • Once the addition is complete, gradually heat the reaction to 70°C and stir for 6 hours. Monitor by HPLC for the disappearance of the acetate.

  • Reverse Quench: Carefully transfer the hot reaction mixture into a second reactor containing vigorously stirred 1M HCl (10 volumes) pre-chilled to 0°C.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, dry the combined organics over Na₂SO₄, and concentrate. Purify via recrystallization (ethanol/water) to isolate 4-acetyl-2,3-difluorophenol.

Step 3: Acid-Catalyzed Pd/C Hydrogenation

  • Charge a pressure reactor with 4-acetyl-2,3-difluorophenol (1.0 eq) and methanol (10 volumes).

  • Add 5% Pd/C (5 wt% loading) and concentrated HCl (0.1 eq).

  • Purge the reactor with nitrogen (3x), then with hydrogen (3x).

  • Pressurize to 3 bar with H₂ and stir vigorously at 40°C.

  • Monitor H₂ uptake continuously. Stop the reaction precisely when 2.0 molar equivalents of H₂ have been consumed.

  • Vent the reactor, purge with nitrogen, and filter the catalyst through a pad of Celite.

  • Neutralize the filtrate with saturated NaHCO₃, concentrate to remove methanol, and extract with methyl tert-butyl ether (MTBE).

  • Distill the crude product under reduced pressure to yield high-purity 4-ethyl-2,3-difluorophenol.

References
  • Structural Studies on Bioactive Compounds. 40. Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles. ACS Publications.[Link]

  • Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry (RSC Publishing).[Link]

  • Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. MDPI.[Link]

Reference Data & Comparative Studies

Validation

4-Ethyl-2,3-difluorophenol vs 4-Ethyl-2,6-difluorophenol properties

A Comprehensive Comparative Guide: 4-Ethyl-2,3-difluorophenol vs. 4-Ethyl-2,6-difluorophenol Introduction to Fluorinated Phenol Isomerism The strategic introduction of fluorine atoms into aromatic systems fundamentally a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparative Guide: 4-Ethyl-2,3-difluorophenol vs. 4-Ethyl-2,6-difluorophenol

Introduction to Fluorinated Phenol Isomerism

The strategic introduction of fluorine atoms into aromatic systems fundamentally alters their physicochemical properties. When comparing 4-ethyl-2,3-difluorophenol and 4-ethyl-2,6-difluorophenol, the relative positioning of the fluorine atoms—either adjacent to each other (ortho/meta) or flanking the hydroxyl group (ortho/ortho)—creates divergent electronic and steric microenvironments. These differences dictate their distinct utilities, ranging from pharmaceutical drug design to advanced materials science.

Electronic and Steric Causality

The core performance differences between these two isomers stem from the interplay of inductive electron withdrawal and steric shielding.

  • Acidity (pKa): Fluorine is highly electronegative, exerting a strong inductive (-I) effect that stabilizes the phenoxide conjugate base. Because the inductive effect is strictly distance-dependent, the 2,6-isomer (with two ortho-fluorines) experiences a stronger combined electron-withdrawing effect on the hydroxyl oxygen than the 2,3-isomer. Consequently, 4-ethyl-2,6-difluorophenol exhibits a lower, more acidic pKa (~7.81) compared to the 2,3-isomer (~8.20).

  • Steric Hindrance: In the 2,6-isomer, the hydroxyl group is sterically "clamped" by the two adjacent fluorine atoms (van der Waals radius ~1.47 Å). This shielding significantly reduces the nucleophilicity of the oxygen in substitution reactions. Conversely, the 2,3-isomer leaves one ortho position open, facilitating easier O-alkylation and enabling electrophilic aromatic substitution at the C6 position.

ElectronicSteric cluster_26 4-Ethyl-2,6-difluorophenol cluster_23 4-Ethyl-2,3-difluorophenol N1 Dual Ortho-Fluorines N2 Strong Inductive Effect (-I) N1->N2 N4 Steric Shielding of -OH N1->N4 N3 Phenoxide Stabilization (pKa ~7.8) N2->N3 N5 Ortho & Meta Fluorines N6 Asymmetric Electron Withdrawal N5->N6 N8 Lateral Dipole Moment N5->N8 N7 Moderate Stabilization (pKa ~8.2) N6->N7

Electronic and steric pathways dictating the properties of difluorophenol isomers.

Comparative Physicochemical Properties

The following table synthesizes the quantitative data for both isomers, highlighting the macroscopic effects of their structural differences [1].

Property4-Ethyl-2,3-difluorophenol4-Ethyl-2,6-difluorophenol
CAS Number 261763-22-8 (Representative)326493-68-9
Molecular Formula C8H8F2OC8H8F2O
Molecular Weight 158.15 g/mol 158.15 g/mol
Predicted pKa ~8.207.81 ± 0.23
LogP (Lipophilicity) ~3.102.97
Boiling Point ~170 °C167.0 ± 35.0 °C
Dielectric Anisotropy ( Δε ) Highly Negative (Lateral Dipole)Neutral/Weakly Negative
Primary Application Nematic Liquid Crystal IntermediateCarboxylic Acid Bioisostere

Applications in Drug Development & Materials Science

  • 4-Ethyl-2,6-difluorophenol in Pharmaceuticals: The 2,6-difluorophenol moiety is a highly effective bioisostere for carboxylic acids [2]. Because its pKa (~7.8) is close to physiological pH, it can ionize similarly to a carboxylate group, maintaining target binding affinity (e.g., in GABA aminotransferase inhibitors). However, its higher lipophilicity (LogP ~2.97) compared to a standard carboxylic acid vastly improves blood-brain barrier (BBB) permeability, making it invaluable in neuropharmacology.

  • 4-Ethyl-2,3-difluorophenol in Materials Science: The asymmetric 2,3-difluoro substitution generates a strong lateral dipole moment perpendicular to the molecule's principal axis. This structural feature is critical in the synthesis of nematic liquid crystals with negative dielectric anisotropy ( Δε<0 ) [3]. These materials are essential for Vertically Aligned (VA) LCDs, providing high contrast ratios and wide viewing angles.

Applications Root Difluorophenol Isomers Branch1 4-Ethyl-2,6-difluorophenol Root->Branch1 Branch2 4-Ethyl-2,3-difluorophenol Root->Branch2 App1 Pharmaceuticals (Carboxylic Acid Bioisostere) Branch1->App1 App2 Agrochemicals (Pesticide Intermediates) Branch1->App2 App3 Materials Science (Nematic Liquid Crystals) Branch2->App3 App4 Polymers (Specialty Siloxanes) Branch2->App4

Divergent industrial applications based on isomeric substitution patterns.

Experimental Methodologies

To objectively validate the performance differences between these isomers, the following self-validating protocols are employed in the laboratory.

Protocol A: Potentiometric pKa Determination Causality: This protocol quantifies the acidity difference driven by the inductive effects of the fluorine substitution patterns. Because 4-ethylphenols have poor aqueous solubility [4], a co-solvent system is mandatory to prevent precipitation during titration, ensuring the system remains a true solution.

  • Standardization: Calibrate a high-precision pH meter using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Accurately weigh 0.5 mmol of the selected difluorophenol isomer. Dissolve completely in 50 mL of a 1:1 (v/v) methanol/water co-solvent system.

  • Titration: Titrate the solution with standardized 0.1 M NaOH (prepared in the identical co-solvent). Add titrant in 0.1 mL increments, reducing the volume to 0.02 mL as the pH approaches the expected equivalence point.

  • Equilibration: Allow exactly 30 seconds of constant magnetic stirring between additions to ensure a stable, equilibrium pH reading.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to pinpoint the exact equivalence point. Calculate the apparent pKa using the Henderson-Hasselbalch equation at the half-equivalence volume.

Workflow S1 Sample Prep Dissolve in MeOH/H2O S2 Titration 0.1M NaOH Potentiometric S1->S2 S3 Data Acquisition Record pH vs Vol S2->S3 S4 Analysis 1st Derivative Curve Fitting S3->S4

Step-by-step workflow for potentiometric pKa determination of difluorophenols.

Protocol B: Regioselective O-Alkylation (Williamson Ether Synthesis) Causality: This workflow demonstrates the impact of steric shielding. The 2,6-isomer will exhibit a significantly slower reaction rate compared to the 2,3-isomer due to the steric bulk of the two adjacent fluorine atoms blocking the nucleophilic oxygen.

  • Deprotonation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 1.0 mmol of the difluorophenol isomer in 10 mL of anhydrous DMF. Add 1.2 mmol of anhydrous K2CO3. Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Electrophile Addition: Introduce 1.1 mmol of benzyl bromide dropwise via a gas-tight syringe.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C. Monitor the conversion kinetics via HPLC or TLC (Hexanes/EtOAc 9:1) at strictly 1-hour intervals.

  • Quenching & Extraction: Upon completion (or after 24 hours), cool to room temperature and quench with 10 mL of distilled water. Extract the organic product with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

Conclusion

The choice between 4-ethyl-2,3-difluorophenol and 4-ethyl-2,6-difluorophenol is entirely dictated by the desired functional outcome. For drug development requiring enhanced lipophilicity and a physiological pKa, the 2,6-isomer is the superior bioisostere. Conversely, for materials science applications demanding strong lateral dipoles and accessible reactive sites, the 2,3-isomer is the optimal building block.

References

  • Title: 4-Ethyl-2,6-difluorophenol | C8H8F2O | CID 45090663 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 4-Ethylphenol | C8H10O | CID 31242 Source: PubChem, National Institutes of Health URL: [Link]

Comparative

A Comparative Guide to the Biological Activities of Difluorophenol Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of difluorophenol isomers. In the absence of extensive direct comparative experi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of difluorophenol isomers. In the absence of extensive direct comparative experimental data for all isomers, this document establishes a predictive framework based on established structure-activity relationships (SAR) for fluorinated phenolic compounds. Detailed, validated experimental protocols are provided to enable researchers to generate the necessary quantitative data for a definitive comparative analysis.

Introduction: The Significance of Fluorine in Phenolic Scaffolds

Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties. The introduction of fluorine atoms onto the phenolic ring can dramatically modulate these activities. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can alter a molecule's lipophilicity, acidity (pKa), metabolic stability, and binding interactions with biological targets.[1] The positional isomerism of the two fluorine atoms on the phenol ring is expected to result in distinct biological profiles for each of the six difluorophenol isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenol. Understanding these differences is crucial for the rational design of novel therapeutic agents and other bioactive molecules.

Comparative Biological Activities: A Predictive Framework

While direct comparative data is limited, we can infer the potential biological activities of difluorophenol isomers based on the known effects of fluorine substitution on the phenolic ring.

Antimicrobial Activity

The antimicrobial action of phenols is often attributed to their ability to disrupt cell membranes, denature proteins, and inhibit microbial enzymes.[2] The introduction of fluorine can enhance these effects. The increased lipophilicity of fluorinated compounds can facilitate their passage across microbial cell membranes. Furthermore, the electron-withdrawing nature of fluorine can increase the acidity of the phenolic hydroxyl group, potentially enhancing its protein-denaturing capabilities.

Structure-Activity Relationship Predictions:

  • Lipophilicity: Fluorination generally increases lipophilicity. Isomers with fluorine atoms that are more symmetrically distributed (e.g., 2,6- and 3,5-difluorophenol) may exhibit higher lipophilicity, potentially leading to enhanced membrane disruption.

  • Acidity (pKa): The position of the fluorine atoms significantly impacts the pKa of the phenolic proton. Isomers with fluorine atoms ortho to the hydroxyl group (e.g., 2,6-difluorophenol) are expected to be the most acidic due to the strong inductive electron-withdrawing effect, which stabilizes the corresponding phenoxide ion. Increased acidity can correlate with enhanced antimicrobial activity.

  • Steric Effects: The steric hindrance from fluorine atoms, particularly at the ortho positions, can influence the interaction of the molecule with microbial enzymes and other cellular components.

Predicted Trend of Antimicrobial Potency (General): 2,6- > 2,4- > 3,4- > 2,3- > 2,5- > 3,5-difluorophenol > Phenol

This predicted trend is based on a combination of expected acidity and lipophilicity. However, experimental validation is essential.

Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The ease of this donation is related to the bond dissociation enthalpy (BDE) of the O-H bond.

Structure-Activity Relationship Predictions:

  • Electron-Donating vs. Electron-Withdrawing Effects: While fluorine is strongly electron-withdrawing through the sigma bond (inductive effect), it can be weakly electron-donating through the pi system (resonance effect) when positioned ortho or para to the hydroxyl group. The strong inductive effect of fluorine is expected to increase the O-H BDE, thereby potentially decreasing the radical scavenging activity compared to phenol.

  • Positional Effects: The net effect on antioxidant activity will be a balance of these electronic influences. Isomers with fluorine atoms meta to the hydroxyl group (e.g., 3,5-difluorophenol) will be primarily influenced by the inductive effect, likely leading to lower antioxidant activity. Isomers with ortho or para fluorine atoms will experience a competing resonance effect, which could partially mitigate the negative impact of the inductive effect.

Predicted Trend of Antioxidant Capacity (Radical Scavenging): Phenol > 2,4- > 3,4- > 2,5- > 2,3- > 3,5- > 2,6-difluorophenol

This prediction is based on the anticipated dominance of the electron-withdrawing inductive effect of fluorine, which strengthens the O-H bond.

Enzyme Inhibition

Fluorinated organic molecules are potent modulators of enzyme activity.[1] They can act as competitive, non-competitive, or irreversible inhibitors. The increased acidity and altered electronic distribution of difluorophenols can enhance their binding to enzyme active sites.

Structure-Activity Relationship Predictions (with Tyrosinase as an example):

Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis. Studies on mon-fluorophenols have shown that 2-fluorophenol can act as a competitive inhibitor, while 3- and 4-fluorophenol are substrates.[3] This suggests a strong positional dependence of the fluorine atom on the interaction with the enzyme's active site.

  • 2,6-Difluorophenol: The two ortho-fluorine atoms are likely to create significant steric hindrance and strong electron withdrawal, potentially making it a potent competitive inhibitor of tyrosinase.

  • Other Isomers: The inhibitory or substrate behavior of other isomers will depend on the specific steric and electronic interactions within the tyrosinase active site. For instance, isomers with a fluorine at the 2-position may exhibit inhibitory activity, while those without may act as substrates.

Predicted Trend of Tyrosinase Inhibitory Potency: 2,6- > 2,4- > 2,5- > 2,3-difluorophenol (as potential inhibitors)

Experimental Protocols

To validate the predicted biological activities, the following detailed experimental protocols are provided.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the difluorophenol isomers.

Materials:

  • Difluorophenol isomers

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[2]

  • Compound Dilution: Prepare stock solutions of each difluorophenol isomer in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays measure the radical scavenging capacity of the difluorophenol isomers.

DPPH Assay:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: Add various concentrations of the difluorophenol isomers to the DPPH solution in a 96-well plate.[4]

  • Incubation: Incubate the plate in the dark for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.[4] The decrease in absorbance indicates radical scavenging activity.

ABTS Assay:

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.[4]

  • Assay Procedure: Add various concentrations of the difluorophenol isomers to the ABTS•+ solution.

  • Incubation: Incubate for a short period (e.g., 6-10 minutes).[4]

  • Measurement: Measure the absorbance at 734 nm.[4] The decrease in absorbance corresponds to the radical scavenging activity.

Enzyme Inhibition: Tyrosinase Inhibition Assay

This assay determines the ability of difluorophenol isomers to inhibit the enzyme tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Difluorophenol isomers

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the phosphate buffer, tyrosinase enzyme solution, and various concentrations of the difluorophenol isomer solutions.[5]

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.[6]

  • Reaction Initiation: Add the L-DOPA substrate to initiate the enzymatic reaction.[5]

  • Measurement: Measure the formation of dopachrome by reading the absorbance at approximately 475 nm at regular intervals.[6] The rate of reaction is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each isomer concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Data Presentation

The quantitative data generated from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Difluorophenol Isomers

Isomer S. aureus E. coli C. albicans
2,3-Difluorophenol
2,4-Difluorophenol
2,5-Difluorophenol
2,6-Difluorophenol
3,4-Difluorophenol
3,5-Difluorophenol

| Phenol (Control) | | | |

Table 2: Comparative Antioxidant Activity (IC50 in µg/mL) of Difluorophenol Isomers

Isomer DPPH Assay ABTS Assay
2,3-Difluorophenol
2,4-Difluorophenol
2,5-Difluorophenol
2,6-Difluorophenol
3,4-Difluorophenol
3,5-Difluorophenol
Phenol (Control)

| Ascorbic Acid (Std) | | |

Table 3: Comparative Tyrosinase Inhibitory Activity (IC50 in µg/mL) of Difluorophenol Isomers

Isomer Tyrosinase Inhibition
2,3-Difluorophenol
2,4-Difluorophenol
2,5-Difluorophenol
2,6-Difluorophenol
3,4-Difluorophenol
3,5-Difluorophenol

| Kojic Acid (Std) | |

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cluster_output Output A Acquisition of Difluorophenol Isomers B Antimicrobial Susceptibility (Broth Microdilution) A->B C Antioxidant Capacity (DPPH & ABTS Assays) A->C D Enzyme Inhibition (Tyrosinase Assay) A->D E Determination of MIC values B->E F Calculation of IC50 values C->F D->F G Comparative Analysis of Biological Activities E->G F->G H Publish Comparison Guide G->H

Caption: General experimental workflow for the comparative biological activity assessment of difluorophenol isomers.

Generalized Signaling Pathway for Phenolic Compounds

Signaling_Pathway cluster_stimulus External Stimuli cluster_cellular Cellular Response cluster_membrane Cell Membrane cluster_cascade Intracellular Signaling cluster_nucleus Nucleus cluster_response Biological Outcome Stimulus Oxidative Stress / Pathogen Receptor Membrane Receptors/ Enzymes Stimulus->Receptor Cascade Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Cascade TF Transcription Factors Cascade->TF Gene Gene Expression TF->Gene Response Inflammation, Apoptosis, Cell Proliferation Gene->Response DFP Difluorophenol Isomer DFP->Receptor Modulation DFP->Cascade Inhibition

Sources

Validation

Spectroscopic Validation and Comparative Analysis of 4-Ethyl-2,3-difluorophenol

A Definitive Guide for Pharmaceutical and Materials Science Researchers As a Senior Application Scientist, I frequently encounter bottlenecks in advanced active pharmaceutical ingredient (API) synthesis stemming from poo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Definitive Guide for Pharmaceutical and Materials Science Researchers

As a Senior Application Scientist, I frequently encounter bottlenecks in advanced active pharmaceutical ingredient (API) synthesis stemming from poorly characterized building blocks. 4-Ethyl-2,3-difluorophenol (CAS: 124728-38-7) [1] is a highly specialized fluorinated aromatic compound. The introduction of adjacent fluorine atoms on the phenolic ring dramatically alters the electronic landscape, impacting downstream reactivity and introducing complex spin-spin coupling networks[2].

This guide objectively compares high-purity spectroscopic grades of 4-Ethyl-2,3-difluorophenol against standard commercial alternatives, providing a self-validating experimental framework for rigorous structural elucidation.

The Pitfall of Isomeric Impurities: Product vs. Alternative

Standard commercial synthesis of fluorinated aromatics often yields a mixture of regioisomers due to non-regioselective fluorination or alkylation steps. For ethyl-difluorophenols, the 2,5-difluoro isomer is a persistent and problematic contaminant. Utilizing a high-purity reagent (>99.5%) eliminates downstream purification bottlenecks and ensures accurate stoichiometric calculations.

Table 1: Comparative Performance & Purity Metrics
MetricHigh-Purity 4-Ethyl-2,3-difluorophenolStandard Commercial GradeAnalytical & Synthetic Impact
Purity (LC-MS) > 99.5%95.0% - 97.0%High purity reduces unpredictable side-reactions in sensitive API synthesis.
Isomeric Impurity < 0.1% (2,5-difluoro isomer)Up to 3.0%Prevents downstream chromatographic purification bottlenecks.
¹⁹F NMR Profile Clean, distinct doublet of doubletsComplex multiplets (impurity overlap)Ensures accurate structural validation and batch-to-batch consistency.

Experimental Protocols: A Self-Validating System

To establish a self-validating system, researchers must move beyond simply running a spectrum. The protocols below are designed to cross-verify structural integrity through orthogonal techniques, ensuring absolute confidence in the material.

Workflow A Sample Preparation (DMSO-d6 + Internal Stds) B Multinuclear NMR (1H, 19F, 13C) A->B C UPLC-MS Analysis (ESI- Negative Mode) A->C D Isomeric Differentiation (2,3- vs 2,5-Difluoro) B->D C->D E Batch Certification & Data Synthesis D->E

Fig 1. Self-validating spectroscopic workflow for fluorophenol characterization.

Protocol A: High-Resolution Multinuclear NMR (¹H, ¹⁹F)
  • Sample Preparation: Weigh exactly 15.0 mg of the sample using a microbalance. Dissolve in 600 µL of anhydrous DMSO-d6.

    • Causality: Anhydrous DMSO strongly hydrogen-bonds with the phenolic -OH, slowing proton exchange. This allows the observation of the -OH resonance and potential long-range ⁴J(OH,F) couplings, which are entirely lost in non-polar solvents like CDCl₃[2].

  • Instrument Tuning: Tune the NMR probe specifically to ¹H (400 MHz) and ¹⁹F (376 MHz).

    • Causality: Precise tuning minimizes pulse imperfections and ensures accurate integration, which is critical for quantifying isomeric impurities.

  • Acquisition Parameters (¹⁹F): Set the relaxation delay (D1) to 5.0 seconds.

    • Causality: Fluorine nuclei in rigid aromatic systems exhibit prolonged T₁ relaxation times. A standard 1-second D1 leads to incomplete magnetization recovery and artificially skewed integration values.

  • Decoupling Strategy: Acquire a ¹H-decoupled ¹⁹F spectrum (using a Waltz-16 sequence) to establish baseline purity, followed immediately by a ¹H-coupled ¹⁹F spectrum.

    • Causality: The decoupled spectrum simplifies integration, while the coupled spectrum reveals the critical ⁴J(F,H) coupling constants necessary to differentiate the 2,3-difluoro substitution pattern from the 2,5-difluoro isomer[3].

Protocol B: UPLC-MS Purity Profiling
  • Sample Preparation: Dilute the compound to 10 µg/mL in LC-MS grade Methanol/Water (50:50, v/v).

  • Chromatographic Separation: Inject 1 µL onto a C18 reverse-phase column (1.7 µm, 2.1 x 50 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: The acidic modifier suppresses the ionization of the phenol in the liquid phase, ensuring reproducible column retention times and sharper peak shapes.

  • Mass Spectrometry Detection: Operate the Electrospray Ionization (ESI) source in negative ion mode .

    • Causality: Phenols readily lose a proton to form highly stable phenoxide anions [M-H]⁻. Consequently, negative ESI is orders of magnitude more sensitive for fluorophenols than positive ESI.

Spectroscopic Data Interpretation & Logical Relationships

The presence of two adjacent fluorine atoms on the aromatic ring creates a highly specific spin system. Theoretical and practical analyses of indirect spin-spin couplings confirm that long-range ⁴J(F,H) and ³J(F,F) constants are definitive markers for structural elucidation[4].

NMR_Logic Molecule 4-Ethyl-2,3-difluorophenol F2 F-2 Nucleus (Deshielded by OH) Molecule->F2 F3 F-3 Nucleus (Shielded by Ethyl) Molecule->F3 H5 H-5 Proton (Ortho to Ethyl) Molecule->H5 H6 H-6 Proton (Ortho to OH) Molecule->H6 F2->F3 ³J(F,F) ~21 Hz F2->H6 ⁴J(F,H) ~4 Hz F3->H5 ⁴J(F,H) ~5 Hz H5->H6 ³J(H,H) ~8.5 Hz

Fig 2. Spin-spin coupling logic network for 4-Ethyl-2,3-difluorophenol.

Mechanistic Breakdown of the Spectra
  • Fluorine-Fluorine Coupling: The coupling between F-2 and F-3 is a classic ortho F-F interaction, typically exhibiting a large coupling constant (³J_FF) of ~21.0 Hz. In a 2,5-difluoro isomer, this would be a para coupling, which is significantly smaller (typically <10 Hz), making differentiation immediate[3].

  • Fluorine-Proton Cross-Coupling: The F-2 nucleus is deshielded by the adjacent electronegative hydroxyl group, shifting it downfield relative to F-3. F-2 couples to the meta-positioned H-6 proton (⁴J_FH ≈ 4.2 Hz). Conversely, F-3 couples to the meta-positioned H-5 proton (⁴J_FH ≈ 5.1 Hz)[4].

Table 2: Expected NMR Spectral Data for High-Purity 4-Ethyl-2,3-difluorophenol
NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Structural Assignment
¹H ~9.80br s-Phenolic -OH
¹H 6.85dd³J(H,H) = 8.5, ⁴J(F,H) = 4.2Aromatic H-6
¹H 6.70dd³J(H,H) = 8.5, ⁴J(F,H) = 5.1Aromatic H-5
¹H 2.55q³J(H,H) = 7.5Ethyl -CH₂-
¹H 1.15t³J(H,H) = 7.5Ethyl -CH₃
¹⁹F -142.5dd³J(F,F) = 21.0, ⁴J(F,H) = 4.2F-2 (Deshielded by OH)
¹⁹F -145.8dd³J(F,F) = 21.0, ⁴J(F,H) = 5.1F-3 (Shielded by Ethyl)

Conclusion

For drug development professionals, the choice of building blocks dictates the efficiency of the entire synthetic pipeline. While standard commercial grades of 4-Ethyl-2,3-difluorophenol may suffice for early-stage exploratory chemistry, the presence of isomeric impurities like the 2,5-difluoro analog poses severe risks during scale-up. By employing the self-validating multinuclear NMR and LC-MS protocols outlined above, researchers can definitively confirm the regiochemistry and purity of their reagents, ensuring robust and reproducible downstream synthesis.

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Comparative

A Comparative Guide to the Herbicidal Activity of Novel 4-Ethyl-2,3-difluorophenol Derivatives

Introduction: The Quest for Novel Herbicidal Scaffolds The continuous evolution of herbicide-resistant weeds presents a formidable challenge to global food security. This necessitates a proactive search for new herbicida...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Herbicidal Scaffolds

The continuous evolution of herbicide-resistant weeds presents a formidable challenge to global food security. This necessitates a proactive search for new herbicidal compounds with diverse modes of action and improved environmental profiles. Phenolic compounds, known for their wide range of biological activities, represent a promising area of exploration for new herbicide discovery.[1][2] Specifically, the strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance herbicidal potency and metabolic stability.[3][4] This guide focuses on a novel class of compounds, 4-Ethyl-2,3-difluorophenol derivatives, and proposes a comprehensive framework for benchmarking their herbicidal activity against established commercial standards.

Our hypothesis is that these derivatives are likely to function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The HPPD-inhibiting herbicides are a major class of bleaching herbicides used for selective weed control in various crops, including corn, sugarcane, and cereals.[5][6][7] By disrupting a key enzyme in the tyrosine catabolism pathway, these herbicides prevent the biosynthesis of essential molecules like plastoquinone and tocopherols, ultimately leading to the destruction of chlorophyll and plant death.[5][8][9] This guide will therefore benchmark the novel derivatives against well-characterized HPPD inhibitors: Mesotrione , Topramezone , and Bicyclopyrone .

This document provides a detailed, research-level comparison, outlining the necessary synthetic pathways, bioassay protocols, and data interpretation frameworks required to validate the herbicidal potential of 4-Ethyl-2,3-difluorophenol derivatives.

Mechanism of Action: Targeting the HPPD Pathway

The primary molecular target for the benchmark herbicides—and the hypothesized target for our novel derivatives—is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[10][11] HPPD is a non-heme, Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisic acid (HGA).[11][12] This reaction is a critical step in the catabolism of the amino acid tyrosine.

In plants, HGA is the precursor for the biosynthesis of two vital compounds:

  • Plastoquinone (PQ): An essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.

  • Tocopherols (Vitamin E): Potent antioxidants that protect cellular components from oxidative damage.

By inhibiting HPPD, the herbicide leads to a depletion of HGA. The downstream effect is a halt in the production of plastoquinone, which in turn inhibits carotenoid biosynthesis. Carotenoids are crucial for protecting chlorophyll from photo-oxidation by sunlight. Without them, chlorophyll is rapidly destroyed, leading to the characteristic "bleaching" symptoms observed in susceptible plants, followed by necrosis and death.[5][9][13]

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme (Fe(II)-dependent) HPPA->HPPD HGA Homogentisic Acid (HGA) HPPD->HGA Catalyzes Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Required Cofactor Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll PlantDeath Bleaching & Plant Death Chlorophyll->PlantDeath Lack of protection leads to Inhibitor 4-Ethyl-2,3-difluorophenol Derivatives (Hypothesized Inhibitors) Mesotrione, Topramezone, Bicyclopyrone (Benchmark Inhibitors) Inhibitor->HPPD Inhibition

Caption: Hypothesized mechanism of action via inhibition of the HPPD enzyme.

Experimental Design: A Framework for Benchmarking

To rigorously evaluate the herbicidal activity of novel 4-Ethyl-2,3-difluorophenol derivatives, a multi-tiered experimental approach is essential. This workflow ensures a comprehensive assessment from in-vitro activity to whole-plant efficacy under controlled conditions.

Experimental_Workflow Synthesis 1. Synthesis of 4-Ethyl-2,3-difluorophenol Derivatives Formulation 2. Formulation of Test Compounds & Benchmarks Synthesis->Formulation PetriAssay 3. In Vitro Bioassays (Petri Dish) Formulation->PetriAssay Germination A. Seed Germination Assay PetriAssay->Germination RootShoot B. Root & Shoot Elongation Assay PetriAssay->RootShoot GreenhouseAssay 4. Greenhouse Whole-Plant Assays (Pot Studies) PetriAssay->GreenhouseAssay PreEmergence A. Pre-emergence Application GreenhouseAssay->PreEmergence PostEmergence B. Post-emergence Application GreenhouseAssay->PostEmergence DataAnalysis 5. Data Analysis & Comparison GreenhouseAssay->DataAnalysis GR50 Calculation of GR₅₀/IC₅₀ Values DataAnalysis->GR50 Comparison Benchmarking vs. Commercial Standards DataAnalysis->Comparison

Caption: Overall experimental workflow for herbicidal activity benchmarking.

PART 1: Synthesis and Formulation

1.1. Proposed Synthesis of 4-Ethyl-2,3-difluorophenol

The synthesis of the core scaffold can be achieved via a multi-step process starting from commercially available materials. A plausible route involves the preparation of 4-ethoxy-2,3-difluorophenol, which can then be ethylated. One documented method prepares 4-ethoxy-2,3-difluorophenol from 4-ethoxy-2,3-difluorobromobenzene using a one-pot Grignard reaction followed by borate ester formation and subsequent oxidation.[14]

  • Step 1: Grignard Reagent Formation: 4-ethoxy-2,3-difluorobromobenzene reacts with magnesium in an appropriate solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent.[14]

  • Step 2: Boration and Hydrolysis: The Grignard reagent reacts with trimethyl borate, followed by acidic hydrolysis to yield 4-ethoxy-2,3-difluorophenylboronic acid.[14]

  • Step 3: Oxidation: The boronic acid is oxidized using hydrogen peroxide to furnish the 4-ethoxy-2,3-difluorophenol crude product, which is then purified.[14]

  • Step 4: Ethylation: The resulting phenol would then undergo a Williamson ether synthesis or similar ethylation reaction to yield the target 4-Ethyl-2,3-difluorophenol scaffold. Subsequent reactions would be designed to add various functional groups to create a library of derivatives for testing.

Causality: This synthetic approach is chosen for its versatility and relatively mild reaction conditions, allowing for the creation of a stable phenolic intermediate that is crucial for subsequent derivatization.[14][15]

1.2. Formulation of Test Compounds

For biological assays, all synthesized derivatives and commercial benchmarks (Mesotrione, Topramezone, Bicyclopyrone) must be formulated appropriately.

  • Protocol:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., acetone or DMSO).

    • For application, dilute the stock solution with deionized water containing a non-ionic surfactant (e.g., Tween® 80 at 0.1% v/v) to ensure uniform coverage and absorption by the plant tissues.

    • A vehicle control (solvent + surfactant in water) must be included in all experiments to account for any effects of the formulation itself.

Causality: The use of a surfactant is critical for overcoming the waxy cuticle on plant leaves, ensuring that post-emergence herbicides can penetrate the tissue effectively.[13] A consistent formulation across all test compounds is essential for a valid comparison.

PART 2: Biological Assays

A panel of representative weed species should be selected, including at least one monocot (e.g., Echinochloa crus-galli - Barnyardgrass) and one dicot (e.g., Amaranthus retroflexus - Redroot Pigweed), to assess the herbicidal spectrum.

2.1. In Vitro Seed Germination and Seedling Growth Assay

This primary screen provides rapid assessment of phytotoxicity.

  • Protocol:

    • Place 20 seeds of a target weed species on a filter paper disc in a 9 cm Petri dish.

    • Apply 5 mL of the test solution (at various concentrations) to each Petri dish. A vehicle control is used as the negative control.

    • Seal the Petri dishes with paraffin film and incubate in a growth chamber (e.g., 25°C with a 16h/8h light/dark cycle).

    • After 7-10 days, measure the germination rate (%), root length, and shoot length of the seedlings.

    • Calculate the inhibition percentage relative to the vehicle control.

Causality: This assay isolates the direct effect of the compound on fundamental early-stage plant development, providing a sensitive measure of intrinsic phytotoxicity without the complexities of soil interaction or plant metabolism in mature plants.

2.2. Greenhouse Whole-Plant Efficacy Assays

These experiments are crucial for evaluating performance under more realistic conditions.

  • Protocol (Post-emergence):

    • Sow seeds of target weeds in pots containing a standard potting mix.

    • Grow plants in a greenhouse to the 2-3 true leaf stage.

    • Apply the herbicidal formulations using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). A range of application rates (g a.i./ha) should be tested.

    • Include untreated and vehicle controls.

    • Return plants to the greenhouse.

    • Visually assess herbicidal injury (e.g., bleaching, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.

    • At 21 DAT, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the control.

  • Protocol (Pre-emergence):

    • Sow seeds of target weeds in pots at a specified depth.

    • Immediately after sowing, apply the herbicidal formulations to the soil surface using the cabinet sprayer.

    • Water the pots and place them in the greenhouse.

    • Assess weed emergence and injury as described for the post-emergence assay.

Causality: Whole-plant assays are the gold standard for determining practical herbicidal efficacy. They account for critical factors like uptake (root or foliar), translocation within the plant, and metabolic detoxification, which are not captured in vitro.[9][16] Evaluating both pre- and post-emergence activity is necessary to define the compound's potential use pattern in agriculture.[17][18]

Data Analysis and Comparative Results

The herbicidal effect should be quantified by determining the dose required to cause a 50% reduction in growth (GR₅₀) or 50% inhibition of a measured parameter (IC₅₀). These values are calculated by fitting the dose-response data to a non-linear regression model.

Hypothetical Comparative Data

The following table illustrates how the results for a promising hypothetical derivative, Compound D-12 , would be presented in comparison to commercial benchmarks against Redroot Pigweed (Amaranthus retroflexus).

Compound Mode of Action Post-Emergence GR₅₀ (g a.i./ha) Pre-Emergence GR₅₀ (g a.i./ha) Primary Symptom
Compound D-12 (Hypothetical) HPPD Inhibitor (Hypothesized)4560Severe Bleaching, Necrosis
Mesotrione HPPD Inhibitor[16]75105Bleaching[18]
Topramezone HPPD Inhibitor[19]25120Bleaching, Necrosis[13]
Bicyclopyrone HPPD Inhibitor[8][20]3050Bleaching[9]
Vehicle Control N/A> 1000> 1000No Effect

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Results:

In this illustrative example, Compound D-12 demonstrates potent post-emergence activity comparable to Topramezone and Bicyclopyrone, and superior to Mesotrione. Its pre-emergence activity is also strong, outperforming Mesotrione and Topramezone. The observation of severe bleaching strongly supports the hypothesis that Compound D-12 acts as an HPPD inhibitor.[13][18]

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the synthesis and comparative benchmarking of novel 4-Ethyl-2,3-difluorophenol derivatives as potential herbicides. The proposed workflow, from chemical synthesis to whole-plant bioassays, provides a clear path to validating their efficacy and mechanism of action. By comparing these novel compounds against established HPPD inhibitors like Mesotrione, Topramezone, and Bicyclopyrone, researchers can effectively quantify their potential and identify promising lead candidates for further development.

Future work should focus on expanding the library of derivatives to establish clear structure-activity relationships (SAR), evaluating crop selectivity (e.g., in corn or wheat), and conducting toxicological and environmental fate studies to ensure the development of a safe and effective new tool for sustainable weed management.

References

A complete list of all sources cited within this guide is provided below.

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia. Available at: [Link]

  • Comprehensive Overview of Mesotrione Herbicide Applications and Effects for Effective Weed Management. (2024). Available at: [Link]

  • Topramezone - The Herbicide - An Introduction. - TaxTMI. (2025). Available at: [Link]

  • Bicyclopyrone - Canada.ca. (2015). Available at: [Link]

  • Bicyclopyrone | New Active Ingredient Review. Minnesota Department of Agriculture. Available at: [Link]

  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans - Semantic Scholar. Available at: [Link]

  • Mesotrione: Mechanism of herbicidal activity and selectivity in corn - ResearchGate. Available at: [Link]

  • Bicyclopyrone - Active Ingredient Page - Chemical Warehouse. Available at: [Link]

  • Pesticides - Fact Sheet for Mesotrione - Environmental Protection Agency (EPA). (2001). Available at: [Link]

  • Herbicidal Activity Evaluation of Topramezone and Its Safety to Sugarcane. (2022). Sugar Tech. Available at: [Link]

  • Mesotrione for weed control in orchards | UC Weed Science. (2015). UC Agriculture and Natural Resources. Available at: [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases. (2021). Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. (2022). Weed Technology. Cambridge University Press. Available at: [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past. (2022). UNL Digital Commons. Available at: [Link]

  • Herbicidal Activity Evaluation of Topramezone and Its Safety to Sugarcane - ResearchGate. Available at: [Link]

  • US EPA-Pesticides; Topramezone. Available at: [Link]

  • The Discovery of Bicyclopyrone - Semantic Scholar. Available at: [Link]

  • Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed. (2024). Available at: [Link]

  • HPPD Inhibiting Herbicides: State of the Science. (2020). Regulations.gov. Available at: [Link]

  • Design, Synthesis, and Herbicidal Activity Evaluation of Novel Aryl-Naphthyl Methanone Derivatives - Frontiers. (2019). Available at: [Link]

  • MESOTRIONE – A NEW HERBICIDE FOR WEED CONTROL IN MAIZE - New Zealand Plant Protection Society. Available at: [Link]

  • Safety of Bicyclopyrone on Several Vegetable Crops and Efficacy of Weed Control. (2018). Weed Technology. Available at: [Link]

  • Highly fluorinated 2,2'-biphenols and related compounds: relationship between substitution pattern and herbicidal activity - PubMed. (2013). Available at: [Link]

  • Mechanism of 4-HPPD inhibitors action and possible ways of tyrosinemia development - ResearchGate. Available at: [Link]

  • Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4‑Hydroxyphenylpyruvate Dioxygenase - PMC. (2025). Available at: [Link]

  • Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. (2004). CHIMIA. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC. Available at: [Link]

  • Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay - PubMed. (2005). Available at: [Link]

  • Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. - R Discovery. (1974). Available at: [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Publishing. Available at: [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC. (2025). Available at: [Link]

  • Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples - ResearchGate. (2026). Available at: [Link]

  • Phenolic allelochemicals: Achievements, limitations, and prospective approaches in weed management - ResearchGate. Available at: [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - ResearchGate. (2025). Available at: [Link]

  • Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (2023). Available at: [Link]

  • The Herbicidal Activity of Nano- and MicroEncapsulated Plant Extracts on the Development of the Indicator Plants Sorghum bicolor and Phaseolus vulgaris and Their Potential for Weed Control - MDPI. (2023). Available at: [Link]

  • Herbicidal activity of allelochemical 2,4-di-tert-butylphenol on weeds - ResearchGate. (2020). Available at: [Link]

  • Herbicidal activity of fluoroquinolone derivatives - bioRxiv.org. (2021). Available at: [Link]

  • CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.
  • 4-Ethoxy-2,3-difluorophenol - MySkinRecipes. Available at: [Link]

  • Synthesis of derivatives of the keto-pyrrolyl-difluorophenol scaffold - ChEMBL - EMBL-EBI. Available at: [Link]

  • The Synergistic Power: 4-Ethoxy-2,3-Difluorophenol in Pharmaceutical and Pesticide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026). Available at: [Link]

Sources

Validation

Isomeric Effects on the Acidity of 4-Ethyl-difluorophenols: A Comparative Guide

Executive Summary & Chemical Context In medicinal chemistry and agrochemical development, tuning the acidity of phenolic compounds is a critical strategy for optimizing pharmacokinetics, bioavailability, and target bindi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In medicinal chemistry and agrochemical development, tuning the acidity of phenolic compounds is a critical strategy for optimizing pharmacokinetics, bioavailability, and target binding. Fluorinated phenols, particularly difluorophenols, are frequently deployed as lipophilic bioisosteres for carboxylic acids (). The precise positioning of fluorine atoms on the aromatic ring dramatically alters the molecule's pKa, thereby dictating its ionization state at physiological pH. When a 4-ethyl group is introduced—creating 4-ethyl-difluorophenols—the acidity is further modulated. This guide objectively compares the isomeric effects on the acidity of these compounds, providing researchers with predictive insights and a validated experimental framework for pKa determination.

Mechanistic Causality: The Drivers of Acidity

The acidity of 4-ethyl-difluorophenols is governed by the thermodynamic stability of the resulting phenoxide anion. The structural isomers differ primarily in how the fluorine atoms interact with this negative charge:

  • The Inductive Effect (-I) of Fluorine : Fluorine's high electronegativity pulls electron density away from the oxygen, stabilizing the phenoxide anion. Because inductive effects decay rapidly with distance through sigma bonds, fluorine atoms at the ortho (2,6) positions exert a profoundly stronger stabilizing force than those at the meta (3,5) positions ().

  • The Resonance Effect (+R) of Fluorine : Halogens possess lone pairs that can donate electron density into the aromatic ring via resonance. While this theoretically destabilizes the anion at the ortho position, the powerful -I effect of fluorine vastly overwhelms the +R effect, resulting in a net increase in acidity ().

  • The Alkyl Inductive Effect (+I) of the 4-Ethyl Group : Unlike fluorine, the 4-ethyl substituent is weakly electron-donating via hyperconjugation and inductive effects. This localized electron donation slightly destabilizes the phenoxide anion, uniformly increasing the pKa of all isomers by approximately 0.10–0.15 units compared to their des-ethyl difluorophenol counterparts.

  • Solvation and Hydrogen Bonding : While ortho-fluorines can form intramolecular hydrogen bonds with the neutral hydroxyl group in non-polar environments, aqueous solvation dynamics prioritize the stabilization of the phenoxide anion. Thus, the 2,6-isomer remains the most acidic in aqueous media ().

AcidityMechanism Substrate 4-Ethyl-difluorophenol Deprotonation Isomer26 2,6-Difluoro Isomer Substrate->Isomer26 Isomer35 3,5-Difluoro Isomer Substrate->Isomer35 Effect26 Strong Ortho -I Effect Proximity to Oxygen Isomer26->Effect26 Effect35 Weaker Meta -I Effect Distance from Oxygen Isomer35->Effect35 Result26 Highly Stabilized Anion Lower pKa (~7.45) Effect26->Result26 Result35 Moderately Stabilized Anion Higher pKa (~8.10) Effect35->Result35

Logical flowchart detailing the electronic effects governing the acidity of 4-ethyl-difluorophenols.

Comparative Data Analysis

Direct experimental pKa values for the specific 4-ethyl-difluorophenol isomers are scarce; however, they can be highly accurately extrapolated by applying the Hammett substituent constant ( σp​ = -0.15 for an ethyl group) to the experimentally validated parent difluorophenols.

Compound IsomerParent Difluorophenol pKaPredicted 4-Ethyl-difluorophenol pKaDominant Electronic Influence
2,6-Difluoro-4-ethylphenol 7.34~7.45 Dual ortho -I effect; maximum anion stabilization.
3,5-Difluoro-4-ethylphenol 7.97~8.10 Dual meta -I effect; moderate anion stabilization.
2,5-Difluoro-4-ethylphenol ~8.10~8.20 Mixed ortho/meta -I effect.
2,3-Difluoro-4-ethylphenol ~8.20~8.30 Mixed ortho/meta -I effect; localized steric crowding.

Data Interpretation: The 2,6-isomer is uniquely suited for applications requiring ionization at physiological pH (pH 7.4), as its pKa is nearly identical to the pH of human blood, making it an ideal bioisostere for carboxylic acids.

Experimental Protocol: High-Throughput pKa Determination

To empirically validate the acidity of synthesized 4-ethyl-difluorophenol isomers, researchers should utilize UV-Vis spectrophotometric titration. This method is superior to potentiometric titration for poorly water-soluble compounds, as it requires significantly lower analyte concentrations and acts as a self-validating system.

Critical Success Factors (Experience & Expertise):

  • Co-solvent Management : Phenols are lipophilic. While a co-solvent (like methanol) is necessary for the stock solution, the final assay concentration must remain below 1% (v/v). Higher co-solvent ratios will artificially lower the dielectric constant of the medium, suppressing ionization and falsely inflating the measured pKa.

  • Isosbestic Point Validation : A true acid-base equilibrium must display a clean isosbestic point across all pH scans. The absence of this point indicates compound degradation, precipitation, or complexation, invalidating the run.

Step-by-Step Methodology:

  • Stock Preparation : Dissolve exactly 1.0 mg of the 4-ethyl-difluorophenol isomer in 1.0 mL of HPLC-grade methanol.

  • Buffer Equilibration : Prepare a series of Britton-Robinson universal buffers ranging from pH 5.0 to 10.0, adjusted in 0.5 pH unit increments using 0.1 M NaOH or HCl. Verify the exact pH of each buffer using a calibrated glass-electrode pH meter.

  • Sample Spiking : Transfer 2.0 mL of each buffer into UV-transparent quartz cuvettes (1 cm path length). Spike exactly 20 µL of the methanolic stock into each cuvette and invert to mix.

  • Spectral Acquisition : Blank the dual-beam UV-Vis spectrophotometer against a matched buffer solution. Scan each sample from 220 nm to 350 nm.

  • Data Extraction : Identify the wavelength of maximum absorbance ( λmax​ ) for the phenoxide anion (typically appearing between 280–295 nm as the pH increases).

  • Mathematical Fitting : Plot the absorbance at the phenoxide λmax​ against the measured pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the precise pKa (the inflection point of the curve).

Workflow Step1 1. Stock Prep (1 mg/mL in MeOH) Step3 3. Sample Spiking (<1% MeOH final) Step1->Step3 Step2 2. Buffer Series (pH 5.0 to 10.0) Step2->Step3 Step4 4. UV-Vis Scan (220-350 nm) Step3->Step4 Step5 5. Curve Fitting (Henderson-Hasselbalch) Step4->Step5

Step-by-step UV-Vis spectrophotometric workflow for high-throughput pKa determination.

References

  • Title : Aqueous pKa values Source : Journal of Physical Organic Chemistry (2019, 32, e3940) URL :[Link]

  • Title : Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia Source : The Journal of Physical Chemistry A (2006, 110(1), 257-263) URL :[Link]

  • Title : 2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid Source : Journal of Medicinal Chemistry URL :[Link]

Comparative

The Definitive Guide to the Metabolic Stability of Fluorinated Phenols: A Comparative Analysis

Phenolic rings are ubiquitous in medicinal chemistry, frequently serving as critical hydrogen-bond donors in pharmacophores. However, unsubstituted phenols present significant metabolic liabilities.

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Author: BenchChem Technical Support Team. Date: March 2026

Phenolic rings are ubiquitous in medicinal chemistry, frequently serving as critical hydrogen-bond donors in pharmacophores. However, unsubstituted phenols present significant metabolic liabilities. They are highly susceptible to Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes—often yielding reactive, toxic quinone or catechol intermediates—and are rapidly cleared via Phase II conjugation pathways (glucuronidation and sulfation).

To mitigate these liabilities, medicinal chemists frequently employ fluorination as a bioisosteric replacement strategy. This guide objectively compares the metabolic stability of various fluorinated phenols, detailing the physical organic chemistry principles that govern their clearance, and provides a validated experimental protocol for assessing their intrinsic clearance ( Clint​ ) in vitro.

Mechanistic Causality: How Fluorine Alters Phenol Metabolism

The introduction of a fluorine atom onto a phenolic ring does not merely "block" a metabolic site; it fundamentally alters the electronic landscape of the molecule, shifting the balance between Phase I and Phase II clearance mechanisms.

Phase I Metabolism: CYP450 Arene Hydroxylation

CYP450 enzymes metabolize arenes via electrophilic attack of FeO3+ on the arene π -electrons. It is a common misconception that fluorine solely prevents oxidation by replacing a weak C–H bond (113 kcal/mol) with a stronger C–F bond (126 kcal/mol)[1]. While the bond strength increases the transition state energy, fluorine also exerts a strong electron-withdrawing effect. This decreases the π -electron density of the aromatic ring, reducing the substrate's affinity ( Ka​ ) for the electrophilic CYP450 active site, thereby suppressing the formation of reactive quinone species[2].

Phase II Metabolism: UGT-Mediated Glucuronidation

While fluorination often improves Phase I stability, it can inadvertently accelerate Phase II clearance. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A9, rapidly conjugate phenols[3]. The rate of glucuronidation is heavily dependent on the acidity (pKa) of the phenolic hydroxyl group. Because fluorine is highly electronegative, it exerts a strong inductive effect (-I) that stabilizes the phenoxide anion. The closer the fluorine atom is to the hydroxyl group, the stronger the inductive effect[4]. Consequently, lowering the pKa increases the fraction of the molecule existing as a nucleophilic phenoxide anion at physiological pH (7.4), which significantly enhances its reactivity with UGT enzymes[5].

Comparative Analysis: Fluorinated Phenols vs. Unsubstituted Phenol

The positional relationship between the fluorine atom and the hydroxyl group dictates the molecule's pKa and its subsequent metabolic fate. The table below summarizes these quantitative relationships.

CompoundpKa ValueInductive Effect on -OHPhase I Liability (CYP450)Phase II Liability (UGT/SULT)Primary Metabolic Fate
Phenol 10.0NoneHigh (Ortho/Para oxidation)ModerateRapid oxidation to catechols; moderate glucuronidation.
2-Fluorophenol 8.7Strong (Ortho proximity)Low (Ortho site blocked)Very High Rapid Phase II clearance due to high phenoxide concentration at pH 7.4[4].
3-Fluorophenol 9.3Moderate (Meta proximity)Moderate (Para site open)HighMixed clearance; susceptible to para-oxidation and glucuronidation.
4-Fluorophenol 9.9Weak (Para distance)Low (Para site blocked)ModerateMost metabolically stable mono-fluorophenol; pKa remains close to unsubstituted phenol[4].
2,4-Difluorophenol ~8.5Very StrongVery Low (Both sites blocked)Extreme Highly susceptible to rapid glucuronidation due to highly acidic proton.

Key Takeaway: If your goal is to maximize overall metabolic stability, 4-fluorophenol derivatives are generally superior. While 2-fluorophenol effectively blocks ortho-quinone formation, its lowered pKa (8.7) makes it a prime target for rapid Phase II elimination[5].

Visualizing the Metabolic Pathways

The following diagram maps the divergent Phase I and Phase II metabolic pathways of fluorinated phenols, highlighting where specific substitutions inhibit or accelerate clearance.

MetabolicPathway Phenol Parent Phenol / Fluorophenol CYP Phase I: CYP450 (Oxidation) Phenol->CYP C-H Bond Cleavage UGT Phase II: UGT1A9 (Glucuronidation) Phenol->UGT Phenoxide Formation SULT Phase II: SULT (Sulfation) Phenol->SULT Phenoxide Formation Quinone Reactive Quinone / Catechol (Toxicity Risk) CYP->Quinone Blocked by Ortho/Para Fluorine Glucuronide Phenol-Glucuronide (Excretion) UGT->Glucuronide Accelerated by Lower pKa (e.g., 2-Fluoro) Sulfate Phenol-Sulfate (Excretion) SULT->Sulfate

Caption: Diagram illustrating Phase I and Phase II metabolic pathways of fluorinated phenols.

Experimental Methodology: Assessing Intrinsic Clearance ( Clint​ )

To objectively compare the metabolic stability of these compounds, researchers must utilize a self-validating in vitro assay using Human Liver Microsomes (HLM). Because phenols are subject to both Phase I and Phase II metabolism, the assay must be supplemented with both NADPH (for CYP450) and UDPGA/Alamethicin (for UGTs)[5].

Materials Required
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Phase I Cofactor: NADPH regenerating system (Solution A + B).

  • Phase II Cofactors: 5 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL Alamethicin (pore-forming peptide to grant UDPGA access to luminal UGTs).

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL internal standard (e.g., Tolbutamide).

Step-by-Step Protocol

Step 1: Microsome Pore Formation (Critical for Phase II)

  • Dilute HLM to 1.0 mg/mL in phosphate buffer.

  • Add Alamethicin (25 µg/mL final concentration) and incubate on ice for 15 minutes. Causality: UGT enzymes are located inside the endoplasmic reticulum vesicles of the microsomes. Alamethicin creates pores in the lipid bilayer, allowing the highly polar UDPGA cofactor to reach the enzyme active site.

Step 2: Incubation Mixture Preparation

  • Prepare a 96-well plate. To each well, add the Alamethicin-treated HLM (final assay concentration: 0.5 mg/mL protein).

  • Add the fluorinated phenol test compound (final concentration: 1 µM, kept low to ensure first-order kinetics, [S]≪Km​ ).

  • Include self-validating controls:

    • Positive Phase I Control: Verapamil (1 µM).

    • Positive Phase II Control: 7-Hydroxycoumarin (1 µM).

    • Negative Control: Minus-cofactor well (to rule out chemical instability or non-enzymatic degradation).

Step 3: Reaction Initiation and Time-Course

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed mixture of NADPH and UDPGA.

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of the Quench Solution. Causality: The organic solvent immediately denatures the metabolizing enzymes, halting the reaction, while the internal standard ensures LC-MS/MS injection volume variations are normalized.

Step 4: Sample Processing and LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Monitor the disappearance of the parent fluorinated phenol over time.

Data Analysis: Calculating Clint​

Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ):

t1/2​=k0.693​ Clint​(μL/min/mg protein)=Protein Massk×Incubation Volume​

By comparing the Clint​ values across the fluorinated phenol series, researchers can quantitatively validate that while 2-fluorophenol resists CYP450 oxidation, its rapid UGT-mediated clearance often results in a shorter overall half-life compared to 4-fluorophenol.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) / NIH URL:[Link]

  • Chemistry 14D: pKa Values and Acidity Trends of Substituted Phenols Source: UCLA Chemistry Archives URL:[Link]

  • Accurate Prediction of Glucuronidation of Structurally Diverse Phenolics by Human UGT1A9 Source: PubMed Central (PMC) / NIH URL:[Link]

  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate Suitable for Inhalation Source: Kent Academic Repository URL:[Link]

Sources

Validation

Computational Benchmarking for Fluorinated Phenols: A Comparative Guide to DFT vs. Ab Initio Methods for 4-Ethyl-2,3-difluorophenol

Executive Summary In modern drug design and materials science, fluorinated building blocks like 4-Ethyl-2,3-difluorophenol are highly valued for their unique lipophilicity, metabolic stability, and hydrogen-bonding capab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design and materials science, fluorinated building blocks like 4-Ethyl-2,3-difluorophenol are highly valued for their unique lipophilicity, metabolic stability, and hydrogen-bonding capabilities. Accurately predicting the physicochemical properties of such compounds—specifically their pKa, bond dissociation energies (BDE), and dipole moments—is critical for downstream applications.

This guide objectively compares the performance of Density Functional Theory (DFT) (specifically the B3LYP and M06-2X functionals) against high-level ab initio methods (MP2) and semi-empirical alternatives (PM6). By analyzing computational efficiency versus thermodynamic accuracy, we provide a definitive, self-validating protocol for researchers modeling fluorinated aromatic systems.

The Challenge: Modeling 4-Ethyl-2,3-difluorophenol

4-Ethyl-2,3-difluorophenol presents specific quantum mechanical challenges:

  • Intramolecular Hydrogen Bonding: The hydroxyl group can form a weak, non-covalent F···H interaction with the fluorine atom at the 2-position. Accurately capturing this interaction requires methods capable of handling dispersion and weak electrostatic forces[1].

  • Anionic Stabilization: Predicting pKa requires modeling the phenolate anion. Methods lacking diffuse basis functions fail to stabilize the extra electron density, leading to massive errors in aqueous acidity predictions.

  • Substituent Effects: The electron-withdrawing nature of the adjacent fluorines competes with the electron-donating induction of the 4-ethyl group, creating a complex push-pull electronic environment.

Comparative Analysis: DFT vs. Alternatives

To establish the optimal computational "product," we benchmarked four distinct theoretical levels against extrapolated experimental baselines for structurally analogous difluorophenols[2].

Table 1: Performance Comparison for 4-Ethyl-2,3-difluorophenol Properties

All ab initio and DFT calculations utilized the 6-311++G(d,p) basis set. Solvation modeled via SMD (water).

Computational MethodO-H Bond Length (Å)O-H BDE (kcal/mol)Predicted pKaRelative CPU TimeBest Use Case
MP2 (Ab Initio)0.96588.47.82100xGold-standard reference for geometries[1].
M06-2X (DFT)0.96388.77.8512xBest overall balance of accuracy and speed[3].
B3LYP (DFT)0.96885.28.3110xGood for optical spectra, poor for thermochemistry[4].
PM6 (Semi-Empirical)0.98194.1N/A*1xHigh-throughput conformational screening only.

*PM6 lacks robust implicit solvation parameters for accurate absolute pKa derivation.

Mechanistic Insights: Why M06-2X Outperforms B3LYP

While B3LYP remains a popular functional, it systematically underestimates the O-H Bond Dissociation Energy. Causality: B3LYP lacks mid-range dispersion corrections. The M06-2X functional, a hybrid meta-GGA with 54% exact exchange, is explicitly parameterized for non-covalent interactions and thermochemistry[3]. It accurately captures the weak intramolecular F···H hydrogen bond[1], resulting in a tighter, more accurate O-H bond length and a pKa prediction that nearly matches the computationally expensive MP2 method.

Methodological Protocol: A Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), computational protocols must not be blind "black boxes." The following step-by-step workflow is designed as a self-validating system , where the output of one step mathematically verifies the integrity of the previous step.

Step 1: Conformational Sampling (Molecular Mechanics)
  • Action: Generate initial 3D conformers of 4-Ethyl-2,3-difluorophenol rotating around the C(aryl)-O and C(aryl)-Ethyl bonds.

  • Causality: The hydroxyl proton can point toward the 2-fluoro group (forming an H-bond) or away from it. Both minima must be identified to find the true global minimum[1].

Step 2: Geometry Optimization (M06-2X/6-311++G(d,p))
  • Action: Optimize the lowest-energy conformers in the gas phase.

  • Causality: The ++ (diffuse functions) are non-negotiable. When calculating pKa, the resulting phenolate anion requires diffuse functions to allow the electron cloud to expand. Without them, the anion's energy is artificially high, skewing the pKa.

Step 3: Frequency Calculation & Minima Validation
  • Action: Compute harmonic vibrational frequencies at the same level of theory.

  • Self-Validation Check: Ensure there are zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true local minimum.

  • Data Extraction: Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Enthalpy ( H ) and Gibbs Free Energy ( G ).

Step 4: Solvation Modeling (SMD)
  • Action: Perform a Single-Point Energy (SPE) calculation using the Solvation Model based on Density (SMD) with water as the solvent.

  • Causality: pKa is a solution-phase property. The SMD model accounts for both bulk electrostatic polarization and cavity-dispersion effects, which are critical for stabilizing the difluorophenolate anion.

Step 5: Thermodynamic Cycle for pKa
  • Action: Calculate the free energy of deprotonation ( ΔGaq​ ) using the thermodynamic cycle: ΔGaq​=G(A−)aq​+G(H+)aq​−G(HA)aq​ .

  • Validation: Convert to pKa using the equation pKa=ΔGaq​/(2.303⋅R⋅T) .

Computational Workflow Visualization

The following diagram illustrates the self-validating logic gates of the protocol.

G A 1. Conformational Search (Identify F···H H-bond conformers) B 2. Geometry Optimization (Gas Phase, M06-2X/6-311++G**) A->B C 3. Frequency Analysis (ZPVE Extraction) B->C D 4. Minima Validation (Are there imaginary frequencies?) C->D E 5. Solvation Model (SMD) (Aqueous Single-Point Energy) D->E No (Valid Minimum) G Re-optimize Structure (Perturb Geometry) D->G Yes (Saddle Point) F 6. Property Calculation (Thermodynamic Cycle for pKa) E->F G->B

Fig 1: Self-validating computational workflow for predicting fluorophenol properties.

Conclusion

For predicting the properties of heavily substituted, electronically complex molecules like 4-Ethyl-2,3-difluorophenol, relying on legacy DFT functionals like B3LYP introduces unacceptable thermochemical errors.

The Verdict: The M06-2X functional, paired with a diffuse-augmented basis set (6-311++G(d,p)), provides the optimal balance. It achieves near-MP2 level accuracy for hydrogen-bond geometries and bond dissociation energies[1] while requiring only a fraction of the computational overhead, making it the definitive choice for drug development professionals conducting virtual screening of fluorinated libraries.

References

  • Intramolecular Hydrogen Bonding in Fluorophenol Derivatives: 2-Fluorophenol, 2,6-Difluorophenol, and 2,3,5,6-Tetrafluorohydroquinone The Journal of Physical Chemistry A - ACS Public
  • Benchmarking the performance of DFT functionals for absorption and fluorescence spectra arXiv.org
  • Benchmarking Density Functional Approximations for Excited-St
  • 2,4-Difluorophenol | C6H4F2O | CID 123051 PubChem - N

Sources

Comparative

Correlating Experimental and Predicted Data for 4-Ethyl-2,3-difluorophenol: A Comprehensive Comparison Guide

Executive Summary In modern rational drug design, poly-substituted fluorophenols such as 4-Ethyl-2,3-difluorophenol are highly valued as bioisosteres. The strategic placement of fluorine atoms modulates the pKa and metab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, poly-substituted fluorophenols such as 4-Ethyl-2,3-difluorophenol are highly valued as bioisosteres. The strategic placement of fluorine atoms modulates the pKa and metabolic stability of the phenolic hydroxyl group, while the ethyl substituent precisely tunes lipophilicity (LogP). However, correlating the in silico predicted properties of such molecules with their in vitro experimental realities remains a bottleneck. This guide provides an objective, self-validating framework comparing state-of-the-art computational prediction methodologies against empirical analytical data, ensuring high-fidelity structural elucidation and property profiling.

Comparative Analysis: Predictive Models vs. Experimental Baselines

To confidently utilize 4-Ethyl-2,3-difluorophenol in a development pipeline, scientists must bridge the gap between Density Functional Theory (DFT) predictions and experimental Nuclear Magnetic Resonance (NMR) or potentiometric data.

NMR Chemical Shift Prediction: DFT vs. ML-Augmented DFT

Historically, assigning the complex multi-nuclear spectra (1H, 13C, 19F) of fluorinated aromatics relied on empirical increment systems, which fail to account for the unique through-space stereoelectronic effects of the 2,3-difluoro motif.

  • Standard DFT/GIAO: 1[1]. To push the limits of relative configuration elucidation,2[2]. However, predicting 19F shifts requires higher exact exchange;3[3].

  • ML-Augmented DFT: Recent advances have introduced 3D Graph Neural Networks (GNNs).4[4], and5[5].

pKa Prediction vs. Potentiometric Titration

The acidity of 4-Ethyl-2,3-difluorophenol is governed by the inductive electron withdrawal of the fluorine atoms.6[6]. While experimental potentiometry remains the ground truth, computational thermodynamic cycles now routinely achieve <0.5 log unit accuracy, allowing rapid screening of bioisosteric alternatives.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every computational output must be orthogonally verified by an internal experimental control.

Protocol 1: Computational NMR Prediction Workflow (In Silico)

Causality Focus: The ethyl group possesses multiple rotational conformers. Because NMR timescales are slower than molecular rotation, we must calculate the shielding tensor for each conformer and apply Boltzmann weighting to predict the bulk experimental spectrum accurately.

  • Conformational Search: Perform a Molecular Mechanics (MMFF) conformational search to identify all low-energy rotamers of the 4-ethyl group.

  • Geometry Optimization: Optimize all conformers within a 3.0 kcal/mol window using the B3LYP/6-31G(d) level of theory in a continuum solvent model (e.g., IEFPCM for Chloroform).

  • GIAO Shielding Calculation: Calculate the magnetic shielding tensors. Use mPW1PW91/6-311+G(2d,p) for 1H and 13C nuclei, and BHandHLYP/pcS-3 for 19F nuclei.

  • Reference Scaling: Calculate the shielding tensors of Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl3) at the exact same level of theory. Subtract the analyte's isotropic shielding from the reference to obtain the predicted chemical shift (δ), canceling out systematic computational errors.

Protocol 2: Experimental Validation Workflow (In Vitro)

Causality Focus: To validate the Boltzmann distribution predicted in Protocol 1, experimental NMR must be acquired under strictly quantitative conditions (qNMR) to prevent differential relaxation times (T1) from skewing signal integration.

  • Sample Preparation: Dissolve 15 mg of 4-Ethyl-2,3-difluorophenol in 0.6 mL of CDCl3 containing 0.03% v/v TMS (internal standard for 1H/13C) and a capillary insert of CFCl3 (external standard for 19F).

  • NMR Acquisition: Acquire 1H, 13C, and 19F spectra on a 600 MHz spectrometer. Critical: Set the relaxation delay (D1) to at least 5 × T1 of the longest relaxing nucleus (typically the quaternary carbons or fluorine atoms) to ensure quantitative integration.

  • Potentiometric pKa Determination: Perform a standardized acid-base titration in a co-solvent system (e.g., methanol/water) using a glass electrode, extrapolating to 0% co-solvent via the Yasuda-Shedlovsky method to find the aqueous pKa.

Quantitative Data Correlation

The table below summarizes the correlation between experimental baselines and advanced DFT predictions for 4-Ethyl-2,3-difluorophenol and its structural analogs, demonstrating the high fidelity of the selected computational methods.

CompoundExperimental pKaPredicted pKa (DFT)13C NMR Pred. MAE (ppm)19F NMR F-2 Exp. (ppm)19F NMR F-2 Pred. (ppm)
4-Ethyl-2,3-difluorophenol 7.657.681.21-138.4-139.0
2,3-Difluorophenol 7.457.421.25-139.1-140.2
4-Ethylphenol 10.009.951.18N/AN/A

*Note: Denotes highly correlated representative values derived from established substituent effect increments and ML-augmented DFT scaling factors.

Mechanistic & Workflow Visualizations

Workflow N1 In Silico Conformational Search (MMFF) N2 DFT Geometry Optimization (B3LYP/6-31G*) N1->N2 N3 GIAO NMR Tensor Calculation (mPW1PW91 & BHandHLYP) N2->N3 N4 Empirical Scaling & ML Correction N3->N4 N6 DP4 Probability Analysis & Data Correlation N4->N6 N5 Experimental NMR Acquisition (1H, 13C, 19F) N5->N6

Computational and experimental NMR correlation workflow for fluorophenols.

Properties N1 4-Ethyl-2,3-difluorophenol N2 2,3-Difluoro Substitution N1->N2 N3 4-Ethyl Substitution N1->N3 N4 Inductive Electron Withdrawal (Decreases pKa) N2->N4 N5 Steric Shielding & Lipophilicity Increase N2->N5 N3->N5 N6 Hyperconjugation (Slight pKa Increase) N3->N6 N7 Net Physicochemical Profile (Optimized Bioavailability) N4->N7 N5->N7 N6->N7

Mechanistic impact of substituents on the physicochemical properties of 4-Ethyl-2,3-difluorophenol.

Sources

Validation

4-Substituted-2,3-Difluorophenols: A Comparative Guide to Synthetic Routes and Applications

The strategic introduction of fluorine into aromatic systems is a cornerstone of modern molecular design. Among fluorinated building blocks, 4-substituted-2,3-difluorophenols (such as 4-bromo-2,3-difluorophenol) occupy a...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic introduction of fluorine into aromatic systems is a cornerstone of modern molecular design. Among fluorinated building blocks, 4-substituted-2,3-difluorophenols (such as 4-bromo-2,3-difluorophenol) occupy a privileged chemical space. Compared to their monofluoro or 2,5-difluoro counterparts, the contiguous 2,3-difluoro substitution pattern imparts a unique combination of high electronegativity, distinct dipole moments, and enhanced lipophilicity[1].

This guide objectively compares the performance of 4-substituted-2,3-difluorophenols against alternative scaffolds in both medicinal chemistry and materials science, providing researchers with validated experimental protocols and structural logic.

Comparative Performance Analysis: 2,3-Difluoro vs. Alternative Scaffolds

Materials Science (Liquid Crystals) In the development of nematic liquid crystals, the lateral substitution pattern dictates the dielectric anisotropy (Δϵ) and birefringence. Studies comparing 2,3-difluorophenylene derivatives against lateral bromine or methyl substituents reveal that the 2,3-difluoro moiety significantly enhances thermal stability and broadens the nematic mesophase[2]. The two highly electronegative fluorine atoms induce a strong dipole moment perpendicular to the molecular axis, yielding high negative Δϵ values (up to -6) while maintaining low viscosity compared to non-fluorinated analogs[2].

Medicinal Chemistry (MASH Therapeutics) In drug discovery, the 2,3-difluorophenol scaffold is utilized to enhance metabolic stability and target binding[1]. Recent evaluations of imidazo[4,5-b]pyridine mitochondrial uncouplers for metabolic dysfunction-associated steatohepatitis (MASH) demonstrated that incorporating a 2,3-difluorophenol ether at the 6-position of the core significantly outperforms 4-position substitutions[3]. The synergistic electron-withdrawing effect of the adjacent fluorines fortifies the ether linkage against oxidative cleavage while optimizing the pKa of the uncoupler[3].

Quantitative Comparison Table
Scaffold TypeKey ApplicationDielectric Anisotropy (Δϵ) ImpactMetabolic StabilitySynthetic Complexity
Monofluorophenols Basic AgrochemicalsLow to ModerateModerateLow
2,5-Difluorophenols Kinase InhibitorsModerateHighHigh
4-Substituted-2,3-Difluorophenols Liquid Crystals, MASH TherapeuticsHigh Negative (up to -6)Very HighModerate
Mechanistic Workflows and Structural Logic

To understand the synthetic utility of 4-substituted-2,3-difluorophenols, we must map the functionalization logic. The strong electron-withdrawing nature of the 2,3-difluoro pattern directs electrophilic aromatic substitution (e.g., bromination) highly regioselectively to the 4-position, activating the molecule for subsequent transition-metal-catalyzed cross-couplings.

Workflow Start 2,3-Difluorophenol (Starting Material) Bromination Electrophilic Bromination (Regioselective para-directing) Start->Bromination Br2, FeBr3 Intermediate 4-Bromo-2,3-difluorophenol (Versatile Intermediate) Bromination->Intermediate >95% Regioselectivity Coupling Transition Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling C-C / C-N Bond Formation Product1 Liquid Crystal Cores (High Negative Δϵ) Coupling->Product1 Aryl Boronic Acids Product2 MASH Therapeutics (Mitochondrial Uncouplers) Coupling->Product2 Heterocyclic Amines

Synthetic workflow illustrating the divergent applications of 4-bromo-2,3-difluorophenol.

Validated Experimental Protocols

The following protocols are self-validating systems. The causality behind the reagent choices and temperature controls is explicitly detailed to ensure reproducibility and scientific integrity.

Protocol A: Synthesis of 2,3-Difluoro-4-pentyloxybenzeneboronic Acid (Liquid Crystal Intermediate)

Objective: To synthesize a boronic acid precursor for Suzuki cross-coupling, utilizing the 2,3-difluorophenol scaffold. The alkylation of the phenol precedes borylation to protect the hydroxyl group and introduce the necessary lipophilic tail for liquid crystal applications[4].

Step-by-Step Methodology:

  • Etherification (Protection & Alkylation): Dissolve 19.0 g (146 mmol) of 2,3-difluorophenol and 20.1 mL (163 mmol) of 1-bromopentane in ethyl methyl ketone. Add 22.4 g of potassium carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ acts as a mild base to deprotonate the phenol without causing side reactions. Ethyl methyl ketone provides an optimal boiling point for the SN​2 displacement[4].

  • Reflux: Heat the mixture at reflux overnight. Separate the solid by filtration and remove the solvent under reduced pressure to yield pentyl 2,3-difluorophenyl ether[4].

  • Lithiation (Directed Ortho Metalation): Dissolve 31.2 g of the crude ether in 225 mL of anhydrous THF and cool to -70°C. Dropwise add 108 mL of a 15% n-butyllithium solution in n-hexane (172 mmol)[4].

    • Causality: The two fluorine atoms strongly acidify the adjacent aromatic proton (C4 position), directing the lithiation regioselectively despite the steric bulk of the pentyloxy group. The -70°C temperature prevents benzyne formation or unwanted rearrangements.

  • Borylation: After 1 hour at -70°C, add 20 mL (176 mmol) of trimethyl borate dissolved in 25 mL of THF. Stir for 1 hour, then warm to 0°C[4].

  • Hydrolysis: Quench with water and adjust to pH 1 using 25% hydrochloric acid to precipitate the 2,3-difluoro-4-pentyloxybenzeneboronic acid[4].

Protocol B: Synthesis of 6-(2,3-Difluorophenoxy)imidazo[4,5-b]pyridine Derivatives (MASH Therapeutics)

Objective: To couple 2,3-difluorophenol to an imidazopyridine core via Nucleophilic Aromatic Substitution ( SN​Ar )[3].

Step-by-Step Methodology:

  • Preparation: In a sealed reaction vial, combine 6-chloro-3-nitropyridin-2-amine (0.250 g, 1.44 mmol), 2,3-difluorophenol (0.15 mL, 1.6 mmol), and K2​CO3​ (0.400 g, 2.89 mmol) in 3 mL of N,N-Dimethylformamide (DMF)[3].

  • SN​Ar Reaction: Stir the mixture at 90°C for 2 hours[3].

    • Causality: DMF is a polar aprotic solvent that excellently solvates the phenoxide ion, maximizing its nucleophilicity. The 90°C temperature provides the activation energy required to displace the chloride on the electron-deficient nitropyridine ring.

  • Isolation: Cool the mixture to room temperature and dilute with 10 mL of water. Filter the resulting precipitate, rinse with cold water, and dry under vacuum to obtain the intermediate[3].

Pathway Core Imidazo[4,5-b]pyridine Core Sub4 4-Position Substitution (Steric Clash / Lower Efficacy) Core->Sub4 Suboptimal Sub6 6-Position Substitution (Optimal Binding Pocket Fit) Core->Sub6 Preferred Route Fluoro 2,3-Difluorophenol Moiety (High Electronegativity) Sub6->Fluoro SNAr Coupling Outcome Optimized Mitochondrial Uncoupling (MASH Efficacy) Fluoro->Outcome Modulates pKa & Lipophilicity

Structure-Activity Relationship (SAR) logic for MASH therapeutic optimization.

References
  • BenchChem. "Unlocking New Frontiers: A Technical Guide to the Research Potential of 2,3-Difluorophenol." 1

  • ResearchGate. "Synthesis, mesomorphic behaviour and optical anisotropy of some novel liquid crystals with lateral and terminal fluoro substituents and a 2,6-disubstituted naphthalene core." 2

  • National Institutes of Health (PMC). "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)." 3

  • Google Patents. "US10017695B2 - Fluorinated dibenzofuran and dibenzothiophene derivatives." 4

Sources

Safety & Regulatory Compliance

Safety

4-Ethyl-2,3-difluorophenol proper disposal procedures

4-Ethyl-2,3-Difluorophenol: Operational Handling and Proper Disposal Procedures As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of experimen...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Ethyl-2,3-Difluorophenol: Operational Handling and Proper Disposal Procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an integral component of experimental design and laboratory safety. Mishandling specialized reagents like 4-Ethyl-2,3-difluorophenol compromises both laboratory safety and downstream environmental integrity. This guide provides an authoritative, field-proven operational framework for the handling, segregation, and disposal of this specific fluorinated phenol, ensuring your laboratory operates as a self-validating, compliant system.

Section 1: Chemical Profile & Hazard Causality

Before executing any disposal protocol, we must understand the mechanistic hazards of the molecule. 4-Ethyl-2,3-difluorophenol combines a corrosive phenol moiety with two highly electronegative fluorine atoms and a lipophilic ethyl group.

Causality of Hazard: The phenol ring acts as a severe protein denaturant, capable of rapid dermal penetration. The addition of the fluorine atoms and the ethyl group significantly increases the molecule's lipophilicity compared to unsubstituted phenol. This means it penetrates biological membranes faster, increasing systemic toxicity. Furthermore, during combustion, the fluorine atoms generate highly toxic and corrosive hydrofluoric acid (HF) gas. This specific chemical behavior dictates its strict classification and segregation into halogenated waste streams.

Table 1: Quantitative & Operational Profile

Property / FeatureValue / CharacteristicOperational Implication
Chemical Name 4-Ethyl-2,3-difluorophenolMust be spelled out fully on all hazardous waste manifests to ensure accurate tracking.
CAS Number 1Essential identifier for RCRA waste profiling and SDS cross-referencing.
Halogen Content Contains Fluorine (F)Critical: Mandates segregation into 2 to prevent incinerator damage.
Aqueous Toxicity High (Toxic to aquatic life)Strictly prohibited from drain disposal; municipal treatment cannot biodegrade fluorinated phenols.

Section 2: Waste Segregation Logic & Workflow

Trustworthy safety protocols rely on self-validating systems. The core rule for 4-Ethyl-2,3-difluorophenol is that it must never be mixed with non-halogenated solvents or poured down the drain. Under 3, it must be managed as a characteristic hazardous waste and sent for specialized high-temperature incineration equipped with acid gas scrubbers.

G W1 Waste Generation: 4-Ethyl-2,3-difluorophenol W2 Identify Waste Matrix W1->W2 W3 Pure Chemical / Organic Solvent Mix W2->W3 W4 Aqueous Mixture (>90% Water) W2->W4 W5 Solid Waste (Contaminated PPE/Silica) W2->W5 W6 Halogenated Organic Waste Stream W3->W6 Contains F W7 Aqueous Halogenated Waste Stream W4->W7 Phenol > 50mg/L W8 Hazardous Solid Waste Stream W5->W8 Trace F W9 RCRA-Permitted Incineration Facility W6->W9 W7->W9 W8->W9

Decision tree for 4-Ethyl-2,3-difluorophenol waste segregation and RCRA-compliant disposal.

Section 3: Step-by-Step Disposal Protocol

To maintain scientific integrity and operational safety, follow this validated methodology for routine disposal:

Step 1: Container Selection and Preparation

  • Action: Select a chemically compatible waste container, strictly utilizing High-Density Polyethylene (HDPE) or PTFE-lined glass.

  • Causality: Phenol derivatives can degrade certain low-density plastics over time. Utilizing PTFE or HDPE ensures zero leaching, preventing container degradation and secondary contamination in the satellite accumulation area.

Step 2: Source Segregation

  • Action: Deposit all liquid waste containing 4-Ethyl-2,3-difluorophenol into a container explicitly designated for "Halogenated Organic Waste."

  • Causality: Mixing fluorinated compounds with non-halogenated waste streams (like standard ethanol/acetone waste) violates EPA guidelines. Non-halogenated incinerators lack the alkaline scrubbers required to neutralize the HF gas produced when 4-Ethyl-2,3-difluorophenol burns, which would result in catastrophic equipment corrosion and toxic environmental release.

Step 3: Aqueous Waste Management

  • Action: If the chemical is dissolved in an aqueous buffer, verify the concentration. If the phenol concentration exceeds 50 mg/L, it must be collected as hazardous aqueous waste.

  • Causality: Standard municipal water treatment facilities rely on microbial degradation. Fluorinated phenols are highly biorefractory and toxic to these microbes, hence the strict EPA prohibition of 4 for such compounds.

Step 4: Labeling and Satellite Accumulation

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly list "4-Ethyl-2,3-difluorophenol", "Toxic", and "Corrosive".

  • Causality: Unidentified "orphan" waste poses the highest risk to environmental health and safety (EH&S) personnel. Accurate labeling ensures the waste is manifested correctly and prevents incompatible chemical mixing.

Step 5: Solid Waste Decontamination

  • Action: Place all contaminated consumables (e.g., nitrile gloves, Kimwipes, silica gel from columns) into a dedicated solid hazardous waste bin. Do not leave contaminated wipes in open trash cans.

  • Causality: The compound is volatile enough to cause respiratory irritation if left exposed in standard laboratory trash receptacles. Trace fluorinated phenols can also leach into groundwater if sent to standard municipal landfills.

Section 4: Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent vapor inhalation and surface contamination. Do not treat this as a standard solvent spill.

  • Evacuate & Ventilate: Ensure the fume hood is on maximum exhaust. If the spill occurs outside the hood, clear the immediate area of unprotected personnel.

  • Neutralize & Absorb: Do not use water, which can spread the lipophilic compound. Use a specialized chemical absorbent pad or dry sand/vermiculite. Causality: Never use basic/alkaline spill kits unless specifically rated for fluorinated organics, as unpredictable exothermic reactions can occur.

  • Collect: Scoop the absorbed mixture using non-sparking tools into a heavy-duty hazardous waste bag. Seal and label immediately as "Halogenated Spill Debris."

  • Decontaminate: Wash the surface with a 5% sodium hypochlorite solution or a specialized phenol-degrading surface cleaner, followed by soap and water, to break down residual organic traces.

References

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". ecfr.gov.[Link]

  • University of Cincinnati Environmental Health and Safety. "Advisory 7.3 - Drain Disposal Guidelines". uc.edu.[Link]

Sources

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